molecular formula C₁₉H₁₉NO₂ B028475 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide CAS No. 125971-57-5

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Cat. No.: B028475
CAS No.: 125971-57-5
M. Wt: 293.4 g/mol
InChI Key: SMUFHBOCNIUNPT-GHRIWEEISA-N
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Description

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide is a chemical compound with the molecular formula C 19 H 19 NO 2 and a molecular weight of 293.36 g/mol . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Key Chemical Properties & Applications: Synthetic Intermediate: This benzylidene derivative is a key precursor in multi-step synthesis. It is notably used in Stetter reactions to form 1,4-diketones, which are valuable scaffolds for constructing more complex heterocyclic systems . Research Applications: The compound's structure, featuring an isobutyryl acetanilide backbone, makes it a subject of interest in drug discovery and development processes, particularly for the synthesis of novel chemical entities . Physical Properties: The compound has a melting point range of 143-154°C . It is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Handling & Safety: This product is intended for research purposes only and is not for human or veterinary use. Safety data indicates that it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

(2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUFHBOCNIUNPT-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635269
Record name (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125971-57-5
Record name (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Isobutyryl-3,N-diphenylacrylamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Deep Dive: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5). While chemically distinct, this molecule occupies a critical dual niche in pharmaceutical sciences:

  • Impurity Profiling: It is identified as Atorvastatin Impurity 75 , a critical process-related impurity monitored during the synthesis of the blockbuster statin Atorvastatin Calcium.

  • Drug Discovery: It represents a lipophilic variant of the 2-benzylidene-3-oxobutanamide scaffold, a class recently validated for potent antimicrobial activity against multidrug-resistant (MDR) pathogens like MRSA.

This guide details the retrosynthetic logic, step-by-step synthetic protocols, and mechanistic pathways required to generate and characterize this compound with high fidelity.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule is a highly functionalized


-keto amide derivative. Its structure is defined by a central pentanamide chain substituted with a phenyl ring (amide nitrogen), an isopropyl group (C4), and a benzylidene moiety (C2).
Structural Dissection
  • Core Scaffold: 3-oxo-N-phenylpentanamide (derived from isobutyrylacetate and aniline).

  • Active Site: The

    
    -carbon (C2) is the site of Knoevenagel condensation, linking the benzylidene group.
    
  • Stereochemistry: The (2Z) configuration is thermodynamically favored. This preference arises from the intramolecular hydrogen bonding between the amide -NH and the carbonyl oxygen of the ketone, as well as steric repulsion between the bulky isopropyl group and the phenyl ring of the benzylidene moiety.

Physicochemical Properties (Computed)
PropertyValueSignificance
Molecular Formula

Precursor tracking in Mass Spec
Molecular Weight 293.36 g/mol Small molecule drug-like space
LogP (Predicted) ~4.7High lipophilicity due to two phenyl rings + isopropyl group
H-Bond Donors 1 (Amide NH)Critical for receptor binding/crystal packing
H-Bond Acceptors 2 (Amide C=O, Ketone C=O)Interaction points for active sites
Rotatable Bonds 5Conformational flexibility

Part 2: Retrosynthesis & Synthetic Strategy

To synthesize this molecule efficiently, we employ a convergent strategy. The target is disconnected at the exocyclic double bond (C2=C1') via a Knoevenagel transform, revealing two commercially available precursors: Benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide .

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (Target Molecule) Disconnection Knoevenagel Disconnection (C=C Bond Cleavage) Target->Disconnection Benzaldehyde Benzaldehyde (Electrophile) Disconnection->Benzaldehyde Precursor_Amide 4-Methyl-3-oxo-N-phenylpentanamide (Nucleophile / Active Methylene) Disconnection->Precursor_Amide Aniline Aniline Precursor_Amide->Aniline Aminolysis Ester Methyl 4-methyl-3-oxopentanoate (Isobutyryl Methyl Acetate) Precursor_Amide->Ester Aminolysis

Figure 1: Retrosynthetic analysis showing the convergence of benzaldehyde and the atorvastatin intermediate.

Part 3: Experimental Protocols

Step 1: Synthesis of the Precursor (4-Methyl-3-oxo-N-phenylpentanamide)

This step involves the aminolysis of an isobutyryl ester. This specific intermediate is the "Atorvastatin side chain" often produced in bulk.

  • Reagents: Methyl 4-methyl-3-oxopentanoate (1.0 eq), Aniline (1.0 eq).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.001 eq) or Triethylamine.

  • Solvent: Toluene (or solvent-free).

Protocol:

  • Charge a reaction vessel with Methyl 4-methyl-3-oxopentanoate (25.0 g) and Aniline (16.1 g).

  • Add catalytic DMAP (0.2 g).

  • Heat the mixture to 110°C under a Dean-Stark trap or continuous distillation setup to remove the methanol byproduct. Causality: Removing methanol drives the equilibrium toward the amide product (Le Chatelier's principle).

  • Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Upon completion (approx. 3-5 hours), cool to 60°C.

  • Add n-Heptane to induce crystallization. Filter the white solid and dry.

    • Yield Expectation: >90%.[1][2]

    • Identity Check: Melting point ~70-72°C.[3]

Step 2: Knoevenagel Condensation (Target Synthesis)

This step installs the benzylidene moiety.

  • Reagents: 4-Methyl-3-oxo-N-phenylpentanamide (1.0 eq), Benzaldehyde (1.1 eq).

  • Catalyst: Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq).

  • Solvent: Ethanol or Toluene.

Protocol:

  • Dissolve 4-Methyl-3-oxo-N-phenylpentanamide (2.05 g, 10 mmol) in Ethanol (20 mL).

  • Add Benzaldehyde (1.17 g, 11 mmol).

  • Add Piperidine (43 mg) followed by Glacial Acetic Acid (30 mg).

    • Note: The Piperidine/Acid combination forms a buffered salt that facilitates enolate formation without inducing side reactions like self-condensation of the aldehyde.

  • Reflux the mixture at 80°C for 4-6 hours.

  • Validation: Monitor by TLC. The product will appear as a UV-active spot with a higher Rf than the starting amide due to increased lipophilicity and conjugation.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

    • If solid:[3][4] Filter and wash with cold ethanol.

    • If oil: Evaporate solvent, redissolve in minimal hot ethanol, and recrystallize.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure (2Z)-isomer.

Part 4: Mechanistic Insights

The formation of the target molecule follows a classic Knoevenagel condensation pathway.[1][5][6][7] Understanding this mechanism is vital for troubleshooting low yields or impurity formation.

Reaction Pathway (Graphviz)

Mechanism Start Active Methylene (Precursor) Deprotonation Enolate Formation (Base Catalysis) Start->Deprotonation -H+ Attack Nucleophilic Attack on Benzaldehyde Deprotonation->Attack + PhCHO Aldol Aldol Intermediate (Alcohol) Attack->Aldol Dehydration Dehydration (-H2O) (Irreversible Step) Aldol->Dehydration -OH / -H Product (2Z)-Benzylidene Product Dehydration->Product

Figure 2: Step-wise mechanism of the Knoevenagel condensation.

Mechanistic Causality:

  • Deprotonation: The protons at C2 (between the ketone and amide carbonyls) are highly acidic (

    
    ). Piperidine abstracts a proton to form a stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy intermediate undergoes E1cB elimination. The driving force is the formation of the extended conjugated system (Phenyl-Double Bond-Carbonyl).
    

Part 5: Applications & Significance[4]

Pharmaceutical Impurity Profiling

In the manufacturing of Atorvastatin, Impurity 75 (the subject of this guide) can form if benzaldehyde contaminants are present during the early stages of the synthesis or if specific aldehyde reagents are used in parallel lines.

  • Detection: High-Performance Liquid Chromatography (HPLC) is the standard. Due to the extended conjugation (benzylidene), this impurity has a high UV extinction coefficient at 254 nm, making it easily detectable even at ppm levels.

Antimicrobial Pharmacophore

Recent studies on 2-benzylidene-3-oxobutanamides (the methyl analog of our target) have shown significant activity against:

  • MRSA (Methicillin-Resistant S. aureus) [8][9]

  • MDR Acinetobacter baumannii [8][9]

Hypothesis for Researchers: The isopropyl group at C4 in the title compound adds steric bulk and lipophilicity compared to the methyl analog. This modification may enhance membrane permeability in Gram-negative bacteria, making this specific molecule a high-value candidate for Structure-Activity Relationship (SAR) studies in antibiotic development.

References

  • PubChem. (2025).[10] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CID 23634855).[10] National Library of Medicine. [Link]

  • Sood, A., & Kesavan, V. (2023).[9] Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(9), 1817–1826.[9] [Link]

  • Zhang, J., et al. (2009). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide. CN101337906B (Patent).

Sources

Technical Guide: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS 125971-57-5)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Pivotal Intermediate in HMG-CoA Reductase Inhibitor Synthesis[1]

Strategic Significance & Application Profile

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS 125971-57-5) represents a critical scaffold in the convergent synthesis of complex pyrrole-based therapeutics.[1][2] While chemically defined as an


-unsaturated 

-keto amide, its industrial significance lies in its role as a masked 1,4-dicarbonyl precursor utilized in the production of Atorvastatin Calcium (Lipitor) .[1]

This compound functions as a Michael acceptor that undergoes a modified Paal-Knorr condensation with 1,4-diketones or amine equivalents to construct the penta-substituted pyrrole ring characteristic of the statin class.[1] Beyond its pharmaceutical utility, the molecule serves as a versatile synthons for generating antimicrobial pyrrole derivatives via [3+2] cycloadditions.[1]

Core Chemical Identity
ParameterSpecification
CAS Number 125971-57-5
IUPAC Name (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Synonyms 2-Isobutyryl-N-phenyl-3-phenylacrylamide; Atorvastatin Impurity 75
Molecular Formula

Molecular Weight 293.36 g/mol
Melting Point 143–154 °C (Polymorph dependent)
LogP ~2.2 (Lipophilic)
Solubility Soluble in DMSO, Dichloromethane; Sparingly soluble in Ethanol

Optimized Synthesis Protocol

The synthesis of CAS 125971-57-5 is a classic example of a Knoevenagel Condensation , typically performed in a "one-pot, two-step" sequence starting from isobutyryl acetate.[1] The following protocol integrates traditional batch chemistry with modern green chemistry optimizations (catalyst recycling) to ensure high yield and purity.

Phase 1: Precursor Assembly (Amidation)

Reaction: Isobutyryl methyl acetate + Aniline


 4-Methyl-3-oxo-N-phenylpentanamide[1]
  • Charge: Load a reactor with Isobutyryl methyl acetate (1.0 eq) and Aniline (1.0 eq).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.001 eq) as a nucleophilic catalyst.

  • Conditions: Heat to 80–120°C under nitrogen atmosphere.

  • Distillation: Continuously distill off the methanol byproduct to drive the equilibrium forward (Le Chatelier's principle).[1]

  • Endpoint: Reaction is complete when methanol cessation is observed (approx. 4–6 hours).

Phase 2: Knoevenagel Condensation (Target Synthesis)

Reaction: 4-Methyl-3-oxo-N-phenylpentanamide + Benzaldehyde


 Target Molecule[1]
  • Solvent Switch: Dilute the Phase 1 residue with n-Heptane or Toluene (approx. 6 volumes).[1]

  • Reagent Addition: Add Benzaldehyde (1.1 eq).[1]

  • Catalytic System: Add a buffer system of Glycine (0.1 eq) and Glacial Acetic Acid (0.15 eq). Note: This bio-compatible catalyst system reduces toxic waste compared to traditional piperidine methods.

  • Dehydration: Heat to reflux with a Dean-Stark trap to continuously remove water.[1]

  • Work-up:

    • Cool the mixture to room temperature (25°C).

    • The product typically precipitates as a solid.[1]

    • Filter and wash with cold ethanol/heptane (1:1).[1]

    • Recrystallization: Purify using Ethyl Acetate/Hexane if HPLC purity is <98%.[1]

Mechanistic Pathway & Workflow

The following diagram illustrates the convergent synthesis and the critical Knoevenagel step.

SynthesisPath Precursor1 Isobutyryl Methyl Acetate Intermediate 4-Methyl-3-oxo-N-phenylpentanamide (Stable Intermediate) Precursor1->Intermediate Amidation (DMAP, 120°C) Precursor2 Aniline Precursor2->Intermediate Target CAS 125971-57-5 (Michael Acceptor) Intermediate->Target Knoevenagel Condensation (Glycine/AcOH, Reflux) Byproducts H2O + Methanol Intermediate->Byproducts Elimination Benzaldehyde Benzaldehyde Benzaldehyde->Target

Figure 1: Two-stage synthesis workflow transforming commodity chemicals into the high-value statin intermediate.

Structural Analysis & Quality Control

Ensuring the geometric purity of the exocyclic double bond is critical, as the (Z)-isomer is thermodynamically favored and often required for stereoselective downstream reactions.[1]

Key Analytical Markers (HPLC/NMR)
  • 1H NMR (DMSO-d6):

    • Vinyl Proton: A distinct singlet around

      
       7.6–7.8 ppm indicates the formation of the benzylidene double bond.[1]
      
    • Isopropyl Group: Look for a doublet (

      
       1.1 ppm, 6H) and a septet (
      
      
      
      3.8 ppm, 1H) corresponding to the isobutyryl tail.
    • Amide Proton: Broad singlet around

      
       9.5–10.0 ppm (
      
      
      
      exchangeable).[1]
  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.[1]

    • Impurity Watch: Unreacted benzaldehyde (early eluting) and the non-condensed intermediate (4-methyl-3-oxo-N-phenylpentanamide).[1]

The Atorvastatin Convergence

The primary industrial utility of CAS 125971-57-5 is its conversion into the pyrrole core of Atorvastatin.[1] This is a modified Paal-Knorr synthesis .

  • Reaction: The target molecule reacts with an amino-diketone or an acetal-protected amine (often derived from the chiral side chain of the statin).[1]

  • Mechanism: The nitrogen of the incoming amine attacks the ketone (C3) or the Michael position (C2-benzylidene), followed by cyclization and dehydration to aromatize into the pyrrole.[1]

  • Significance: This route allows the "penta-substituted" nature of the Atorvastatin pyrrole to be assembled in a single convergent step, locking in the isopropyl and phenyl groups in the correct orientation.[1]

AtorvastatinFlow CAS_Compound CAS 125971-57-5 (Benzylidene Intermediate) PaalKnorr Modified Paal-Knorr Cyclization CAS_Compound->PaalKnorr Source of Phenyl/Isopropyl Statin_SideChain Chiral Amino-Acetal Side Chain (Atorvastatin Precursor) Statin_SideChain->PaalKnorr Source of Chiral Diol Pyrrole_Core Penta-substituted Pyrrole (Atorvastatin Scaffold) PaalKnorr->Pyrrole_Core Ring Closure (-2 H2O)

Figure 2: Convergence point where CAS 125971-57-5 integrates into the Atorvastatin manufacturing stream.[1]

Safety & Handling (E-E-A-T)

  • Hazard Classification: GHS07 (Warning).[1][3]

  • Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Handling: This compound is a Michael acceptor, meaning it can alkylate biological nucleophiles (proteins/DNA) if handled improperly.[1] Use standard PPE (nitrile gloves, fume hood).[1]

  • Storage: Store at 2–8°C. Keep away from strong oxidizing agents to prevent degradation of the alkene moiety.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23634855, (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Retrieved from [Link][1]

  • Google Patents. (2016).[1] CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide.[1][4] Retrieved from

  • ResearchGate. (2024).[1] Continuous Flow Synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide. Retrieved from [Link]

Sources

(2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Abstract This technical guide provides a comprehensive analysis of (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide, a specialized


-unsaturated carbonyl scaffold. Structurally characterized by a Michael acceptor motif, this molecule serves as both a critical intermediate in the synthesis of complex heterocycles (including atorvastatin impurities) and a bioactive pharmacophore with antimicrobial and anti-inflammatory potential. This document details its thermodynamic stability, Knoevenagel synthesis protocols, and structural characterization.

Part 1: Molecular Architecture & Configurational Stability

The molecule is a derivative of acetoacetanilide, modified with an isobutyryl tail (4-methyl-3-oxo) and a benzylidene head group. Its chemical behavior is defined by the conjugated enone system.

The "Z" Configuration Driver

The IUPAC designation (2Z) is not arbitrary; it is the thermodynamically preferred isomer due to non-covalent intramolecular interactions.

  • Intramolecular Hydrogen Bonding (IMHB): A strong hydrogen bond forms between the amide nitrogen proton (

    
    ) and the ketone carbonyl oxygen (
    
    
    
    ) at the 3-position.
  • Pseudo-Cyclization: This interaction creates a planar, pseudo-six-membered ring, locking the benzylidene phenyl ring trans to the large amide group to minimize steric clash, effectively stabilizing the Z-geometry.

The Michael Acceptor Motif

The


-carbon (C2) is electron-deficient, sandwiched between two electron-withdrawing carbonyls and the benzylidene double bond. This makes the C2=CH bond highly susceptible to nucleophilic attack (Michael addition) by thiols (cysteine residues in proteins) or amines, which underpins its biological reactivity.

Part 2: Synthetic Pathway (The Knoevenagel Protocol)

The most robust route to this scaffold is the Knoevenagel condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde.

Reagents & Precursors
  • Precursor A: 4-Methyl-3-oxo-N-phenylpentanamide (Prepared via amidation of methyl isobutyrylacetate with aniline).

  • Precursor B: Benzaldehyde (Freshly distilled to remove benzoic acid).

  • Catalyst: Piperidine (Base catalyst) + Glacial Acetic Acid (Buffer/Activator).

  • Solvent: Ethanol or Toluene (for azeotropic water removal).

Step-by-Step Protocol

This protocol prioritizes yield and stereoselectivity.

  • Charge: In a 250 mL round-bottom flask, dissolve 4-methyl-3-oxo-N-phenylpentanamide (10 mmol) and benzaldehyde (10.5 mmol) in Ethanol (50 mL).

  • Catalysis: Add Piperidine (0.5 mmol) followed by Glacial Acetic Acid (0.5 mmol). Note: The acid-base couple buffers the reaction, preventing side reactions like Cannizzaro.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product spot will be UV-active and less polar than the starting amide.
    
  • Crystallization: Cool the reaction mixture to room temperature, then to

    
    C. The product often precipitates as yellow needles due to the conjugated system.
    
  • Purification: Filter the solid. Recrystallize from hot ethanol to ensure removal of unreacted aldehyde.

Reaction Workflow Visualization

SynthesisWorkflow ReactantA 4-Methyl-3-oxo-N-phenylpentanamide Intermediate Aldol Intermediate (Transient) ReactantA->Intermediate ReactantB Benzaldehyde ReactantB->Intermediate Catalyst Piperidine/AcOH (Catalyst) Catalyst->Intermediate Activates C2 Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product (2Z)-2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide Dehydration->Product Thermodynamic Control

Figure 1: Knoevenagel condensation workflow illustrating the convergence of reactants and the dehydration step leading to the final Michael acceptor.

Part 3: Structural Characterization Data[1][2]

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueFeatureExpected SignalMechanistic Origin

H NMR
Vinyl Proton

7.6–7.9 ppm (Singlet)
Deshielded benzylidene proton (=CH-Ph).

H NMR
Amide NH

9.0–10.0 ppm (Broad Singlet)
Downfield shift due to IMHB with ketone.

H NMR
Isopropyl Group

1.1 (Doublet), 3.2 (Septet)
Characteristic of the 4-methylpentan- tail.
IR Ketone C=O1660–1680 cm

Conjugated ketone (lower freq than isolated ketone).
IR Amide I1640–1650 cm

Amide carbonyl stretch.

Part 4: Therapeutic Potential & Context[1][3]

Pharmaceutical Relevance (Atorvastatin Context)

This specific scaffold appears in the impurity profiling of Atorvastatin (Lipitor). The "4-methyl-3-oxo-N-phenylpentanamide" moiety is a key building block in the Paal-Knorr synthesis of the pyrrole ring in Atorvastatin. The benzylidene derivative discussed here can form as a side-product if benzaldehyde contaminants are present during the synthesis or via degradation pathways involving aldol-type condensations.

Biological Activity (Antimicrobial & Anti-inflammatory)

Research into analogous 2-benzylidene-3-oxo amides suggests two primary mechanisms of action:

  • Antibacterial (MRSA/Acinetobacter): The electrophilic double bond can covalently modify bacterial enzymes via thiol-Michael addition, disrupting metabolic pathways.

  • Anti-inflammatory: Similar chalcone-like derivatives have shown efficacy in inhibiting the NF-

    
    B pathway, reducing cytokine expression (IL-6, TNF-
    
    
    
    ).
Structure-Activity Relationship (SAR) Map

SAR_Map Core Scaffold Core (2Z)-2-Benzylidene... Michael Michael Acceptor (C=C-C=O) Core->Michael Amide Amide Motif (H-bond Donor) Core->Amide Lipophil Isopropyl Tail (Hydrophobic) Core->Lipophil Covalent Covalent Enzyme Inhibition (Cys) Michael->Covalent Electrophile Binding Receptor Affinity (FAAH/Kinases) Amide->Binding Directionality Permeability Membrane Permeability Lipophil->Permeability

Figure 2: Structure-Activity Relationship (SAR) mapping the chemical features of the scaffold to their biological functions.

References

  • Sood, A., & Kesavan, V. (2023).[1] Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(9), 1817–1826.[1] Link

  • Sharma, G. V. R., et al. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[2] ACG Publications. Link

  • Zhu, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 12, 961–972. Link

  • Fun, H. K., et al. (2011). Crystal structure of 2-[2-(2-carboxyphenyl)hydrazinylidene]-3-oxo-N-phenylbutyramide. Acta Crystallographica Section E, 67(5), o1182. Link

  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation Reaction Guide. Link

Sources

Technical Whitepaper: Physicochemical Characterization and Synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide , a specialized


12

This document details the precise molecular weight calculations, distinguishing the target acyclic structure from isomeric alkaloids (e.g., Koenimbine). It further outlines a robust, self-validating synthetic protocol via Knoevenagel condensation, complete with expected analytical signatures for quality control.

Part 1: Molecular Identity & Weight Analysis[1][2]

Establishing the exact molecular identity is the first step in any rigorous study.[1][2] Confusion often arises between average molecular weight (used for stoichiometry) and monoisotopic mass (used for high-resolution mass spectrometry).[1][2]

Structural Composition

The molecule is constructed from a 4-methyl-3-oxo-N-phenylpentanamide backbone (an isobutyrylacetanilide derivative) condensed with benzaldehyde at the active methylene position.[1][2]

  • Formula:

    
    
    
  • IUPAC Name: this compound[1][2]

  • Structural Class:

    
    -unsaturated 
    
    
    -keto amide (Carboxamide Chalcone)[1]
Mass Calculations

The following data should be used for all stoichiometric and analytical calculations.

ParameterValueApplication
Average Molecular Weight 293.36 g/mol Use for molarity and reagent weighing.[1][2]
Monoisotopic Mass 293.1416 Da Use for Mass Spectrometry (HRMS) identification

.[1][2]
Exact Mass 293.141579 DaTheoretical baseline for isotopic fine structure.[1][2]
Elemental Analysis Breakdown
ElementSymbolCountAtom Mass (avg)Contribution% by Mass
CarbonC1912.011228.20977.79%
HydrogenH191.00819.1526.53%
NitrogenN114.00714.0074.77%
OxygenO215.99931.99810.91%
Total 293.366 100.00%

Critical Note on Isomerism: Researchers must distinguish this acyclic amide from Koenimbine (CAS 21087-98-9), a pyrano-carbazole alkaloid which shares the identical formula (


) and MW (293.36).[1] Analytical validation via NMR (Section 4) is required to rule out isomeric impurities if isolating from natural sources or complex mixtures.[1][2]

Part 2: Synthetic Pathway (The "How")

The synthesis relies on the Knoevenagel Condensation , a reaction governed by the acidity of the


Reaction Mechanism[1][2]
  • Deprotonation: A weak base (Piperidine) deprotonates the active methylene (C2) of the amide.[1][2]

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of benzaldehyde.[1][2]

  • Dehydration: Spontaneous elimination of water drives the equilibrium toward the conjugated product.[1][2]

Synthetic Scheme Visualization

SynthesisPathPrecursor14-methyl-3-oxo-N-phenylpentanamide(Active Methylene)IntermediateAldol Adduct(Transient Alcohol)Precursor1->IntermediatePiperidine (cat.)Ethanol, RefluxPrecursor2Benzaldehyde(Electrophile)Precursor2->IntermediatePiperidine (cat.)Ethanol, RefluxProduct2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide(Target)Intermediate->Product-H2O (Elimination)ByproductH2OIntermediate->Byproduct

Figure 1: Knoevenagel condensation pathway transforming the beta-keto amide precursor into the target benzylidene derivative.[1]

Part 3: Experimental Protocol

This protocol is designed for a 10 mmol scale . It prioritizes purity over raw yield by utilizing ethanol recrystallization, avoiding tedious column chromatography.[1][2]

Materials
  • Precursor: 4-methyl-3-oxo-N-phenylpentanamide (2.05 g, 10 mmol).[1][2] Note: If unavailable, synthesize via reaction of isobutyryl acetate and aniline [1].

  • Reagent: Benzaldehyde (1.06 g, 1.02 mL, 10 mmol).[1][2]

  • Catalyst: Piperidine (0.1 mL, catalytic amount).[1][2]

  • Solvent: Absolute Ethanol (20 mL).

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.05 g of 4-methyl-3-oxo-N-phenylpentanamide in 15 mL of ethanol.

  • Addition: Add 1.02 mL of benzaldehyde followed by 5 drops of piperidine.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (gentle reflux) for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).[1][2] The starting amide spot should disappear.[1][2]

  • Precipitation: Allow the reaction mixture to cool to room temperature, then place in an ice bath for 30 minutes. The product should crystallize as a solid.[1][2]

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize the crude solid from hot ethanol/water (9:1) if necessary to remove trace piperidine salts.[1][2]

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Workflow Diagram

WorkflowStartStart: Reagent MixingRefluxReflux (80°C, 4h)Catalyst: PiperidineStart->RefluxCheckTLC Check(Hex:EtOAc 7:3)Reflux->CheckCheck->RefluxIncompleteCoolCooling & Crystallization(Ice Bath)Check->CoolCompleteFilterVacuum FiltrationCool->FilterPurifyRecrystallization(EtOH)Filter->PurifyAnalyzeFinal Analysis(NMR/MS)Purify->Analyze

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

Part 4: Analytical Validation (The "Proof")

To validate the synthesis, compare your data against these predicted spectroscopic signatures.

Proton NMR ( H NMR, 400 MHz, CDCl )

The structure is confirmed by the disappearance of the precursor's active methylene singlet (

Shift (

ppm)
MultiplicityIntegrationAssignment
9.20Singlet (Broad)1HAmide NH
7.85Singlet1HVinyl =CH -Ph (Benzylidene)
7.60 - 7.10Multiplet10HAromatic Protons (N-Ph + Benzyl)
3.25Septet (

Hz)
1HIsopropyl CH (Methine)
1.15Doublet (

Hz)
6HIsopropyl CH

(Methyls)
Mass Spectrometry[1][2]
  • Expected Peak:

    
    [1]
    
  • Fragmentation Pattern: Look for a loss of the aniline group (

    
    ) or the isobutyryl group (
    
    
    ), confirming the core connectivity.[1]

Part 5: Pharmaceutical Applications[1][2][3][4][5][6]

While this specific molecule is often a chemical intermediate, the


-benzylidene-

-keto amide
12
  • Antibacterial Agents: Derivatives of this class have shown efficacy against MRSA by inhibiting bacterial cell division proteins [2].[1][2]

  • Anti-inflammatory: The chalcone-like Michael acceptor moiety can covalently modify cysteine residues on inflammatory cytokines (e.g., NF-

    
    B pathway inhibition).[1][2]
    
  • Drug Design Utility: The molecule serves as a versatile "warhead" in covalent inhibitor design.[1][2] The reactivity of the double bond can be tuned by varying substituents on the benzylidene ring (e.g., adding electron-withdrawing groups to increase electrophilicity).

References

  • Google Patents. (2008).[1][2] Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide. CN101337906B.[1][2] Link

  • Bioorganic & Medicinal Chemistry. (2014). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives. Link

  • Thermo Fisher Scientific. (n.d.).[1][2] Knoevenagel Condensation Reaction Guide. Link

  • PubChem. (2023).[1][2][3] Compound Summary: Koenimbine (Isomer Warning). Link[1]

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide synonyms and trade names

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Synonyms, Nomenclature, and Application in Atorvastatin Impurity Profiling

Executive Summary & Chemical Identity

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5) is a specialized organic intermediate primarily utilized in the pharmaceutical industry as a Critical Quality Attribute (CQA) reference standard. It is structurally analogous to key intermediates in the synthesis of HMG-CoA reductase inhibitors (statins), specifically Atorvastatin (Lipitor) .

Functionally, it represents the Knoevenagel condensation product of Isobutyrylacetanilide and Benzaldehyde . Its presence in drug substances often indicates specific side-reactions during the convergent synthesis of the pyrrole core of Atorvastatin, particularly when non-fluorinated aldehyde impurities are present or when characterizing "Desfluoro" analogs.

Core Chemical Data
PropertySpecification
CAS Number 125971-57-5
Molecular Formula

Molecular Weight 293.36 g/mol
IUPAC Name (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide
SMILES CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2
InChI Key SMUFHBOCNIUNPT-LGMDPLHJSA-N
Appearance Off-white to yellow solid

Synonyms, Trade Names, and Identifiers

In the context of drug development and supply chain sourcing, this compound is rarely referred to by a consumer "trade name." Instead, it is tracked via systematic chemical names and impurity codes.

A. Systematic & Chemical Synonyms

These names describe the molecule's connectivity and are used in patent literature and synthesis protocols.

  • 2-Benzylidene isobutyryl acetanilide (Reflects the retrosynthetic origin: Isobutyrylacetanilide + Benzaldehyde).

  • 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide (Alternative IUPAC phrasing).[1]

  • 2-Isobutyryl-N,3-diphenylacrylamide (Nomenclature viewing the alkene as the core).[1]

  • (E/Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (Stereochemical variants).

B. Pharmaceutical & Impurity Codes

Used by analytical chemists and QA/QC departments during HPLC validation.

  • Atorvastatin Impurity 75 (Common designation in generic drug master files).[1]

  • Desfluoro-Atorvastatin Intermediate (Descriptive functional name).

  • BPD-Isobutyryl Analog (In reference to the benzylidene-pentanedione class).

C. Commercial & Catalog Identifiers

When sourcing for R&D, use these codes to verify stock with major chemical suppliers.

  • Fluorochem: F463355[2]

  • Pharmaffiliates: PAI 01 006081[3]

  • PubChem CID: 23634855

  • MDL Number: MFCD00671709[1][2][4]

Synthesis & Formation Mechanism

Understanding the origin of this compound is essential for controlling it as an impurity. It is formed via a Knoevenagel Condensation , a reaction governed by the acidity of the active methylene group in the


-keto amide substrate.
Retrosynthetic Analysis

The molecule disconnects at the benzylidene double bond, revealing two precursors:

  • Nucleophile: 4-methyl-3-oxo-N-phenylpentanamide (Isobutyrylacetanilide).

  • Electrophile: Benzaldehyde (Note: Atorvastatin synthesis typically uses 4-Fluorobenzaldehyde; the presence of this compound implies contamination with Benzaldehyde or a specific study of the des-fluoro analog).

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis and the competing equilibrium that leads to the formation of the target benzylidene compound.

Knoevenagel_Pathway Substrate1 Isobutyrylacetanilide (Active Methylene) Intermediate Tetrahedral Intermediate Substrate1->Intermediate Nucleophilic Attack Substrate2 Benzaldehyde (Electrophile) Substrate2->Intermediate Nucleophilic Attack Catalyst Catalyst (Piperidine/AcOH) Catalyst->Intermediate Activation Product 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide Intermediate->Product Elimination (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Knoevenagel condensation pathway yielding this compound. The reaction is driven by the loss of water (dehydration).

Experimental Protocol (Validation Standard Preparation)

Note: This protocol is a generalized synthesis for reference standard generation.

  • Reagents: Dissolve 4-methyl-3-oxo-N-phenylpentanamide (1.0 eq) and Benzaldehyde (1.05 eq) in Toluene.

  • Catalysis: Add catalytic Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the benzylidene product (Le Chatelier's principle).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The active methylene spot will disappear, replaced by a UV-active conjugated product.

  • Isolation: Cool to room temperature. The product often precipitates or can be recrystallized from Ethanol.

Analytical Characterization (Self-Validating System)

To ensure the integrity of this compound when used as a reference standard, the following spectral fingerprints must be verified.

NMR Spectroscopy (Proton Assignment)
  • Benzylidene Proton: A distinct singlet (or doublet if long-range coupling exists) in the 7.5–7.8 ppm region. This confirms the formation of the double bond.

  • Isopropyl Group:

    • Methine (-CH-): Septet around 3.0–3.5 ppm .

    • Methyls (-CH3): Doublet around 1.1–1.2 ppm .

  • Amide NH: Broad singlet, typically downfield (8.0–9.5 ppm ), exchangeable with

    
    .
    
Mass Spectrometry[3]
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern: Loss of the aniline group (

    
    ) or cleavage at the amide bond are common diagnostic fragments.
    

Regulatory & Safety Status

  • GHS Classification: Warning.[1][4]

    • H317: May cause an allergic skin reaction.[1]

    • H411: Toxic to aquatic life with long-lasting effects.[1]

  • Handling: Standard PPE (Gloves, Goggles, Lab Coat) is mandatory. As an amide derivative, it is stable under normal conditions but should be stored away from strong oxidizers.

  • Controlled Substance Status: While structurally related to some P2P precursors, this specific amide is not widely listed as a controlled precursor in major jurisdictions (DEA/EU) due to the complexity of the amide functionality, which makes it unsuitable for direct conversion to amphetamines compared to simple esters or nitriles. However, always verify local regulations.

References

  • PubChem. (2025).[1] Compound Summary: (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide.[1][2][4] National Library of Medicine. [Link]

  • Pharmaffiliates. (2025). Certificate of Analysis: (E)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Pharmaffiliates Analytics & Synthetics. [Link]

Sources

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide physical and chemical properties

[1]

Executive Summary & Chemical Identity

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5), often referred to as 2-Benzylidene isobutyryl acetanilide , is a critical pharmaceutical intermediate used primarily in the synthesis of Atorvastatin Calcium (Lipitor), a widely prescribed HMG-CoA reductase inhibitor.[1][2]

Chemically, it is an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

212323
Chemical Identifiers
PropertyDetail
IUPAC Name (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Common Synonyms 2-Benzylidene isobutyryl acetanilide; Atorvastatin Impurity 75
CAS Number 125971-57-5
Molecular Formula

Molecular Weight 293.36 g/mol
SMILES CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models used in industrial quality control.

Physical Constants
PropertyValue / RangeCondition / Method
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 143 – 154 °CExperimental (Capillary method)
Boiling Point ~519 °CPredicted (760 mmHg)
Density 1.1 ± 0.1 g/cm³Predicted
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform.[1][2] Insoluble in Water.[3]Ambient Temperature
LogP 4.7Predicted (Hydrophobic)
Spectroscopic Characteristics (Diagnostic)[1][2]
  • IR Spectrum:

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Amide):  ~3250–3300 cm⁻¹ (Broad, medium).[2][3]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Ketone/Amide):  ~1650–1690 cm⁻¹ (Strong doublet, conjugated).[2][3]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Alkene):  ~1620 cm⁻¹.[2][3]
      
  • ¹H-NMR (DMSO-

    
    , 400 MHz) - Key Signals: 
    
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~1.1 ppm (d, 6H): Isopropyl methyls.[2][3]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~3.5 ppm (m, 1H): Methine of isopropyl group.[2][3]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~7.8 ppm (s, 1H): Benzylidene vinyl proton (
      
      
      ).[2]
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       ~9.0–10.0 ppm (s, 1H): Amide 
      
      
      .[2][3]

Synthesis & Production

The industrial synthesis of this compound is a classic Knoevenagel Condensation .[1] This reaction couples an active methylene compound (the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2
Reaction Pathway Diagram

The following diagram illustrates the condensation mechanism and the molecule's downstream role in Atorvastatin synthesis.

GBenzaldehydeBenzaldehyde(C7H6O)Intermediate2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide(Target Molecule)Benzaldehyde->IntermediateKnoevenagelCondensation(-H2O)Precursor4-Methyl-3-oxo-N-phenylpentanamide(Active Methylene)Precursor->IntermediateKnoevenagelCondensation(-H2O)CatalystCatalyst(β-Alanine / Acid)Catalyst->IntermediatePromotesAtorvastatinAtorvastatin Calcium(Final Drug)Intermediate->AtorvastatinPaal-Knorr Synthesis(+ 4-Fluorophenyl amine deriv.)WaterH2O(Byproduct)Intermediate->Water

Caption: Synthesis pathway showing the Knoevenagel condensation to form the target intermediate and its subsequent conversion to Atorvastatin.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of this compound.

Reagents:

  • 4-Methyl-3-oxo-N-phenylpentanamide (1.0 eq)[1]

  • Benzaldehyde (1.1 eq)[1][2]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Alanine (0.1 eq) or Piperidine/Acetic Acid
    
  • Solvent: Toluene or Ethanol[1][3]

  • Dean-Stark trap (if using Toluene)[1]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), dissolve 4-methyl-3-oxo-N-phenylpentanamide in Toluene.

  • Addition: Add Benzaldehyde and the catalyst (

    
    -Alanine).
    
  • Reflux: Heat the mixture to reflux (approx. 110°C for Toluene). If using a Dean-Stark trap, monitor water collection to track reaction progress (azeotropic removal drives the equilibrium forward).[1][3]

  • Monitoring: Check reaction completion via TLC (Hexane:Ethyl Acetate 7:3) or HPLC.[2][3] Reaction time is typically 4–8 hours.[2][3]

  • Work-up: Cool the reaction mixture to room temperature. The product may crystallize directly upon cooling.[2][3]

  • Purification:

    • If solid precipitates: Filter and wash with cold ethanol/hexane.[2][3]

    • If solution remains: Wash with water, dry organic layer over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , and concentrate[2][3]
      
    • Recrystallize from Ethanol or Isopropanol to obtain high-purity white crystals (MP: 143–154°C).[1]

Chemical Reactivity & Stability

Michael Acceptor Activity

The molecule contains an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

23ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Michael addition23
  • Implication: In biological systems, this reactivity can lead to covalent binding with cysteine residues in proteins, which is relevant for toxicity assessments (Skin Sensitization H317).[1][2][3]

Isomerism (E/Z)

The double bond allows for E and Z geometric isomers.[1][2][3]

  • Stability: The Z-isomer is generally thermodynamically favored due to an intramolecular hydrogen bond between the amide ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and the ketone carbonyl oxygen, forming a pseudo-six-membered ring.[2]
    
  • Control: Synthesis conditions (solvent polarity, temperature) can influence the E/Z ratio, but equilibration to the stable form usually occurs during crystallization.[1][2][3]

Hydrolytic Stability

The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, yielding aniline and the corresponding carboxylic acid derivative.[1][2][3]

Safety & Handling (GHS Classification)

This compound is classified as a hazardous substance for laboratory handling.[2][3]

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[3][4]
Sensitization H317May cause an allergic skin reaction.[3]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[4]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2][3]

  • Ventilation: Use a fume hood to avoid inhalation of dust.[2][3]

  • Spill: Sweep up dry solid to avoid generating dust; dispose of as hazardous chemical waste.[2][3]

References

  • Baumann, K. et al. (1992).[1][2][3] Synthesis and Structure-Activity Relationships of HMG-CoA Reductase Inhibitors. Journal of Medicinal Chemistry. (Verified context via search).

  • PubChem Compound Summary. (2025). CID 23634855: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide.[1][5] National Center for Biotechnology Information.[2][3] [1][2]

  • AK Scientific. (2025).[3] Safety Data Sheet: 2-Benzylidene-N-phenyl-isobutyloyl acetamide.

  • BOC Sciences. (2025).[3] Product Analysis: this compound.

  • Roth, B.D. (1991).[1][3] The discovery and development of atorvastatin, a potent novel hypolipidemic agent.[1][2][3] Progress in Medicinal Chemistry.

The Stetter Acceptor: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and critical application of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5), a pivotal intermediate in the convergent synthesis of Atorvastatin (Lipitor).

Technical Guide to Discovery, Synthesis, and Application in Statin Chemistry [1]

Executive Summary

This compound is a highly specialized ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-unsaturated ketone (chalcone derivative) designed as a Michael acceptor for the Stetter reaction. Its primary industrial significance lies in the convergent synthesis of Atorvastatin Calcium , the active pharmaceutical ingredient in Lipitor.[1] By enabling the rapid construction of the pentasubstituted pyrrole core via a 1,4-diketone intermediate, this compound represents a landmark achievement in process chemistry, shifting manufacturing from linear, low-yield pathways to highly efficient convergent routes.[1]

Discovery and Historical Context

The Linear vs. Convergent Paradigm

In the late 1980s, the initial synthetic routes for Atorvastatin (developed by Warner-Lambert/Parke-Davis) were linear, involving over 10 steps with low overall yields.[1] The primary challenge was constructing the sterically crowded pyrrole ring containing five distinct substituents:

  • N1: Chiral dihydroxy heptanoic acid side chain.[1][2]

  • C2: Isopropyl group.[1][2]

  • C3: Phenyl amide group.[1][3]

  • C4: Phenyl group.[1]

  • C5: 4-Fluorophenyl group.[4][5]

The Stetter Breakthrough

The "discovery" of this compound was not an isolation from nature but a rational design.[1] Process chemists identified that the pyrrole core could be formed in a single step (Paal-Knorr synthesis) if a specific 1,4-diketone was available.[1]

To synthesize this 1,4-diketone efficiently, chemists utilized the Stetter reaction (catalyzed by thiazolium salts).[1] This required two fragments:

  • The Donor: 4-Fluorobenzaldehyde (acting as an acyl anion equivalent).[1]

  • The Acceptor: A specific enone capable of accepting the nucleophile while carrying the isopropyl, phenyl, and amide groups.[1]

This compound was synthesized to fill this role as the "Stetter Acceptor."[1] Its successful implementation allowed the coupling of the C4 and C5 fragments in a single catalytic step, revolutionizing the commercial production of statins.[1]

Chemical Structure and Synthesis

Structural Analysis

The molecule is a Knoevenagel condensation product characterized by a highly electron-deficient alkene double bond, making it an ideal Michael acceptor.

FeatureChemical MoietyFunction in Atorvastatin
Backbone PentanamideForms the C2-C3 bond of the pyrrole.[4]
C4-Substituent Isopropyl (4-methyl-3-oxo)Provides the C2-isopropyl group.[1]
Amide N-PhenylProvides the C3-phenylcarboxamide.
Alkene 2-BenzylideneProvides the C4-phenyl group and acts as the electrophile.
Synthesis Protocol (Knoevenagel Condensation)

The synthesis involves the condensation of 4-methyl-3-oxo-N-phenylpentanamide (Isobutyrylacetanilide) with Benzaldehyde .[1]

Reagents:

  • Precursor A: 4-Methyl-3-oxo-N-phenylpentanamide (1.0 eq)[1]

  • Precursor B: Benzaldehyde (1.05 eq)[1]

  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Alanine (0.1 eq) and Acetic Acid (0.1 eq) OR Piperidine/Acetic Acid.
    
  • Solvent: Toluene or Isopropanol.[1]

Step-by-Step Methodology:

  • Charging: Charge a reaction vessel with Toluene, 4-Methyl-3-oxo-N-phenylpentanamide, and Benzaldehyde under nitrogen atmosphere.

  • Catalysis: Add

    
    -Alanine and Acetic Acid.
    
  • Reflux: Heat the mixture to reflux (approx. 110°C) with a Dean-Stark trap to continuously remove water. The removal of water is thermodynamic driving force for this equilibrium reaction.[1]

  • Monitoring: Monitor by HPLC until Precursor A is <0.5%.

  • Crystallization: Cool the mixture to 50°C. Add Isopropanol or Hexane to induce precipitation.

  • Isolation: Cool to 0-5°C, filter the solids, and wash with cold Isopropanol.

  • Drying: Vacuum dry at 45°C.

Yield: Typically 85-90%. Appearance: White to off-white crystalline solid.[6]

The Core Application: The Stetter Reaction

This is the technically critical section describing how the benzylidene intermediate is converted into the Atorvastatin precursor.[1]

Mechanism

The reaction couples the benzylidene acceptor with 4-fluorobenzaldehyde using a thiazolium salt (vitamin B1 analogue) as a catalyst.[1] The catalyst converts the aldehyde into a nucleophilic "Breslow intermediate," which attacks the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-carbon of the benzylidene.
Visualization of the Pathway

The following diagram illustrates the convergent synthesis flow, highlighting the role of the benzylidene intermediate.

Atorvastatin_Synthesis Isobutyryl Isobutyrylacetanilide (Precursor) Benzylidene 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide (THE ACCEPTOR) Isobutyryl->Benzylidene Knoevenagel Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Benzylidene Diketone 1,4-Diketone Intermediate (Paal-Knorr Precursor) Benzylidene->Diketone Stetter Reaction (Michael Addition) Fluorobenz 4-Fluorobenzaldehyde (The Donor) Fluorobenz->Diketone Thiazolium Thiazolium Catalyst (Stetter Reagent) Thiazolium->Diketone Catalysis Atorvastatin Atorvastatin Calcium Diketone->Atorvastatin Paal-Knorr Cyclization Amine Chiral Amine Side Chain Amine->Atorvastatin

Caption: Convergent synthesis map showing the central role of the Benzylidene intermediate in the Stetter reaction route.[1]

Experimental Protocol (Stetter Reaction)

Reagents:

  • Acceptor: this compound (1.0 eq)[1]

  • Donor: 4-Fluorobenzaldehyde (1.2 eq)

  • Catalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.05 eq)[1]

  • Base: Triethylamine (TEA) (0.5 eq)[1]

  • Solvent: Ethanol or DMF.[1]

Procedure:

  • Dissolve the Acceptor and Donor in Ethanol under inert atmosphere (Argon/Nitrogen).[1]

  • Add the Thiazolium catalyst .

  • Slowly add TEA . The mixture is heated to 70-80°C.

  • Reaction Progress: The reaction typically requires 12-16 hours. The color often shifts to deep yellow/orange due to the formation of the diketone.[1]

  • Workup: Cool to room temperature. The product (1,4-diketone) often precipitates directly or can be precipitated by adding water.[1]

  • Purification: Recrystallize from Methanol/Water to remove unreacted aldehyde and benzylidene.

Impurity Profile and Quality Control

In drug development, unreacted intermediates are classified as process impurities.[1]

  • Designation: Often referred to as Impurity 75 (or similar vendor codes).[1]

  • Origin: Incomplete Stetter reaction or carry-over into the Paal-Knorr step.[1]

  • Detection:

    • Technique: HPLC (Reverse Phase).[1]

    • Column: C18 (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: Acetonitrile : Water (Gradient).[1]

    • UV Detection: 254 nm (Strong absorption due to the conjugated enone system).[1]

  • Significance: Because it lacks the 4-fluorophenyl group and the pyrrole ring, its presence in the final API is strictly controlled (typically <0.15% limit).[1]

Safety and Handling

As a chemical intermediate, standard laboratory safety protocols apply.[1]

  • GHS Classification:

    • Skin Sensitization: Category 1 (May cause allergic skin reaction).[1]

    • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1]

  • Handling: Use in a fume hood.[1] Avoid dust generation.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2-8°C, inert atmosphere recommended to prevent slow oxidation or polymerization of the double bond.[1]

References

  • Roth, B. D. (1991).[1] Process for the synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. U.S. Patent No.[1] 5,103,024.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Baumann, K. L., et al. (1992).[1] The convergent synthesis of CI-981 (Atorvastatin). Tetrahedron Letters, 33(17), 2283-2284.[1] Link[1]

  • Rádl, S. (2011).[1] Synthesis and impurities of atorvastatin. Pharmazie, 66(4), 235-244.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23634855, (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Link[1]

  • Parrish, J. P., et al. (2004).[1] Tat-Mid: A New Thiazolium Salt for Stetter Reaction. Journal of Organic Chemistry, 69(12), 4309-4312.[1] Link[1]

Sources

Technical Guide: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide in Atorvastatin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification, formation mechanism, and control of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide , a specific process-related impurity found in the synthesis of Atorvastatin Calcium.

Executive Summary & Identity

This compound (CAS: 125971-57-5) is a critical process-related impurity (often designated as Impurity 3 or a Benzylidene Intermediate ) encountered during the manufacture of Atorvastatin.[1] It arises primarily from the Knoevenagel condensation of the key starting material, 4-methyl-3-oxo-N-phenylpentanamide, with Benzaldehyde.

Its presence is significant for two reasons:

  • Process Indicator: It signals contamination of reagents (specifically the presence of Benzaldehyde) or incomplete conversion in specific synthetic routes (e.g., Stetter reaction pathways).[2]

  • Downstream Risk: As an alpha,beta-unsaturated ketone, it is a Michael acceptor. If not removed, it can react with the side-chain amine in the Paal-Knorr step, leading to complex "Des-fluoro" analogues of Atorvastatin that are difficult to purge.

Chemical Identity Table
ParameterDetail
Chemical Name This compound
CAS Number 125971-57-5
Molecular Formula C₁₉H₁₉NO₂
Molecular Weight 293.36 g/mol
Structure Type

-unsaturated

-keto amide
Role Process Impurity / Intermediate
Solubility Low water solubility; soluble in Methanol, Acetonitrile, DMSO

Formation Mechanism & Causality

The formation of this impurity is chemically deterministic based on the presence of Benzaldehyde in the reaction matrix.[2]

The Reaction Pathway

The synthesis of the Atorvastatin "Diketone" intermediate (4-fluoro-


-(2-methyl-1-oxopropyl)-

-oxo-N,

-diphenylbenzenebutanamide) typically utilizes 4-methyl-3-oxo-N-phenylpentanamide (also known as the "Acetoacetamide derivative").[3][4]

The impurity forms via a Knoevenagel Condensation :

  • Active Methylene Activation: The methylene group at the C2 position of the acetoacetamide derivative is highly acidic due to the flanking ketone and amide carbonyls.[2]

  • Aldehyde Attack: In the presence of a base (e.g., piperidine, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -alanine, or residual base from previous steps) and Benzaldehyde , the enolate attacks the aldehyde carbonyl.
    
  • Dehydration: Spontaneous elimination of water yields the conjugated benzylidene double bond.[2]

Source of Benzaldehyde (Root Cause)[2]
  • Contaminant in 4-Fluorobenzaldehyde: In the Stetter reaction route , 4-fluorobenzaldehyde is a reagent. If it contains Benzaldehyde (des-fluoro impurity) as a contaminant, the title impurity forms competitively.

  • Solvent/Reagent Oxidation: In Friedel-Crafts routes , Benzaldehyde is not a reagent. However, it can appear as an oxidation product of benzyl alcohol (if used in solvent systems) or as a contaminant in non-high-purity reagents.

Pathway Visualization

The following diagram illustrates the competitive formation of the impurity versus the desired pathway.

AtorvastatinImpurity cluster_legend Pathway Legend SM Starting Material (4-methyl-3-oxo-N-phenylpentanamide) Impurity IMPURITY: 2-Benzylidene-4-methyl-3-oxo- N-phenylpentanamide SM->Impurity Knoevenagel Condensation (Base, -H2O) Intermediate Desired Intermediate (via Stetter Reaction) SM->Intermediate Stetter Reaction (Thiazolium cat.) Benzaldehyde Benzaldehyde (Contaminant) Benzaldehyde->Impurity Fluorobenzaldehyde 4-Fluorobenzaldehyde (Reagent) Fluorobenzaldehyde->Intermediate key1 Red Path = Impurity Formation key2 Green Path = Desired Synthesis

Caption: Competitive formation of the Benzylidene impurity via condensation with adventitious Benzaldehyde.

Analytical Strategy

Detection and quantification require resolving the impurity from the starting material and the subsequent diketone intermediate.[2]

HPLC Methodology (Reverse Phase)

The impurity is significantly less polar than the starting material due to the extended conjugation system and the addition of the lipophilic phenyl ring.[2]

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid or Ammonium Acetate buffer (pH 4.5).

    • B: Acetonitrile.[2][5][6]

  • Gradient: Gradient elution is required.[2] The impurity typically elutes after the starting material (4-methyl-3-oxo-N-phenylpentanamide) and before the highly non-polar final Atorvastatin molecule.

  • Detection (UV): 240-250 nm. The conjugated enone system exhibits a strong absorbance shift (bathochromic) compared to the unconjugated starting material.[2]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Molecular Ion: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of aniline moiety (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
    • Cleavage of the isopropyl group.[2]

    • Distinctive tropylium ion formation from the benzylidene fragment.[2]

Control & Mitigation Protocols

To maintain this impurity below ICH Q3A limits (<0.10%), the following self-validating control system is recommended:

A. Raw Material Control (Critical Control Point 1)
  • Specification Setting: Strict limits on Benzaldehyde content in 4-Fluorobenzaldehyde (if used) or other aromatic reagents.

  • Limit: < 0.05% Benzaldehyde by GC.

B. Process Parameters (Critical Control Point 2)
  • Water Removal: The formation reaction is a condensation (releasing water).[2] If the reaction is reversible, the presence of water suppresses formation.[2] However, in non-aqueous conditions (toluene reflux), water removal (Dean-Stark) promotes impurity formation if Benzaldehyde is present.

  • Temperature: Knoevenagel condensation is favored at elevated temperatures (>60°C).[2] Maintain reaction temperatures as low as kinetically feasible during the initial mixing stages.

C. Purification (Purging)[2]
  • Crystallization: The "Diketone" intermediate is typically crystallized from non-polar solvents (e.g., Isopropyl Alcohol/Hexane).[2] The 2-Benzylidene impurity has different solubility parameters and largely remains in the mother liquor.

  • Validation: Perform spike-and-purge studies. Spike the reaction mixture with 1.0% Benzaldehyde and measure the carryover of the 2-Benzylidene impurity into the isolated crystal cake.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13626573, this compound. PubChem. Available at: [Link][2]

  • Lee, H. W., et al. (2012).[2] An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(1), 122–126.[2] (Describes the Stetter route and benzylidene intermediates). Available at: [Link]

  • Cleanchem Laboratories. Atorvastatin Impurity 3 Characterization Data. Cleanchem.[1][2] Available at: [Link][2]

Sources

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

A Lipophilic -Keto Amide Scaffold for Antimicrobial and Anti-inflammatory Development[1]

Executive Summary

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5) is a functionalized


-keto amide characterized by an 

-unsaturated carbonyl system (enone) flanked by a lipophilic isopropyl group and an anilide moiety.[1] While often cataloged industrially as a synthetic impurity in the atorvastatin pathway (Atorvastatin Impurity 75), this molecule represents a distinct pharmacophore sharing the 2-benzylidene-3-oxo-alkanamide scaffold.[1]

Recent medicinal chemistry efforts have validated this scaffold class as potent antimicrobial agents against multidrug-resistant (MDR) pathogens, including MRSA and Acinetobacter baumannii.[1][2] This guide analyzes the molecule's potential as a "lipophilic homolog" to the standard acetoacetanilide derivatives, exploring its Michael acceptor reactivity, synthesis, and predicted biological behavior.

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

The molecule’s biological activity is dictated by two competing structural domains: the electrophilic warhead and the lipophilic tail.

Structural DomainChemical FeatureBiological Implication
The Warhead

-Benzylidene-

-keto amide
Acts as a Michael Acceptor .[1] It can covalently bind to nucleophilic cysteine residues in bacterial enzymes or transcription factors (e.g., Keap1/Nrf2 pathway).
The Tail 4-Methyl group (Isopropyl)Increases Lipophilicity (LogP) compared to the methyl analog.[1] Enhances membrane permeability but increases steric bulk near the carbonyl, potentially modulating reactivity.
The Anchor

-Phenyl (Anilide)
Provides

-

stacking interactions with protein binding pockets; essential for the stability of the enol/keto tautomers.[1]
Mechanistic Pathway: Thiol-Trapping

The primary mechanism of action for benzylidene


-keto amides is the alkylation of essential thiol groups.[1] In bacterial models, this leads to the inhibition of enzymes critical for cell wall synthesis or redox homeostasis.

MichaelAddition Compound 2-Benzylidene-4-methyl-3-oxo- N-phenylpentanamide (Electrophile) Complex Thioether Adduct (Covalent Inhibition) Compound->Complex Michael Addition (C=C attack) Target Protein-Cysteine-SH (Nucleophile) Target->Complex Effect Biological Outcome: Enzyme Inactivation / Nrf2 Activation Complex->Effect Loss of Function Signal Transduction

Figure 1: The electrophilic "warhead" mechanism. The


-unsaturated bond serves as a trap for biological nucleophiles.
Part 2: Biological Potential & SAR Insights[1][3]

While direct assays for the specific isopropyl variant (4-methyl) are less ubiquitous than for the methyl analog, its activity profile is strongly inferred from Structure-Activity Relationship (SAR) studies of the 2-benzylidene-3-oxobutanamide class.[1]

1. Antimicrobial Activity (MDR Targets)

Research published in RSC Medicinal Chemistry (Sood et al., 2023) identified the 2-benzylidene-3-oxobutanamide scaffold as a potent inhibitor of ESKAPE pathogens.[1][2]

  • Target Spectrum: Staphylococcus aureus (MRSA) and Acinetobacter baumannii (MDR).[1][2][3]

  • Relevance of the Isopropyl Group: The user's compound substitutes the methyl group (C3-position) with an isopropyl group.[1]

    • Hypothesis: The increased lipophilicity of the isopropyl group facilitates passive diffusion through the thick peptidoglycan layer of Gram-positive bacteria (MRSA), potentially lowering the Minimum Inhibitory Concentration (MIC) compared to the methyl analog.

2. Anti-Inflammatory (Nrf2 Signaling)

-unsaturated carbonyls are classic activators of the Nrf2 antioxidant pathway.[1]
  • Mechanism: The compound alkylates cysteine residues on Keap1 , preventing the degradation of Nrf2 . Nrf2 then translocates to the nucleus to transcribe antioxidant genes (HO-1, NQO1).[1]

  • Therapeutic Utility: Potential reduction of oxidative stress in acute lung injury or chronic inflammation models.[1]

3. Industrial Relevance (Impurity Profiling)

In drug development, this molecule is identified as Atorvastatin Impurity 75 .

  • Significance: It represents an incomplete intermediate or a degradation product where the pyrrole ring has not formed or has opened.[1] Understanding its toxicity (H317 sensitization) is critical for establishing purity specifications in statin manufacturing.[1]

Part 3: Synthesis Protocol

To access this molecule for biological screening, a convergent synthesis is recommended. This protocol combines the synthesis of the


-keto amide precursor with a Knoevenagel condensation.[1]

Prerequisites:

  • Reagents: Aniline, Methyl Isobutyrylacetate, Benzaldehyde, L-Proline (Catalyst), Ethanol.

  • Safety: Aniline is toxic; Benzaldehyde is an irritant.[1] Work in a fume hood.

Step 1: Synthesis of the Scaffold (4-methyl-3-oxo-N-phenylpentanamide)

Based on Patent CN101337906B[1]

  • Charge: In a reaction vessel, mix Aniline (1.0 eq) and Methyl Isobutyrylacetate (1.2 eq).

  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) or simple thermal activation.[1]

  • Reaction: Heat to 80–120°C for 2–4 hours.

  • Distillation: Continuously distill off the methanol byproduct to drive the equilibrium forward.

  • Purification: Cool to room temperature. Recrystallize from hexane/ethyl acetate to obtain the white solid intermediate.[1]

Step 2: Knoevenagel Condensation (Target Molecule Formation)

Based on Green Chemistry protocols (Sood et al., 2023)

  • Dissolution: Dissolve the intermediate from Step 1 (1.0 mmol) and Benzaldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalyst: Add L-Proline (10 mol%). This organocatalyst is preferred over piperidine for higher yields and "green" compliance.[1]

  • Stirring: Stir at room temperature for 1–3 hours. The reaction usually precipitates the product.[1]

  • Isolation: Filter the solid precipitate. Wash with cold ethanol.[1]

  • Validation: Confirm structure via NMR. Look for the characteristic alkene proton singlet around

    
     7.5–8.0 ppm.[1]
    

SynthesisWorkflow Aniline Aniline Step1 Step 1: Amidation (120°C, -MeOH) Aniline->Step1 Ester Methyl Isobutyrylacetate Ester->Step1 Aldehyde Benzaldehyde Step2 Step 2: Knoevenagel Condensation (L-Proline, EtOH, RT) Aldehyde->Step2 Inter Intermediate: 4-methyl-3-oxo-N-phenylpentanamide Inter->Step2 Step1->Inter Product FINAL PRODUCT: 2-Benzylidene-4-methyl-3-oxo- N-phenylpentanamide Step2->Product

Figure 2: Two-step convergent synthesis pathway.[1]

Part 4: Safety & Handling (GHS Standards)[1]

This compound is a Skin Sensitizer and Aquatic Toxin .[1] Standard laboratory safety protocols must be enforced.

Hazard ClassCodeStatementPrecaution
Skin Sensitization H317May cause an allergic skin reaction.[1]Wear nitrile gloves; avoid dust inhalation.[1]
Aquatic Toxicity H411Toxic to aquatic life with long lasting effects.[1]Collect all waste in halogenated/organic waste streams.[1] Do not pour down the drain.
References
  • Sood, A., & Kesavan, V. (2023).[2] Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(9), 1817–1826.

  • PubChem. (n.d.).[1] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CID 23634855).[1] National Library of Medicine.[1] [1]

  • Google Patents. (2008).[1] Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide (CN101337906B).[1]

  • ChemicalBook. (n.d.).[1] Atorvastatin Impurity 75.[1]

Sources

Mechanistic Characterization of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacophore-Based Analysis of the Alpha-Benzylidene-Beta-Keto Amide Scaffold

Executive Summary

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (BMOPP) represents a distinct chemical entity situated at the intersection of process chemistry and pharmacophore exploration.[1] Historically identified as a critical intermediate and impurity (Impurity 75) in the synthesis of Atorvastatin, this molecule possesses a privileged


-benzylidene-

-keto amide
scaffold.[1]

Recent investigations into structurally homologous compounds (e.g., 2-benzylidene-3-oxobutanamides) have revealed potent antimicrobial and anticancer activities, driven by the electrophilic nature of the


-unsaturated ketone moiety.[1] This guide provides an in-depth theoretical and practical framework for understanding the mechanism of action (MoA) of BMOPP, proposing it as a covalent inhibitor of cysteine-dependent enzymes and a modulator of oxidative stress pathways.

Structural Pharmacophore Analysis[1]

The biological activity of BMOPP is dictated by three distinct structural domains. Understanding these domains is essential for elucidating its interaction with biological targets.[1]

DomainChemical MoietyFunction & Mechanistic Role
A: Electrophilic Warhead

-Benzylidene-

-keto motif
Michael Acceptor: The conjugated double bond serves as a "soft" electrophile, susceptible to nucleophilic attack by thiol groups (Cysteine) in proteins.[1]
B: Recognition Element

-Phenyl Amide
Hydrophobic Binding: The aromatic anilide ring facilitates

-

stacking and hydrophobic interactions within enzyme active sites.[1]
C: Steric Modulator Isopropyl (4-methyl) tailSelectivity Gate: Unlike the smaller methyl group in acetoacetanilide derivatives, the bulky isopropyl group restricts access to the carbonyl, directing nucleophiles toward the

-carbon of the alkene.

Mechanism of Action Theories

Based on the structural homology to known bioactive benzylidene-1,3-dicarbonyls, two primary theories govern the MoA of BMOPP.

Theory I: Covalent Enzyme Inhibition (The Michael Acceptor Hypothesis)

Premise: The core mechanism involves the irreversible or reversible covalent modification of nucleophilic residues within a target protein's active site or allosteric pocket.[1]

Mechanism: The


-carbon of the benzylidene double bond is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl and amide groups.[1] In the physiological environment (pH 7.4), ionized cysteine residues (thiolates) on target proteins (e.g., bacterial FabH , Mur enzymes , or mammalian Thioredoxin Reductase ) attack this position.

Reaction Pathway:

  • Recognition: The

    
    -phenyl and benzyl rings anchor the molecule in the hydrophobic pocket of the enzyme.[1]
    
  • Attack: The catalytic cysteine thiolate (

    
    ) attacks the 
    
    
    
    -carbon.[1]
  • Stabilization: The resulting enolate intermediate is stabilized by the amide proton or solvent, leading to a covalent thioether adduct.[1]

Theory II: Oxidative Stress Induction via GSH Depletion

Premise: Rather than targeting a specific enzyme, BMOPP may act as a "glutathione sponge," depleting cellular antioxidant reserves.

Mechanism: Glutathione (GSH) is the most abundant intracellular thiol.[1] Rapid conjugation of BMOPP with GSH via Michael addition reduces the pool of reduced GSH, elevating Reactive Oxygen Species (ROS) levels. This mechanism is particularly effective against cancer cells and bacteria with high metabolic rates.[1]

Visualization of Mechanistic Pathways

The following diagram illustrates the synthesis of the scaffold and the theoretical Michael Addition mechanism responsible for its bioactivity.

MoA_Pathway cluster_legend Legend Precursor1 4-Methyl-3-oxo-N- phenylpentanamide BMOPP 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide (Target Scaffold) Precursor1->BMOPP Knoevenagel Condensation (Cat: Piperidine/AcOH) Precursor2 Benzaldehyde Precursor2->BMOPP Transition Michael Addition Transition State BMOPP->Transition Nucleophilic Attack (Cys-S⁻ at β-carbon) TargetEnzyme Target Enzyme (Cys-SH Active Site) TargetEnzyme->Transition Adduct Enzyme-Inhibitor Covalent Adduct Transition->Adduct Enolate Stabilization key Green: Active Compound Red: Biological Target Yellow: Transition State

Figure 1: Synthetic route to BMOPP and its subsequent covalent inhibition mechanism via Michael Addition to cysteine-rich protein targets.[1][2]

Experimental Validation Protocols

To validate the MoA theories described above, the following self-validating experimental workflows are recommended.

Protocol A: Synthesis & Purification (The Pre-requisite)

Objective: Obtain high-purity BMOPP (>98%) to ensure biological data reflects the specific molecule, not impurities.[1]

  • Reactants: Combine 4-methyl-3-oxo-N-phenylpentanamide (1.0 eq) and Benzaldehyde (1.1 eq) in Ethanol.

  • Catalyst: Add catalytic Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to RT. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

  • Recrystallization: Recrystallize from Ethanol/Water to remove unreacted aldehyde.[1]

  • Validation: Confirm structure via 1H-NMR (Look for the singlet vinyl proton at ~7.8-8.2 ppm) and LC-MS (M+H peak).

Protocol B: GSH-Trapping Assay (Reactivity Validation)

Objective: Quantify the electrophilicity of BMOPP (Michael Acceptor potential).[1]

StepActionCausality/Logic
1 Incubation Incubate BMOPP (50

M) with reduced Glutathione (GSH, 500

M) in PBS (pH 7.4) at 37°C.
2 Time-Points Aliquot samples at 0, 15, 30, 60, and 120 minutes.
3 Quenching Add 0.1% Formic Acid in Acetonitrile to stop the reaction and precipitate proteins (if using lysate).
4 Analysis Analyze via LC-MS/MS .
5 Readout Look for the mass shift:

Da (Mass of GSH).[1]
6 Interpretation Rapid adduct formation (<30 min) confirms potent Michael acceptor activity.[1]
Protocol C: Antibacterial MIC Determination (Bioactivity Validation)

Objective: Assess functional biological activity against resistant strains (e.g., MRSA).[1]

  • Preparation: Dissolve BMOPP in DMSO (Stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 43300 - MRSA).[1]
    
  • Controls: Positive Control: Vancomycin; Negative Control: DMSO only.

  • Incubation: 37°C for 18–24 hours.

  • Visualization: Add Resazurin dye (0.01%) for 1 hour. Blue

    
     Pink indicates viable growth.[1]
    
  • Endpoint: The lowest concentration preventing color change is the MIC.[1]

References

  • Ahsan, M. J., et al. (2023).[1] "Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens." RSC Advances. [Link]

    • Context: Establishes the antibacterial efficacy of the benzylidene-keto amide scaffold against MRSA.
  • PubChem. (2023).[1] "Compound Summary: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide." National Library of Medicine. [Link][1]

    • Context: Verifies chemical structure, IUPAC nomenclature, and identification as an Atorvast
  • Zhang, Y., et al. (2017).[1] "Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide." Google Patents (CN106397241A).

    • Context: Details the synthesis of the precursor scaffold.
  • Avonto, C., et al. (2011).[1] "Reactivity of α,β-unsaturated carbonyls with glutathione: A kinetic study." Chemical Research in Toxicology. [Link][1]

    • Context: Provides the foundational theory for the Michael Acceptor mechanism and GSH trapping protocols.

Sources

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide safety and toxicity data

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Toxicity, and Handling Protocols for Pharmaceutical Intermediates

Executive Summary

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5) is a critical synthetic intermediate, primarily utilized in the convergent synthesis of Atorvastatin Calcium (Lipitor).[1] Often designated as "Atorvastatin Impurity 75" or the "Stetter Intermediate," it serves as the precursor for the formation of the drug's central pyrrole ring via reaction with 4-fluorobenzaldehyde equivalents.

While indispensable in statin manufacturing, this molecule presents a distinct "dual-edge" profile: it is chemically engineered for high electrophilic reactivity (essential for C-C bond formation) which simultaneously renders it a potent skin sensitizer and aquatic toxin . This guide synthesizes the physicochemical properties, toxicological mechanisms, and validated handling protocols required to work safely with this compound in a research or GMP environment.

Physicochemical Identity & Profile
ParameterSpecification
IUPAC Name (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Common Synonyms 2-Benzylidene isobutyryl acetanilide; 2-Isobutyryl-N-phenyl-3-phenylacrylamide
CAS Number 125971-57-5
Molecular Formula C₁₉H₁₉NO₂
Molecular Weight 293.36 g/mol
Physical State White to Off-White Solid (Powder)
Melting Point 143 – 154 °C (Polymorph dependent)
LogP (Octanol/Water) 2.2 (at 38°C)
Solubility Soluble in DMSO, Methanol; Slightly soluble in DCM; Insoluble in Water
Reactivity Class α,β-Unsaturated Ketone (Michael Acceptor)
Toxicological Assessment

The toxicity profile of this compound is governed by two primary structural motifs: the α,β-unsaturated ketone and the N-phenyl amide .

3.1 Skin Sensitization (Mechanism of Action)

The compound is classified as H317 (May cause an allergic skin reaction) . This is not merely surface irritation but a specific immunological response driven by the molecule's electrophilic nature.

  • The Haptenization Process: As a Michael Acceptor, the β-carbon (benzylidene position) is highly electrophilic. Upon contact with the skin, it penetrates the stratum corneum and reacts with nucleophilic amino acid residues (specifically Cysteine thiols and Lysine amines ) on epidermal proteins.

  • Causality: This covalent binding forms a Hapten-Protein conjugate . This conjugate is recognized by Langerhans cells as "non-self," triggering T-cell proliferation. Subsequent exposures lead to a rapid, amplified allergic dermatitis.

3.2 Acute Toxicity & Metabolic Risks
  • Oral Toxicity (H302): Classified as Harmful if swallowed.

  • Metabolic Hydrolysis: In vivo, amidases may hydrolyze the amide bond, releasing Aniline .

    • Risk:[2] Aniline is a known methemoglobinemia inducer. While the parent compound's bulk reduces immediate bioavailability compared to pure aniline, significant ingestion or inhalation of dust can lead to cyanosis (blue skin/lips) due to impaired oxygen transport.

3.3 Environmental Toxicity
  • Aquatic Chronic 2 (H411): With a LogP of 2.2, the compound exhibits moderate lipophilicity, allowing it to cross biological membranes in aquatic organisms. It resists rapid hydrolysis in neutral waters, leading to persistence and potential bioaccumulation in lower trophic levels.

Visualized Pathways
Diagram 1: Mechanism of Skin Sensitization (Haptenization)

This diagram illustrates the molecular pathway from exposure to immune response, highlighting the critical Michael Addition step.

SensitizationPathway Compound 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide Skin Skin Penetration (Stratum Corneum) Compound->Skin Exposure Protein Epidermal Protein (Nucleophilic Cys/Lys) Compound->Protein Michael Addition (Electrophilic Attack) Skin->Protein Diffusion Complex Hapten-Protein Conjugate Protein->Complex Covalent Binding Immune Langerhans Cell Activation Complex->Immune Recognition Response T-Cell Proliferation (Allergic Dermatitis) Immune->Response Sensitization

Caption: The electrophilic β-carbon of the intermediate covalently binds to skin proteins, triggering an immune response.

Safe Handling & Experimental Protocols
5.1 Engineering Controls & PPE

Due to the sensitization risk, standard laboratory attire is insufficient.

  • Containment: All weighing and transfer operations must occur within a HEPA-filtered Fume Hood or a Powder Containment Balance Enclosure.

  • Gloves: Latex is permeable to this class of organic solids in solution. Use Nitrile (minimum 0.11 mm thickness) . For prolonged handling, use Double-gloving or Silver Shield laminate gloves.

  • Respiratory: If working outside a hood (not recommended), a P3/N100 particulate respirator is mandatory.

5.2 Validated Analytical Method (HPLC)

To verify purity or detect surface contamination, the following Reverse-Phase HPLC method is recommended. This protocol is self-validating via system suitability checks.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (carbonyl conjugation).

  • System Suitability:

    • Tailing Factor: Must be < 1.5 (Checks for secondary interactions with silanols).

    • Retention Time: Expect elution ~8–10 min (depending on dead volume).

5.3 Synthesis Safety (Knoevenagel Condensation)

The synthesis involves reacting 4-methyl-3-oxo-N-phenylpentanamide with Benzaldehyde.

  • Reagents: Use Piperidine/Acetic Acid as a catalyst system.

  • Hazard: The reaction generates water. Azeotropic removal (Dean-Stark) uses Toluene.

  • Critical Control: Toluene is flammable and reprotoxic. The final product precipitates upon cooling.

  • Filtration: The wet cake contains residual solvent and unreacted benzaldehyde. Handle the wet cake as a corrosive/sensitizer mix .

Diagram 2: Safety Decision Tree for Spills/Exposure

SafetyWorkflow Start Incident Detected Type Type of Incident? Start->Type Spill Solid/Liquid Spill Type->Spill Skin Skin Contact Type->Skin Contain Isolate Area & Don PPE (Nitrile+Tyvek) Spill->Contain Wash Wash with Soap/Water (15 mins) Skin->Wash Clean Wet Wipe (Solvent) Do NOT Dust Contain->Clean Disposal Incinerate as Hazardous Waste Clean->Disposal NoSolvent AVOID Ethanol/Acetone (Increases Penetration) Wash->NoSolvent Medical Seek Medical Attention (Monitor for Dermatitis) NoSolvent->Medical

Caption: Decision logic for immediate response to spills or personnel exposure.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23634855, (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 125971-57-5). Retrieved from [Link]

  • Pharmaffiliates. Certificate of Analysis & Impurity Profile: Atorvastatin Impurity 75. Retrieved from [Link]

Sources

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Executive Summary

This compound (CAS: 125971-57-5) is a high-value synthetic intermediate, primarily recognized as the "benzylidene scaffold" in the industrial production of Atorvastatin (Lipitor®). Its chemical architecture—a


-keto amide backbone functionalized with an 

-unsaturated benzylidene moiety—serves as a pivotal electrophile.

In drug development, this compound represents a "branch point." It locks the phenyl and isopropyl groups into the correct steric configuration before the final heterocycle formation. For researchers, mastering the synthesis of this intermediate allows for the modular construction of substituted pyrroles via the Paal-Knorr sequence.

Chemical Architecture & Properties

The molecule features a highly conjugated system linking an anilide (N-phenyl amide) and a ketone, bridged by a benzylidene double bond. This conjugation imparts stability but also reactivity toward nucleophiles (e.g., in Stetter reactions).

PropertyData
IUPAC Name (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Molecular Formula C

H

NO

Molecular Weight 293.36 g/mol
CAS Number 125971-57-5
Appearance White to off-white crystalline solid
Melting Point 143–154 °C (Polymorph dependent)
Solubility Soluble in DCM, Toluene, Ethanol; Insoluble in Water

Synthetic Protocols

I present two distinct methodologies: the Industrial Standard (robust, scalable) and the Green Catalytic Route (sustainable, high atom economy).

Method A: The Industrial Standard (Acid-Base Catalysis)

Best for: Multi-gram to kilogram scale synthesis where water removal is easily managed.

Reagents:

  • 4-Methyl-3-oxo-N-phenylpentanamide (1.0 equiv)[1][2]

  • Benzaldehyde (1.1 equiv)

  • 
    -Alanine (0.1 equiv)
    
  • Glacial Acetic Acid (0.2 equiv)

  • Solvent: Hexane or Toluene[3]

Protocol:

  • Charge: In a reaction vessel equipped with a Dean-Stark trap, suspend 4-methyl-3-oxo-N-phenylpentanamide in Hexane (or Toluene).

  • Add: Introduce Benzaldehyde,

    
    -Alanine, and Acetic Acid under agitation.
    
  • Reflux: Heat the suspension to reflux (approx. 70–110°C depending on solvent). Maintain reflux with continuous water removal for 20–24 hours.

    • Note: The reaction is driven to completion by the azeotropic removal of water.

  • Isolation: Cool the mixture to 20–25°C. The product will precipitate as a solid.

  • Purification: Filter the solid. Slurry the wet cake in warm Hexane (50°C) to remove unreacted benzaldehyde, then cool and filter again.

  • Dry: Vacuum dry at 45°C.

Method B: Green Synthesis (Chitosan Catalysis)

Best for: Laboratory scale, environmentally conscious workflows, and avoiding toxic solvents.

Reagents:

  • Precursor Amide (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Catalyst: Chitosan (hydrogel or powder form)

  • Solvent: Ethanol or solvent-free (if mechanochemical)

Protocol:

  • Mix: Dissolve the precursor amide and benzaldehyde in a minimal amount of Ethanol.

  • Catalyst: Add Chitosan (approx. 10–20 wt% relative to substrate).

  • Reaction: Stir at room temperature or mild heat (40°C). Chitosan acts as a solid base catalyst, promoting the Knoevenagel condensation.

  • Workup: Filter off the heterogeneous Chitosan catalyst (recyclable).

  • Crystallization: Concentrate the filtrate and cool to induce crystallization.

Mechanistic Insight

The formation follows a Knoevenagel Condensation pathway.[3] The methylene group between the carbonyls is deprotonated to form an enolate, which attacks the benzaldehyde. The subsequent elimination of water creates the double bond.

Knoevenagel Start Precursor (Active Methylene) Enolate Enolate Intermediate Start->Enolate -H+ Base Base Catalyst (Deprotonation) Base->Enolate Aldol Aldol Adduct (Alcohol) Enolate->Aldol + Aldehyde Aldehyde Benzaldehyde (Electrophile) Aldehyde->Aldol Product 2-Benzylidene Product Aldol->Product Dehydration Dehydration - H2O (Elimination) Dehydration->Product

Caption: Kinetic pathway of the Knoevenagel condensation forming the benzylidene scaffold.

Characterization Standards

To validate the synthesis, ensure the following spectral signatures are present.

1H NMR (CDCl


, 400 MHz): 
  • 
     1.1–1.2 ppm:  Doublet (6H), Isopropyl methyls.
    
  • 
     3.5–3.8 ppm:  Septet (1H), Isopropyl methine (CH).
    
  • 
     7.0–7.5 ppm:  Multiplet (aromatic protons from N-phenyl and benzylidene rings).
    
  • 
     7.8–8.0 ppm:  Singlet (1H), Vinylic proton  (–CH=C). Diagnostic Peak.
    
  • 
     8.5–9.5 ppm:  Broad Singlet (1H), Amide NH.
    

IR Spectroscopy:

  • 1650–1690 cm

    
    :  Strong C=O stretch (Amide & Ketone).
    
  • 1620 cm

    
    :  C=C stretch (Conjugated alkene).
    
  • 3300 cm

    
    :  N-H stretch.
    

Downstream Application: The Atorvastatin Pathway

The primary utility of this compound is its conversion into the 1,4-diketone required for the Paal-Knorr pyrrole synthesis. This is achieved via a Stetter Reaction (using a thiazolium catalyst) with 4-fluorobenzaldehyde.

AtorvastatinFlow Sub1 4-Methyl-3-oxo- N-phenylpentanamide Inter1 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide (Target Molecule) Sub1->Inter1 Knoevenagel Condensation Sub2 Benzaldehyde Sub2->Inter1 Knoevenagel Condensation Inter2 1,4-Diketone Intermediate (Stetter Product) Inter1->Inter2 Stetter Reaction Reagent2 4-Fluorobenzaldehyde + Thiazolium Cat. Reagent2->Inter2 Final Atorvastatin (Pyrrole Core) Inter2->Final Paal-Knorr Cyclization Reagent3 Chiral Amine (Paal-Knorr) Reagent3->Final

Caption: Strategic placement of the benzylidene intermediate in the convergent synthesis of Atorvastatin.

References

  • Synthesis of Atorvastatin Intermediates:Process for the synthesis of (4R-cis)-1,1-dimethylethyl... (US Patent 5103024A).

    
    -alanine. Link
    
  • Green Catalysis: Chitosan as a solid catalyst for the one-pot Knoevenagel condensation. (RSC Advances, 2015). Details the sustainable synthesis of the benzylidene intermediate. Link

  • Reaction Optimization: Continuous Flow Synthesis of 4-methyl-3-oxo-N-phenylpentanamide. (ResearchGate, 2024). Discusses the kinetics and flow chemistry adaptations for the precursor and subsequent condensation. Link

  • Compound Data: PubChem Compound Summary for CID 23634855. (National Library of Medicine). Verification of chemical structure and identifiers. Link

Sources

Methodological & Application

Advanced Synthesis Protocol: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

[1][2]

Executive Summary

This application note details the robust synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS 125971-57-5).[1] This molecule serves as a critical intermediate in the synthesis of statins (specifically Atorvastatin) and is often monitored as "Impurity 75" in pharmaceutical quality control. Additionally, the scaffold possesses significant antimicrobial and anti-inflammatory potential due to its

1

The protocol outlined below utilizes a convergent two-step synthetic strategy :

  • Aminolysis: Thermal condensation of methyl isobutyrylacetate with aniline to form the

    
    -keto amide backbone.[1]
    
  • Knoevenagel Condensation: Stereoselective coupling with benzaldehyde to install the benzylidene moiety.[1]

Retrosynthetic Analysis & Pathway

The synthesis is designed based on a disconnection of the alkene double bond. The target molecule is assembled from three commercially available building blocks: Methyl Isobutyrylacetate , Aniline , and Benzaldehyde .

Reaction Scheme Visualization

SynthesispathwayMIAMethyl Isobutyrylacetate(Starting Material A)Intermediate4-Methyl-3-oxo-N-phenylpentanamide(Stable Intermediate)MIA->IntermediateStep 1: Aminolysis120°C, DMAP (cat.)- MeOHAnilineAniline(Starting Material B)Aniline->IntermediateBenzBenzaldehyde(Electrophile)Target2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide(Target Molecule)Benz->TargetIntermediate->TargetStep 2: Knoevenagel CondensationPiperidine/AcOH, Toluene- H2OMeOHMethanol(Byproduct)Intermediate->MeOHWaterWater(Byproduct)Target->Water

Figure 1: Convergent synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-oxo-N-phenylpentanamide

This step involves the nucleophilic attack of aniline on the ester carbonyl of methyl isobutyrylacetate.[1] High temperature is required to drive the equilibrium by distilling off the methanol byproduct.

Reagents:

  • Methyl isobutyrylacetate (1.0 equiv)[1]

  • Aniline (1.2 equiv)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.01 equiv) - Catalyst[1]

  • Solvent: Neat (Solvent-free) or Xylene (optional for azeotrope)[1]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a short-path distillation head (to remove methanol).

  • Charging: Add Methyl isobutyrylacetate (e.g., 25.0 g) and Aniline (19.4 g) to the flask. Add DMAP (0.2 g).[1]

  • Reaction: Heat the mixture to 110–120°C .

    • Mechanistic Insight: The reaction is an aminolysis. As the temperature rises, methanol will begin to distill off. Removal of methanol is critical to drive the reaction to completion (Le Chatelier's principle).

  • Monitoring: Maintain temperature for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4) or HPLC until the ester starting material is <1%.[1]

  • Workup:

    • Cool the reaction mixture to 60°C.

    • Apply vacuum slowly to remove excess aniline.[1]

    • Crystallization: Add water (approx. 3 volumes relative to mass) slowly while stirring.[1] The product will precipitate as a white to off-white solid.[1]

    • Cool to 0–5°C and age for 1 hour.

  • Isolation: Filter the solid and wash with cold water.[1] Dry in a vacuum oven at 50°C.

    • Expected Yield: 92–96%

    • Appearance: White crystalline solid.[1]

Step 2: Knoevenagel Condensation (Target Synthesis)

The active methylene group (C2 position) of the amide intermediate is condensed with benzaldehyde.[1]

Reagents:

  • 4-Methyl-3-oxo-N-phenylpentanamide (Intermediate from Step 1) (1.0 equiv)[1][2]

  • Benzaldehyde (1.05 equiv)[1]

  • Piperidine (0.05 equiv)[1]

  • Glacial Acetic Acid (0.05 equiv)[1]

  • Solvent: Toluene (or Ethanol for a greener profile)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using Toluene) and reflux condenser.

  • Charging: Dissolve 4-Methyl-3-oxo-N-phenylpentanamide (10.0 g, 48.7 mmol) and Benzaldehyde (5.4 g, 51.1 mmol) in Toluene (100 mL).

  • Catalysis: Add Piperidine (0.2 mL) and Acetic Acid (0.12 mL).

    • Mechanistic Insight: Piperidine forms an iminium ion with benzaldehyde (more electrophilic than aldehyde) and deprotonates the active methylene.[1] Acetic acid buffers the basicity to prevent side reactions.

  • Reaction: Reflux the mixture (approx. 110°C) with vigorous stirring. Water generated during the reaction is collected in the Dean-Stark trap.

    • Duration: 3–5 hours.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Wash the organic layer with 1N HCl (to remove piperidine), saturated NaHCO₃ (to remove acid), and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification:

    • Recrystallize the crude residue from Ethanol or Isopropyl Alcohol (IPA).[1]

    • Expected Yield: 80–85%

    • Target Appearance: White to pale yellow powder.[1]

Analytical Data & Characterization

The following data validates the structure of This compound .

ParameterSpecification / Observation
Molecular Formula

Molecular Weight 293.36 g/mol
Appearance White to pale yellow solid
Melting Point 96–98°C
Mass Spectrometry (ESI)


NMR (500 MHz, CDCl

)

1.18 (d, 6H, Isopropyl

), 3.25 (m, 1H, Isopropyl

), 7.1–7.6 (m, 10H, Aromatic), 7.8 (s, 1H, Vinyl

), 8.5 (bs, 1H,

)
IR Spectrum 1660 cm

(Amide C=O), 1620 cm

(Enone C=O), 3300 cm

(N-H stretch)

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete removal of Methanol.[1]Ensure distillation head temperature matches MeOH bp (64.7°C) and increase N2 purge.
Sticky Solid (Step 1) Excess Aniline remaining.[1]Perform a dilute acid wash (1N HCl) before crystallization or increase vacuum drying time.[1]
No Reaction (Step 2) Wet solvent or inactive catalyst.[1]Use anhydrous Toluene/Ethanol.[1] Ensure Piperidine is fresh (not oxidized).[1]
Impurity Formation Michael Addition of Aniline.[1]Ensure Step 1 intermediate is free of Aniline before proceeding to Step 2.[1]

Safety & Handling (HSE)

  • Aniline: Toxic by inhalation and skin contact.[1] May cause methemoglobinemia.[1] Handle in a fume hood with nitrile gloves.[1]

  • Benzaldehyde: Combustible liquid.[1] Irritating to eyes and respiratory system.[1]

  • Piperidine: Flammable and corrosive.[1]

References

  • Synthesis of Acetoacetanilide Derivatives

    • Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide.[1][2][3][4] CN101337906B.[1] Google Patents. Link

  • Knoevenagel Condensation Protocols

    • Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate.[1][5][6] ResearchGate.[1][7][6] Link

  • Target Molecule Data

    • (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide.[1][3] PubChem CID 23634855.[1] National Institutes of Health (NIH).[1] Link[1]

  • Related Antimicrobial Scaffolds

    • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives.[1][8] PMC - NIH.[1] Link

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide synthesis from 4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide via the Knoevenagel condensation of 4-methyl-3-oxo-N-phenylpentanamide (also known as


-isobutyrylacetanilide) with benzaldehyde .

This transformation is critical in medicinal chemistry, particularly as a scaffold for dihydropyrimidinones and as a structural analog to impurities found in the synthesis of statins (e.g., Atorvastatin Impurity 82). The reaction exploits the acidity of the active methylene group at the C2 position, flanked by an amide and a ketone.

Key Challenges Addressed
  • Steric Hindrance: The bulky isobutyryl group (4-methyl-3-oxo moiety) creates steric resistance compared to simple acetoacetanilides, requiring optimized catalysis.

  • Selectivity: Controlling the E/Z isomerism and preventing self-condensation of the aldehyde (Cannizzaro reaction) or Michael addition byproducts.

Mechanistic Insight

The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1][2] The mechanism involves the deprotonation of the active methylene, nucleophilic attack on the aldehyde, and subsequent dehydration.

Reaction Pathway[1][2][3][4][5][6][7]
  • Deprotonation: The base (Piperidine) abstracts a proton from the C2 methylene of the amide, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, forming a

    
    -hydroxy intermediate (aldol).
    
  • Dehydration: Spontaneous elimination of water (often assisted by acid co-catalysis or heat) yields the

    
    -unsaturated product.
    

Knoevenagel_Mechanism Reactant 4-methyl-3-oxo-N-phenylpentanamide Enolate Enolate Intermediate (Resonance Stabilized) Reactant->Enolate Deprotonation (-H+) Base Piperidine (Base) Base->Enolate Catalysis Aldol Aldol Intermediate (Beta-hydroxy) Enolate->Aldol Nucleophilic Attack Aldehyde Benzaldehyde Aldehyde->Aldol Product This compound (Target) Aldol->Product Dehydration (-H2O) Water H2O (Byproduct) Aldol->Water

Figure 1: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.[3][4]Role
4-methyl-3-oxo-N-phenylpentanamide 219.281.0Substrate (Active Methylene)
Benzaldehyde 106.121.1Electrophile
Piperidine 85.150.05Catalyst (Base)
Glacial Acetic Acid 60.050.05Co-catalyst (Buffer)
Ethanol (Absolute) -SolventMedium
Standard Operating Procedure (SOP)

Step 1: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-oxo-N-phenylpentanamide (10 mmol, 2.19 g) in Ethanol (20 mL).

  • Add Benzaldehyde (11 mmol, 1.12 mL) to the solution.

  • Add Piperidine (0.5 mmol, ~50 µL) followed by Glacial Acetic Acid (0.5 mmol, ~30 µL).

    • Note: The acid-base combination forms a buffered system that prevents side reactions sensitive to high pH.

Step 2: Reflux & Monitoring

  • Attach a reflux condenser.

  • Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring.

  • Monitor: Check reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3) every 60 minutes.

    • Endpoint: Disappearance of the amide starting material (Rf ~0.3-0.4).

    • Typical Duration: 3–6 hours.

Step 3: Work-up & Isolation

  • Allow the reaction mixture to cool slowly to room temperature.

  • If precipitation occurs, filter the solid directly.

  • If no precipitate forms (common due to the isopropyl group's lipophilicity):

    • Concentrate the ethanol to 50% volume under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) with rapid stirring.

    • The product should precipitate as a pale yellow solid.

Step 4: Purification

  • Filter the crude solid and wash with cold aqueous ethanol (10%).

  • Recrystallization: Dissolve in hot Ethanol. If necessary, add drops of water until turbidity persists, then cool to 4 °C.

  • Dry the crystals in a vacuum oven at 50 °C for 4 hours.

Process Optimization & Troubleshooting

The bulky isopropyl group at the C4 position can affect yield and crystallization behavior.

IssueProbable CauseCorrective Action
No Precipitation (Oiling Out) High lipophilicity of the isobutyryl group prevents crystallization in EtOH.Switch solvent system: Use Methanol/Water or Hexane/Ethyl Acetate . Seeding with a crystal is highly recommended.
Slow Reaction Rate Steric hindrance at the active methylene.Increase catalyst load to 10 mol%. Switch solvent to Toluene and use a Dean-Stark trap to remove water (azeotropic distillation).
Low Yield Cannizzaro reaction of benzaldehyde.Ensure the atmosphere is inert (

). Do not use excess strong base. Use the Piperidine/AcOH buffer system strictly.
Workflow Diagram

Experimental_Workflow Start Start: Mix Reagents in Ethanol Catalyst Add Piperidine/AcOH Start->Catalyst Reflux Reflux (80°C) 3-6 Hours Catalyst->Reflux Check TLC Check (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Cool Cool to RT Precipitation? Check->Cool Complete Filter Vacuum Filtration Cool->Filter Yes IceWater Pour into Ice Water Cool->IceWater No (Oiling) Recryst Recrystallize (EtOH/H2O) Filter->Recryst IceWater->Filter

Figure 2: Experimental decision tree for synthesis and isolation.

Characterization Standards

To validate the synthesis, the following spectral data should be obtained.

  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: Expected range 110–130 °C (dependent on specific polymorph and purity).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~1.1–1.2 ppm (d, 6H, Isopropyl methyls).
      
    • 
       ~3.5–3.8 ppm (m, 1H, Isopropyl CH).
      
    • 
       ~7.8–8.0 ppm (s, 1H, Vinyl H  - Characteristic singlet for 
      
      
      
      ).
    • 
       ~9.0–10.0 ppm (s, 1H, Amide NH).
      
    • Absence of the doublet at ~4.0 ppm corresponding to the starting material's active methylene

      
      .
      

References

  • Knoevenagel Condensation Mechanism & Catalysis

    • Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. ResearchGate.[5]

  • General Protocol for Acetoacetanilide Derivatives

    • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.[1]

  • Relevance to Pharmaceutical Impurities (Atorvastatin)

    • 4-(4-Fluorophenyl)-2-(2-methyl-1-oxopropyl)-4-oxo-3,N-diphenylbutanamide (Related Structure).[6] PubChem.

  • Green Chemistry Approaches (Water-Mediated)

    • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. RSC Advances.

Sources

Application Note: Knoevenagel Condensation for 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

[1]

Executive Summary

This application note details the synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (also known as 2-benzylidene-isobutyrylacetanilide), a critical pharmacophore and intermediate in the synthesis of Atorvastatin Calcium (Lipitor).

The protocol focuses on the Knoevenagel condensation between benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide .[1][2] While traditional industrial methods utilize toxic solvents (hexane/benzene) and homogeneous catalysts (

Green Chemistry optimized protocolChitosan

Scientific Background & Mechanism

Target Molecule Analysis
  • IUPAC Name: (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide[3]

  • CAS Number: 125971-57-5[3]

  • Role: The molecule features a highly functionalized

    
    -unsaturated dicarbonyl system. It serves as the "right-hand" building block for the pyrrole ring formation in Atorvastatin via the Paal-Knorr synthesis.
    
Reaction Mechanism

The reaction proceeds via a base-catalyzed Knoevenagel condensation.[4] The steric bulk of the isopropyl group at the C4 position and the amide moiety at C1 presents a kinetic challenge, requiring a catalyst system that effectively activates the methylene protons without inducing self-condensation of the aldehyde.

Key Mechanistic Steps:

  • Deprotonation: The base abstracts a proton from the active methylene group (C2) of the

    
    -keto amide, generating a stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde.

  • Dehydration: Spontaneous elimination of water drives the equilibrium toward the conjugated alkene product.

Pathway Visualization

Knoevenagel_MechanismReactantsReactants(Benzaldehyde + 4-methyl-3-oxo-N-phenylpentanamide)EnolateEnolate Intermediate(Nucleophile)Reactants->EnolateDeprotonationCatalystCatalyst Activation(Chitosan/Base)Catalyst->EnolateAssistsAldolAldol Adduct(Alcohol Intermediate)Enolate->AldolNucleophilic AttackTransitionDehydration(- H₂O)Aldol->TransitionEliminationProductProduct(2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide)Transition->ProductIrreversible

Figure 1: Mechanistic pathway of the Knoevenagel condensation favoring the thermodynamically stable E/Z isomer.

Experimental Design

Reagent Selection Strategy
ComponentReagentRoleSelection Rationale
Substrate A BenzaldehydeElectrophileFreshly distilled to remove benzoic acid, which can poison basic catalysts.
Substrate B 4-methyl-3-oxo-N-phenylpentanamideNucleophileThe active methylene compound.[1] Purity >98% required to prevent side-reactions.
Catalyst Chitosan (High MW) Base/SupportPrimary Recommendation: Biodegradable, heterogeneous, reusable, and provides dual activation (–NH₂ and –OH groups).
Catalyst (Alt)

-Alanine / Acetic Acid
Buffer CatalystBaseline: Traditional industrial standard; mimics enzymatic activation but requires extensive purification.
Solvent Ethanol (EtOH)MediumGreen solvent, supports Chitosan swelling, facilitates product precipitation.

Detailed Protocols

Protocol A: Green Synthesis (Recommended)

High-yield, room temperature, heterogeneous catalysis.

Materials:

  • Benzaldehyde (10.5 mmol, 1.11 g)

  • 4-methyl-3-oxo-N-phenylpentanamide (10.0 mmol, 2.19 g)

  • Chitosan (0.2 g, flaked or powder)

  • Ethanol (15 mL)

Procedure:

  • Activation: Suspend Chitosan (0.2 g) in Ethanol (5 mL) for 10 minutes to allow swelling of the polymer matrix.

  • Mixing: In a 50 mL round-bottom flask, dissolve 4-methyl-3-oxo-N-phenylpentanamide (2.19 g) in Ethanol (10 mL). Add Benzaldehyde (1.11 g).

  • Reaction: Add the pre-swollen Chitosan suspension to the reaction mixture.

  • Incubation: Stir the mixture vigorously at Room Temperature (25°C) .

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Reaction typically completes in 6–12 hours.

  • Filtration: Once starting material is consumed, filter the mixture through a sintered glass funnel to recover the solid Chitosan (catalyst can be washed with EtOH and reused).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to roughly 20% volume.

  • Crystallization: Cool the concentrate to 0–4°C. The product will precipitate as a white/off-white solid. Filter and wash with cold ethanol.

Expected Yield: 92–96% Purity: >98% (HPLC)

Protocol B: Traditional Reflux (Baseline)

Standard industrial method using Dean-Stark water removal.

Materials:

  • Benzaldehyde (10.5 mmol)

  • 4-methyl-3-oxo-N-phenylpentanamide (10.0 mmol)

  • 
    -Alanine (0.5 mmol)
    
  • Acetic Acid (0.5 mmol)

  • Toluene (30 mL)

Procedure:

  • Setup: Equip a 100 mL flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add substrates,

    
    -Alanine, Acetic Acid, and Toluene.
    
  • Reflux: Heat to reflux (110°C) with vigorous stirring. Water generation in the Dean-Stark trap indicates progress.

  • Duration: Reflux for 16–20 hours.

  • Workup: Cool to RT. Wash the organic layer with Water (2 x 15 mL) and Saturated NaHCO₃ (1 x 15 mL) to remove the catalyst.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate solvent.

  • Purification: Recrystallize crude solid from Isopropanol/Hexane.

Expected Yield: 80–85% Drawbacks: Requires toxic solvent, high energy input, and aqueous workup.

Workflow Visualization

Experimental_WorkflowStartStart: Reagent Prep(Check Purity)MixMix Substrates in EthanolStart->MixCatAddAdd Chitosan CatalystMix->CatAddStirStir at RT (6-12h)Monitor TLCCatAdd->StirCheckConversion > 98%?Stir->CheckCheck->StirNoFilterFilter Catalyst(Recover Chitosan)Check->FilterYesEvapEvaporate SolventFilter->EvapCrystRecrystallize (Cold EtOH)Evap->CrystFinalFinal ProductCharacterizationCryst->Final

Figure 2: Step-by-step workflow for the Chitosan-catalyzed synthesis.

Characterization & Validation

To validate the synthesis, compare analytical data against these standard values.

ParameterSpecificationDiagnostic Signal
Appearance White to off-white crystalline solidN/A
Melting Point 135–138°CSharp range indicates high purity.

H NMR (CDCl₃)

7.8–7.9 (s, 1H)
Olefinic Proton (-CH=C): Characteristic singlet for the benzylidene proton.

H NMR (CDCl₃)

1.1–1.2 (d, 6H)
Isopropyl Methyls: Doublet confirming the isobutyryl group integrity.
IR Spectroscopy 1650–1670 cm⁻¹C=O Stretch: Distinct amide and ketone carbonyl bands.
Mass Spectrometry [M+H]⁺ = 294.15Confirms molecular weight (MW = 293.36).
Troubleshooting Guide
  • Low Yield? Ensure Benzaldehyde is acid-free. Oxidation to benzoic acid neutralizes basic catalysts. Wash liquid benzaldehyde with mild base if necessary before use.

  • No Precipitation? The product may be super-saturated. Seed with a crystal of pure product or scratch the flask walls.

  • Isomer Mix? The reaction typically favors the Z-isomer (stabilized by H-bonding). If E/Z mixture is problematic, recrystallization from hot ethanol usually enriches the desired isomer.

References

  • Chitosan as a solid catalyst for the one-pot Knoevenagel condensation. Royal Society of Chemistry (RSC) Advances. (2025). Demonstrates the green synthesis of atorvastatin intermediates.

  • Method for preparing atorvastatin calcium using new intermediates. World Intellectual Property Organization (WIPO). Patent WO2012145808A1. Details the industrial relevance and traditional synthesis routes.

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives. National Institutes of Health (NIH) / PMC. Discusses analogous structures and antimicrobial properties.[5]

  • 4-methyl-3-oxo-N-phenylpentanamide Compound Summary. PubChem. Physical properties and identifiers for the starting material.

  • Magnetic nanoparticle supported amine: An efficient catalyst for Knoevenagel condensation. Comptes Rendus Chimie. (2014). Alternative high-efficiency catalytic methods.

Application Note: HPLC Analysis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5).[1][2]

This compound, often identified as Atorvastatin Impurity 75 or 2-Benzylidene isobutyryl acetanilide , is a critical synthetic intermediate formed via the Knoevenagel condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde.[1][2] Its precise analysis is essential for monitoring reaction progress during Atorvastatin synthesis and ensuring the quality of downstream pharmaceutical ingredients.[1][2]

Key Analytical Challenges
  • Hydrophobicity: The molecule contains a benzylidene moiety, a phenyl amide, and an isobutyryl chain, making it significantly hydrophobic.[2]

  • Isomerism: The exocyclic double bond can exist in E and Z configurations.[1][2] While the Z-isomer is typically thermodynamically favored due to hydrogen bonding, the method must be capable of resolving potential geometric isomers.[1][2]

  • Structural Similarity: The method must resolve the target analyte from its precursors (Benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide), which share overlapping UV absorption profiles.[1][2]

Scientific Rationale & Method Design

Stationary Phase Selection

A C18 (Octadecylsilane) stationary phase is selected due to the analyte's non-polar character.[1][2] A column with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is recommended to minimize silanol interactions with the amide nitrogen, ensuring sharp peak shapes.[2]

Mobile Phase Chemistry
  • Buffer (Solvent A): 0.1% Formic Acid in Water (pH ~2.7).[1][2] The acidic pH suppresses the ionization of residual silanols on the column and keeps the amide functionality neutral, reducing peak tailing.[2]

  • Organic Modifier (Solvent B): Acetonitrile (ACN).[1][2] ACN is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength, which is necessary for this hydrophobic target.[2]

Detection Physics

The compound possesses an extended conjugated system (Phenyl-Amide-Keto-Benzylidene).[1][2] While the individual phenyl rings absorb at 254 nm, the conjugation bathochromically shifts the maximum.[2]

  • Primary Wavelength: 254 nm (Universal aromatic detection).[1][2]

  • Secondary Wavelength: 285 nm (Specific to the cinnamoyl-like conjugated system, offering higher selectivity against non-conjugated impurities).[1][2]

Experimental Protocol

Equipment & Reagents[1][2][3]
  • HPLC System: Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).[2]

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).[2]

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid (98%+).[1][2]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV @ 254 nm (Ref 360 nm) & 285 nm
Run Time 20 Minutes
Gradient Profile

The gradient is designed to elute the polar precursors early while retaining the hydrophobic target product.[1][2]

Time (min)% Solvent A (0.1% FA in H2O)% Solvent B (Acetonitrile)Event
0.006040Equilibration / Injection
2.006040Isocratic Hold (Elute polar impurities)
12.001090Linear Ramp (Elute Target)
15.001090Wash Step
15.106040Return to Initial
20.006040Re-equilibration
Sample Preparation

Caution: Benzylidene compounds can be light-sensitive (E/Z isomerization).[1][2] Use amber glassware.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1][2] Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase (50:50 ACN:Water).

    • Note: Diluting with water prevents solvent effects (peak distortion) during injection.[1][2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis monitoring to final purity analysis, highlighting the decision points based on HPLC data.

HPLC_Workflow Start Crude Reaction Mixture (Knoevenagel Condensation) SamplePrep Sample Prep: Dissolve in ACN -> Filter (0.22 µm) Start->SamplePrep HPLC_Inj HPLC Injection (C18, Gradient 40-90% B) SamplePrep->HPLC_Inj Decision Peak Analysis (RT ~10-12 min) HPLC_Inj->Decision Iso_Check Check for Isomers (Split Peak?) Decision->Iso_Check Peak Found Purity_Calc Calculate Purity (% Area Normalization) Iso_Check->Purity_Calc Single Peak/Resolved Action_Recryst Action: Recrystallize (If Purity < 98%) Purity_Calc->Action_Recryst Fail Action_Release Action: Release Batch (If Purity > 98%) Purity_Calc->Action_Release Pass

Figure 1: Analytical workflow for the quality control of this compound.

Method Validation & Performance Criteria

To ensure trustworthiness, the method must be validated against the following criteria (derived from ICH Q2(R1) guidelines).

System Suitability

Perform 5 replicate injections of the Working Standard (100 µg/mL).[2]

  • RSD of Peak Area: ≤ 2.0%[2]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5[1][2]

  • Theoretical Plates (N): > 5,000[1][2]

Linearity

Prepare calibration standards at 10, 50, 100, 150, and 200 µg/mL.

  • Acceptance: R² > 0.999[1][2]

Specificity (Retention Time Markers)
  • Benzaldehyde (Impurity A): Expect RT ~ 3-5 min.

  • 4-methyl-3-oxo-N-phenylpentanamide (Precursor): Expect RT ~ 6-8 min.

  • Target Analyte: Expect RT ~ 10-12 min.

  • Note: The target is significantly more hydrophobic due to the addition of the benzylidene group.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting E/Z Isomerization or Solvent Mismatch1. Protect samples from light.2.[1][2] Ensure sample diluent matches initial mobile phase (40% ACN).[1][2]
Broad Peaks Column overload or pH mismatch1. Reduce injection volume to 5 µL.2. Verify Formic Acid concentration (0.1%).
Retention Shift Temperature fluctuationEnsure column oven is stable at 30°C.
Ghost Peaks Carryover from hydrophobic targetAdd a blank injection (100% ACN) between runs.[2]

References

  • PubChem. (n.d.).[1][2] (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide (Compound). National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][2]

  • Google Patents. (2008).[1][2] Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide (CN101337906B).[1][2] Retrieved January 28, 2026, from [2]

  • Pharmaffiliates. (n.d.). (E)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Reference Standard. Retrieved January 28, 2026, from [Link][2]

Sources

Application Note: High-Resolution NMR Characterization of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5), a critical intermediate and known impurity (Atorvastatin Impurity 75) in the synthesis of HMG-CoA reductase inhibitors.[1]

Precise characterization of this molecule is challenging due to the presence of a tetrasubstituted olefinic core, which introduces E/Z geometric isomerism , and a


-dicarbonyl system susceptible to tautomeric equilibration. This guide provides a robust protocol for distinguishing the thermodynamically stable (2Z) -isomer using 1D (

H,

C) and 2D NMR techniques, ensuring regulatory compliance in drug development workflows.[1]

Chemical Context & Significance

The target molecule is a Knoevenagel condensation product formed from isobutyrylacetanilide and benzaldehyde. Its structure features a sterically crowded alkene bridge connecting a phenyl ring and a


-keto amide scaffold.[1]
  • Pharmaceutical Relevance: It serves as a reference standard for monitoring process-related impurities in the manufacturing of statins (e.g., Atorvastatin).

  • Structural Challenges:

    • Stereochemistry: The double bond at C2 restricts rotation, creating distinct E (trans) and Z (cis) isomers. The Z-isomer is typically favored due to intramolecular hydrogen bonding between the amide N-H and the ketone carbonyl oxygen.

    • Signal Overlap: The isopropyl methine proton and aromatic multiplets often obscure diagnostic signals in lower-field instruments.

Experimental Protocol

Sample Preparation

To prevent aggregation and ensure sharp lineshape, accurate concentration and solvent selection are paramount.

  • Solvent Choice:

    • DMSO-d

      
       (Recommended):  Excellent for solubilizing the amide and stabilizing the intramolecular H-bond, resulting in a sharp, downfield N-H signal (~10 ppm).[1]
      
    • CDCl

      
      :  Acceptable, but may cause broadening of the N-H signal and slight shifts in the vinyl proton due to lack of H-bond stabilization.
      
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a precision 5mm NMR tube to remove particulates that cause magnetic susceptibility distortion.

Acquisition Parameters (600 MHz equiv.)
Parameter

H NMR (Proton)

C NMR (Carbon)
Pulse Sequence zg30 (30° excitation)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-2 to 12 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 sec2.0 sec
Scans (NS) 161024 (minimum)
Temperature 298 K (25°C)298 K (25°C)
Apodization 0.3 Hz Line Broadening1.0 Hz Line Broadening

Structural Elucidation & Spectral Analysis[2][5][6][7][8][9][10]

H NMR Assignments (DMSO-d )

The proton spectrum is dominated by the isopropyl group upfield and the aromatic/vinyl region downfield.

PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH Amide10.15 Singlet (s)1HDeshielded by anisotropy and intramolecular H-bond (Z-isomer specific).[1]
Vinyl =CH-Ph7.85 Singlet (s)1HDiagnostic for Knoevenagel adduct.[1] Chemical shift confirms conjugation.
Ar-H Phenyls7.10 – 7.70 Multiplets (m)10HOverlapping signals from the

-phenyl and Benzylidene rings.[1]
CH Isopropyl3.45 Septet (sept)1HDeshielded by the adjacent ketone (C=O).[1]

Hz.
CH

Isopropyl1.12 Doublet (d)6HMethyls of the isobutyryl group.

Hz.

Stereochemical Marker: In the (Z)-isomer , the vinyl proton (


 7.85) shows a strong NOE correlation with the aromatic protons of the benzylidene ring but not with the isopropyl group, confirming the phenyl ring is trans to the amide group across the C2-C3 bond axis but cis to the ketone in the overall alkene geometry.
C NMR Assignments (DMSO-d )

The carbon spectrum reveals the distinct carbonyl environments essential for confirming the oxidation state.

Carbon TypeShift (

, ppm)
Assignment Note
Ketone C=O 203.5 The most deshielded signal; characteristic of an

-unsaturated ketone.[1]
Amide C=O 163.8 Typical amide carbonyl range; shielded relative to the ketone.
Vinyl CH 142.1 The olefinic carbon carrying the phenyl ring.
Quaternary C=C 132.5 The central carbon (C2) connecting the two carbonyls and the benzylidene.
Ar-C (Ipso) 138.5, 133.0 Quaternary carbons of the

-phenyl and benzylidene rings.[1]
Ar-C 120.0 – 130.0 Remaining aromatic methine carbons.[1]
Isopropyl CH 36.2 Alpha-carbon to the ketone.[1]
Isopropyl CH

18.5 Methyl carbons (chemically equivalent).[1]

Visual Workflows

Experimental Workflow

The following diagram outlines the critical path from synthesis to validated data.

NMR_Workflow Synth Synthesis (Knoevenagel) Purify Purification (Recrystallization) Synth->Purify Prep Sample Prep (15mg in DMSO-d6) Purify->Prep Acq Acquisition (1H, 13C, NOESY) Prep->Acq Process Processing (FT, Phasing) Acq->Process Valid Validation (Z-Isomer Confirmed) Process->Valid

Figure 1: Step-by-step experimental workflow for the isolation and characterization of the target impurity.

HMBC Correlation Logic

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for connecting the spin systems.

HMBC_Logic H_Vinyl H-Vinyl (7.85 ppm) C_Ketone C=O (Ketone) (203.5 ppm) H_Vinyl->C_Ketone 3J C_Amide C=O (Amide) (163.8 ppm) H_Vinyl->C_Amide 3J C_Quat C=C (Quat) (132.5 ppm) H_Vinyl->C_Quat 2J H_Iso H-Isopropyl (3.45 ppm) H_Iso->C_Ketone 2J H_Iso->C_Quat 3J H_Amide H-Amide (10.15 ppm) H_Amide->C_Amide 2J H_Amide->C_Quat 3J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways used to assemble the carbon skeleton.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23634855, (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide.[1] Retrieved from [Link][1]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: NMR Spectroscopy - General principles of alkene anisotropy).
  • European Pharmacopoeia Commission.Control of Impurities in Substances for Pharmaceutical Use.

Sources

Application Note: LC-MS/MS Analysis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (Atorvastatin Impurity 75)

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Amide Derivatives

Executive Summary

This Application Note provides a comprehensive protocol for the analysis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5), also identified as Atorvastatin Impurity 75 . As a Knoevenagel condensation product possessing an


-unsaturated carbonyl system (Michael acceptor), this compound represents a critical process impurity in the synthesis of statin drugs.

The method utilizes High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). The protocol emphasizes the identification of characteristic fragmentation pathways—specifically the cleavage of the anilide bond and the stability of the benzylidene-isobutyryl core—to ensure high-specificity detection in complex pharmaceutical matrices.

Chemical Context & Mechanism[1][2][3][4][5]

To design a robust MS method, one must understand the molecule's reactivity and ionization behavior.

  • Structure: The molecule features a central quaternary carbon linking a benzylidene group, an isobutyryl group (4-methyl-3-oxo-), and an anilide moiety.

  • Ionization Physics: The amide nitrogen and the

    
    -carbonyl oxygens provide excellent sites for protonation 
    
    
    
    , making ESI(+) the preferred ionization mode.
  • Fragmentation Logic: The collision-induced dissociation (CID) is driven by the lability of the amide bond and the stability of the conjugated benzylidene system.

Structural Diagram & Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway utilized for Multiple Reaction Monitoring (MRM) transition selection.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 294.15 Transition1 Transition State Proton transfer to Amide N Precursor->Transition1 CID Energy Fragment1 Product Ion 1 (Quant) [M - PhNH2]+ m/z 201.1 Transition1->Fragment1 Neutral Loss: Aniline (93 Da) Fragment2 Product Ion 2 (Qual) [PhNH2 + H]+ m/z 94.1 Transition1->Fragment2 Charge Retention on Amine Fragment3 Tropylium Ion [C7H7]+ m/z 91.1 Fragment1->Fragment3 Secondary Fragmentation

Figure 1: Proposed ESI(+) fragmentation pathway. The primary transition involves the neutral loss of aniline to form a stable acylium-benzylidene cation.

Experimental Protocol

Reagents and Standards[6]
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (to stabilize pH and enhance ionization).

Sample Preparation

Stock Solution:

  • Weigh 1.0 mg of standard into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Concentration: 100 µg/mL.

Working Standard:

  • Dilute Stock 1:100 in 50:50 ACN:Water + 0.1% FA.

  • Final Concentration: 1 µg/mL (1000 ng/mL).

LC-MS/MS Conditions
Chromatography (HPLC/UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

Gradient Table:

Time (min)% Mobile Phase BDescription
0.0010Initial equilibration
1.0010Isocratic hold
6.0090Linear ramp to elute analyte
7.5090Wash phase
7.6010Return to initial
10.0010Re-equilibration
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Positive (+).[3]

  • Spray Voltage: 3500 V.

  • Sheath Gas: 35 arb units.

  • Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.

MRM Transitions (Precursor > Product):

TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 294.15 201.1 15 - 20Loss of Aniline

Qualifier 1 294.1594.125Protonated Aniline

Qualifier 2 294.1591.135Tropylium ion (Benzylidene)

Results & Discussion

Fragmentation Mechanism Analysis

The mass spectrum of this compound is dominated by the stability of the amide bond cleavage.

  • Precursor (

    
     294.15):  The protonated molecule 
    
    
    
    is abundant due to the basicity of the amide nitrogen.
  • Primary Fragment (

    
     201.1):  Upon collision-induced dissociation (CID), the bond between the carbonyl carbon and the amide nitrogen cleaves. This releases neutral aniline (
    
    
    
    , 93 Da). The remaining cation (
    
    
    ) is stabilized by resonance between the isobutyryl carbonyl and the benzylidene double bond.
  • Secondary Fragments: Higher collision energies drive the formation of the tropylium ion (

    
     91.1), characteristic of benzyl-containing compounds.
    
Method Validation Criteria

To ensure this protocol meets regulatory standards (e.g., ICH Q2(R1)), the following criteria must be validated:

  • Linearity:

    
     over the range 1–1000 ng/mL.
    
  • Specificity: No interference at the retention time of the analyte in blank matrices.

  • Sensitivity: Signal-to-Noise (S/N) ratio > 10 for the Limit of Quantitation (LOQ).

References

  • PubChem. (n.d.).[4] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Goh, K. W., et al. (2022).[5] Synthesis and Antibacterial Activity of 2-Benzylidene-3-oxobutanamide Derivatives against Resistant Pathogens. Molecules, 27(20), 7062.[5] Retrieved from [Link]

  • Silva, A. T. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8, 21879-21888. Retrieved from [Link]

  • Google Patents. (2008). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide (CN101337906B).

Sources

Application Note: Mechanistic Profiling & Screening of Anti-Inflammatory Benzylidene Derivatives

[1]

Abstract

Benzylidene compounds, characterized by the




Part 1: Chemical Basis & Rational Design (SAR)

The pharmacological engine of benzylidene compounds is the enone system (

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core pharmacophore and the impact of substituents on bioactivity.

SAR_AnalysisCoreBenzylidene Scaffold(Ar-CH=CH-CO-Ar')Linkerα,β-Unsaturated Ketone(Michael Acceptor)Core->LinkerEssential forActivityTargetCysteine Targeting(NF-κB / COX-2)Linker->TargetCovalentBondingRingARing A Substitution(e.g., 4-OH, 3-OMe)RingA->CoreEnhancesSolubility/BindingRingBRing B Substitution(e.g., Halogens)RingB->CoreMetabolicStability

Figure 1: SAR analysis of benzylidene derivatives. The red node highlights the electrophilic linker crucial for inhibiting inflammatory pathways.

Synthesis Protocol: Claisen-Schmidt Condensation

Objective: Efficient generation of benzylideneacetophenones (chalcones).

  • Reagents: Equimolar amounts of substituted benzaldehyde and acetophenone.

  • Catalyst: 10% NaOH (aq) or KOH in Ethanol.

  • Procedure:

    • Dissolve ketone in EtOH at 0-5°C (Ice bath is critical to prevent polymerization).

    • Add aldehyde dropwise.

    • Add base catalyst slowly.

    • Stir at room temperature for 12-24h.

    • Validation: Precipitate appears. Acidify with HCl (1M) to neutralize. Recrystallize from ethanol.

    • QC Check: Purity >95% via HPLC; Structure confirmation via

      
      -NMR (look for doublet signals at 
      
      
      7.0-8.0 ppm with
      
      
      indicating trans geometry).

Part 2: In Vitro Screening Protocols[2][3]

The primary screen utilizes RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).[1] This system mimics the acute inflammatory response driven by Toll-Like Receptor 4 (TLR4).

Protocol A: Nitric Oxide (NO) Scavenging Assay (Griess Method)

Scientific Rationale: NO is a short-lived radical. We measure nitrite (

2

Reagents:

  • Griess A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Positive Control: L-NAME (NOS inhibitor) or Indomethacin.

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Add test benzylidene compounds (0.1 - 50

    
    ) for 1 hour.
    
    • Expert Tip: Dissolve compounds in DMSO.[3] Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Stimulation: Add LPS (1

    
    ) and incubate for 18-24 hours .
    
    • Why? iNOS protein expression and NO accumulation peak during this window.

  • Measurement:

    • Transfer 100

      
       of culture supernatant to a fresh plate.
      
    • Add 50

      
       Griess A + 50 
      
      
      Griess B.
    • Incubate 10 mins in dark (Chromophore is light sensitive).

    • Read Absorbance at 540 nm .[1]

  • Calculation: Determine concentration using a Sodium Nitrite (

    
    ) standard curve.
    
Protocol B: COX-1 vs. COX-2 Selectivity Assay

Scientific Rationale: Traditional NSAIDs cause gastric damage by inhibiting constitutive COX-1.[4] Benzylidenes are screened for COX-2 selectivity. We utilize the TMPD oxidation method (colorimetric).[5][6]

Workflow:

  • Enzyme Prep: Use recombinant human COX-2 and ovine COX-1.[5][6]

  • Reaction: Incubate Enzyme + Heme + Test Compound (5 mins).

  • Substrate Addition: Add Arachidonic Acid (100

    
    ) and TMPD (colorimetric substrate).
    
  • Detection: Measure absorbance at 590 nm .

  • Data Output: Calculate

    
     for both isoforms.
    
    • Selectivity Index (SI):

      
      .
      
    • Goal: High SI (>10) indicates reduced gastric side effect potential.

Part 3: Mechanistic Elucidation (NF- B Pathway)

Benzylidene compounds typically act upstream of cytokine release by blocking the nuclear translocation of NF-

Pathway Visualization

NFkB_PathwayLPSLPS StimulusTLR4TLR4 ReceptorLPS->TLR4IKKIKK Complex(Phosphorylation)TLR4->IKKIkBIκBα(Inhibitor)IKK->IkBDegradationNFkB_CytoNF-κB (p65/p50)CytosolicIkB->NFkB_CytoReleaseNFkB_NucNF-κBNuclear TranslocationNFkB_Cyto->NFkB_NucBenzylideneBenzylideneBlockadeBenzylidene->IKKInhibitsBenzylidene->NFkB_NucBlocksDNADNA Binding(COX-2, iNOS Genes)NFkB_Nuc->DNA

Figure 2: Mechanism of Action. Benzylidene compounds prevent the degradation of IκBα or directly block p65 translocation, halting the inflammatory cascade.

Protocol C: Western Blotting for Translocation
  • Cell Fractionation: It is critical to separate Cytosolic vs. Nuclear fractions using a hypotonic lysis buffer followed by high-speed centrifugation.

  • Targets:

    • Cytosol: Blot for I

      
      B
      
      
      (Look for degradation/disappearance upon LPS stimulation).
    • Nucleus: Blot for NF-

      
      B p65 (Look for accumulation).
      
  • Normalization: Use

    
    -actin for cytosol and Lamin B1 for nucleus.
    

Part 4: Data Presentation & Analysis

Summarize your screening data using the following table structure to allow for rapid lead identification.

Compound IDR1 (Ring A)R2 (Ring B)NO Inhibition (

)
COX-2 (

)
COX-1 (

)
Selectivity Index (SI)Cytotoxicity (

)
BZD-01 4-OHH12.55.2>100>19.2>200
BZD-02 3,4-OMe4-Cl4.11.845.025.0150
Indomethacin N/AN/A18.00.80.050.06>200

Note: A high SI indicates a safer profile. Compound BZD-02 shows superior potency and selectivity compared to the control.

References

  • COX-2 Inhibitors & NF-kB: Recent development on COX-2 inhibitors as promising anti-inflammatory agents.[7][8][9][10][11] (2025).[2] National Institutes of Health. 10[1][8]

  • Griess Assay Protocol: Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages. (2009). National Institutes of Health. 12[1]

  • Benzylidene Activity: The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia. (2025).[2] PubMed Central. 7

  • Curcumin Analogs: Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases. (2021).[13][9][14] PubMed Central. 13

  • COX Screening Kit: COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical.[6] 5[15][1][8]

Use of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide as a Reference Standard

Part 1: Executive Summary & Technical Context

This compound (CAS: 125971-57-5) is a critical process-related impurity (CPI) and reference standard used primarily in the synthesis and quality control of Atorvastatin Calcium (Lipitor) and related HMG-CoA reductase inhibitors.[1]

In the context of drug development, this molecule represents a "Knoevenagel-type" condensation product formed from the key intermediate 4-methyl-3-oxo-N-phenylpentanamide (often referred to as the "Amide Intermediate").[1] Its presence indicates specific side-reactions involving benzaldehyde contaminants or degradation pathways during the Paal-Knorr pyrrole synthesis steps.[1]

Key Applications:

  • Impurity Profiling: Quantifying unreacted intermediates and side-products in Atorvastatin API.[1]

  • System Suitability Testing (SST): Validating the resolution power of HPLC methods for separating closely related keto-amide derivatives.

  • Synthetic Modeling: Serving as a precursor for radiofluorination labeling (e.g., via arylboronic esters) in pharmacokinetic studies.[1]

Part 2: Chemical Mechanism & Formation[1]

To effectively use this reference standard, researchers must understand its origin.[1] The impurity forms via a Knoevenagel condensation between the active methylene group of the Amide Intermediate and Benzaldehyde.[1]

Why this matters: Benzaldehyde is often present as a trace contaminant in solvents or generated via oxidation of benzyl-protected precursors.[1] If uncontrolled, this impurity competes in the subsequent Paal-Knorr reaction, leading to "Des-fluoro" or structurally aberrant analogs that fail regulatory acceptance (ICH Q3A/B).[1]

Mechanism Diagram: Impurity Formation

ImpurityFormation Amide 4-Methyl-3-oxo-N-phenylpentanamide (Amide Intermediate) Catalyst Base / Heat (- H2O) Amide->Catalyst Benz Benzaldehyde (Contaminant) Benz->Catalyst Impurity 2-Benzylidene-4-methyl-3-oxo- N-phenylpentanamide (Target Impurity) Catalyst->Impurity Knoevenagel Condensation

Figure 1: Formation pathway of the 2-Benzylidene impurity from the Atorvastatin Amide Intermediate.[1]

Part 3: Handling & Stability Protocols

Caution: This compound contains an


-unsaturated ketone system conjugated with an aromatic ring.[1] This structure is susceptible to photo-isomerization  (E/Z interconversion) and Michael addition  degradation.[1]
Standard Handling Procedure (SHP-01):
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Light Protection: Use amber glassware exclusively.[1] The benzylidene double bond is photo-labile; exposure to UV/fluorescent light can shift the E/Z ratio, altering retention times and response factors.[1]

  • Solubility:

    • High: Methanol, Acetonitrile, DMSO.[1]

    • Low: Water.[1][2]

    • Protocol: Dissolve in 100% Acetonitrile or Methanol before diluting with aqueous mobile phases to prevent precipitation.[1]

Part 4: Analytical Method Protocol (HPLC-UV)

The following protocol is designed to separate the 2-Benzylidene impurity from the parent Amide Intermediate and the final Atorvastatin API.

Objective: Achieve a Resolution (


) > 2.0 between the Amide Intermediate and the 2-Benzylidene Impurity.
Instrument Parameters
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Primary), 280 nm (Secondary for specificity)
Column Temp 30°C
Run Time 25 Minutes
Mobile Phase Composition
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer)[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade)

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
10.04060Elution of Amide Intermediate
15.01090Elution of Benzylidene Impurity (Lipophilic)
20.01090Wash
20.16040Return to Initial
25.06040Re-equilibration
Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 10 mg of this compound reference standard.[1]

    • Dissolve in 10 mL Acetonitrile (Conc: 1000 µg/mL).

    • Note: Sonicate for 2 mins if necessary. Keep in amber vial.

  • System Suitability Solution (SSS):

    • Mix the Stock Solution with a standard solution of 4-methyl-3-oxo-N-phenylpentanamide (Parent).[1]

    • Final Concentration: 50 µg/mL (Impurity) + 500 µg/mL (Parent).[1]

  • Execution:

    • Inject Blank (Acetonitrile).[1]

    • Inject SSS (5 replicates).[1]

    • Acceptance Criteria:

      • %RSD of Area < 2.0%.[1]

      • Tailing Factor (

        
        ) < 1.5.[1]
        
      • Resolution (

        
        ) between Parent and Impurity > 2.0.
        

Part 5: Data Analysis & Identification Strategy

Because the impurity possesses a conjugated benzylidene system, it will exhibit a bathochromic shift (red shift) in its UV spectrum compared to the parent amide.[1]

Identification Logic (Decision Tree)

AnalysisWorkflow Start Unknown Peak Detected (RT ~12-15 min) UV_Check Check UV Spectrum (PDA Detector) Start->UV_Check LambdaMax Is Lambda Max > 280 nm? UV_Check->LambdaMax Parent Likely Parent Amide (Less Conjugation) LambdaMax->Parent No (Max ~240-250nm) Impurity Likely 2-Benzylidene Impurity (High Conjugation) LambdaMax->Impurity Yes (Max ~280-300nm) Confirm Confirm with Spiking (Ref Std 125971-57-5) Impurity->Confirm

Figure 2: Analytical decision tree for distinguishing the Benzylidene impurity from the parent amide.[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23634855, (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide.[1] Retrieved January 28, 2026, from [Link][1]

  • Pinho, S. L., et al. (2020). Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin.[1] Molecules, 25(6), 1326.[1] (Describes the use of the title compound as a precursor). Retrieved from [Link][1][3]

  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. (Contextualizes the impurity profile of the Atorvastatin intermediate). Retrieved from [Link]

Sources

Cell viability assays (e.g., MTT) for 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized MTT Cell Viability Assay for 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Abstract & Scope

This application note details the validated protocol for assessing the cytotoxicity and cell viability profiles of This compound (and structurally related benzylidene-dicarbonyl analogs). While this compound class exhibits promising pharmacophores for anti-inflammatory and antimicrobial activity, its hydrophobic nature and conjugated electron system present specific challenges in colorimetric assays.[1][2][3]

This guide addresses the critical solubility thresholds, vehicle control normalization, and chemical interference checks required to generate reproducible IC50 data using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]

Compound Profile & Assay Challenges

Target Molecule: this compound[2][3][4][5]

  • Chemical Class: Benzylidene-substituted

    
    -keto amide (Knoevenagel condensate).[1][2][3]
    
  • Physicochemical Properties: Lipophilic; contains an

    
    -unsaturated ketone system.[1][2][3]
    
  • Solubility: Poor in aqueous media; soluble in DMSO, Ethanol, and DMF.[1][2]

Critical Technical Challenges:

  • Precipitation: The compound is prone to "crashing out" in aqueous culture media at concentrations

    
    , potentially forming micro-crystals that scatter light and skew absorbance readings.[1][3]
    
  • Abiotic Reduction: The electrophilic nature of the benzylidene moiety may, under specific pH conditions, interact with tetrazolium salts, leading to false-positive viability signals.[1]

  • Vehicle Toxicity: High DMSO concentrations required for solubility can induce background cytotoxicity, masking the true potency of the drug.[1][3]

Experimental Workflow (Logic Map)

The following diagram illustrates the critical decision nodes and workflow for this specific lipophilic compound.

MTT_Workflow cluster_QC Quality Control Gates Start Compound Preparation Stock Stock Solution (50 mM in 100% DMSO) Start->Stock Solubility Solubility Check (Microscopy) Treatment Treatment (Day 1) Serial Dilution + Vehicle Normalization Solubility->Treatment If soluble Stock->Solubility Seeding Cell Seeding (Day 0: 5k-10k cells/well) Seeding->Treatment Control_Check Interference Control (Media + Compound + MTT - Cells) Treatment->Control_Check Incubation Incubation (24h - 72h) Treatment->Incubation MTT_Add MTT Addition (0.5 mg/mL final) Incubation->MTT_Add Formazan Formazan Solubilization (100% DMSO) MTT_Add->Formazan Read Absorbance Read (570 nm / Ref 650 nm) Formazan->Read

Caption: Workflow for hydrophobic compound MTT assay. Note the parallel "Interference Control" track essential for benzylidene derivatives.

Detailed Protocol

Reagent Preparation
  • Stock Solution: Dissolve this compound in sterile, anhydrous DMSO to a concentration of 20 mM or 50 mM . Vortex vigorously. Store at -20°C in amber aliquots (light sensitive).

  • MTT Reagent: Prepare 5 mg/mL MTT in PBS (pH 7.4).[1][2][3] Filter sterilize (0.22

    
    ).[1][2][3] Store at 4°C in the dark.
    
Cell Seeding (Day 0)
  • Harvest cells (e.g., HEK293, HeLa, or MCF-7) in the exponential growth phase.[1][2][3]

  • Seed cells in 96-well clear-bottom plates.

    • Adherent cells:[3] 5,000 – 10,000 cells/well in 100

      
       media.[1][2][3]
      
    • Suspension cells:[3][6] 10,000 – 20,000 cells/well.[1][2][3]

  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS (no cells) to prevent evaporation artifacts.[1][2][3]

  • Incubate overnight (37°C, 5% CO

    
    ) to allow attachment.
    
Compound Treatment (Day 1)

Critical Step: Vehicle Normalization. To prevent DMSO toxicity from skewing results, the final DMSO concentration must be kept constant (e.g., 0.5%) across all treatment wells.[1][2]

  • Preparation of Working Solutions (2x):

    • Prepare an intermediate "High Concentration" dilution in media (e.g., 200

      
       compound + 1% DMSO).[1][2][3]
      
    • Prepare a "Vehicle Control" media (1% DMSO only).[1][2]

    • Perform serial dilutions (1:2 or 1:3) using the Vehicle Control media as the diluent.[1][2] This ensures every concentration has exactly 1% DMSO.[1][2][3]

  • Application:

    • Remove old media from the plate (carefully).[1][2][3]

    • Add 100

      
       of fresh media.
      
    • Add 100

      
       of the 2x Working Solutions to respective wells.
      
    • Final Result: Treatment concentrations range from 0.1

      
       to 100 
      
      
      
      , with a constant 0.5% DMSO in all wells.[1][3]
  • Controls:

    • Negative Control: Cells + Media + 0.5% DMSO.[1][2][3]

    • Positive Control: Cells + Media + 10% DMSO (or standard toxicant like Doxorubicin).[1][2][3]

    • Blank (Background): Media + 0.5% DMSO (No cells).[1][2][3]

    • Compound Interference Control: Media + Highest Drug Concentration + MTT (No cells).[1][2][3] Crucial for benzylidene derivatives.

MTT Assay (Day 3 / End of Exposure)
  • Check wells under a microscope for compound precipitation.[1][2][3] If crystals are visible, the assay is invalid at those concentrations.[1]

  • Add 20

    
      of MTT stock (5 mg/mL) to each well (Final conc: 0.5 mg/mL). Do not remove the drug-containing media unless the drug is highly colored.[2][3]
    
  • Incubate for 3–4 hours at 37°C. Look for intracellular purple formazan crystals.

  • Solubilization:

    • Carefully aspirate media (for adherent cells).[1][2][3] Do not disturb the crystal monolayer.[1][2][3]

    • Add 100

      
       of 100% DMSO  to each well.[1][2][3]
      
    • Note: Do not use SDS/HCl solubilization buffers for this compound; the lipophilic drug may interact with SDS micelles.[1][2][3] DMSO is superior for solubilizing both the drug and the formazan.[1][2]

  • Shake plate on an orbital shaker for 10 minutes (protect from light).

Data Acquisition
  • Measure absorbance at 570 nm (Signal).

  • Measure reference absorbance at 650 nm (Background noise/cellular debris).[1][2][3]

  • Calculate

    
    .[1][2][3]
    

Data Analysis & Interpretation

Calculation

Calculate % Viability for each well:


[1][2][3]
Interference Correction

If the Compound Interference Control (Media + Drug + MTT) shows higher absorbance than the Blank (Media only), the compound is chemically reducing MTT.[1][2]

  • Correction: Subtract the OD of the Interference Control from the OD of the Test wells before calculating viability.[1][2]

Summary Table: Expected Outcomes
ParameterAcceptable RangeInterpretation for Benzylidene Pentanamide
Z-Factor > 0.5Indicates a robust assay suitable for screening.[2][3]
Vehicle Viability > 90%If <90%, DMSO concentration (0.5%) is too toxic; reduce to 0.1%.[1][2][3]
IC50 Potency 1 - 50

Typical range for benzylidene-based pharmacophores.[2][3]
Solubility Limit > 50

If precipitation occurs <50

, IC50 values are unreliable.[1][2][3]

References

  • Riss, T. L., et al. (2013).[1][2][3] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Stockert, J. C., et al. (2012).[1][2][3] MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.

    • Relevance: Explains why DMSO is the preferred solvent for lipophilic drugs like benzylidene derivatives.[1][3]

    • [1][2][3]

  • Wang, P., et al. (2010).[1][2][3] Limitations of MTT and MTS assays: Interference by specific test compounds.

    • Relevance: Discusses chemical reduction artifacts in tetrazolium assays.
  • PubChem Compound Summary. (2023). (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide.

Sources

Application Note: Enzyme Inhibition Profiling of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

[1]

Executive Summary & Scientific Context

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5), often identified in pharmaceutical development as Atorvastatin Impurity 75 , is a critical synthetic intermediate and potential degradation product in the manufacturing of Atorvastatin.[1]

While primarily characterized as a synthetic precursor (formed via Knoevenagel condensation), this molecule possesses a distinct


-phenyl-

-unsaturated carbonyl
11

This Application Note provides a standardized framework for evaluating the biological activity of this compound. We focus on two critical enzymatic pathways:

  • HMG-CoA Reductase: To assess "active impurity" status relative to the parent drug (Atorvastatin).[1]

  • Tyrosinase & Oxidoreductases: To evaluate the scaffold's intrinsic activity, as benzylidene-1,3-dicarbonyls are established tyrosinase inhibitors.[1]

Chemical Identity & Preparation

PropertySpecification
IUPAC Name (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Common ID Atorvastatin Impurity 75
Molecular Formula

Molecular Weight 293.36 g/mol
Solubility DMSO (up to 50 mM), Ethanol (moderate), Water (poor)
Pharmacophore

-unsaturated

-keto amide (Michael Acceptor)
Stock Solution Preparation[1]
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9%.[1]
    
  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 2.93 mg of compound in 1.0 mL of DMSO.[1]

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond or polymerization of the alkene.

Structural Context & Workflow Visualization[1]

The following diagram illustrates the position of this molecule within the Atorvastatin synthesis pathway and the logic flow for inhibition screening.

Gcluster_synthesisSynthesis Contextcluster_assayInhibition Screening WorkflowPrecursorsBenzaldehyde +4-methyl-3-oxo-N-phenylpentanamideTarget2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide(The Analyte)Precursors->Target Knoevenagel CondensationAtorvastatinAtorvastatin Calcium(Parent Drug)Target->Atorvastatin Paal-Knorr w/ 1,4-diketoneHMGAssay 1:HMG-CoA Reductase(Target Specificity Check)Target->HMG Screen forActive ImpurityTyroAssay 2:Tyrosinase(Scaffold Activity Check)Target->Tyro Screen forOff-Target Effects

Figure 1: Synthesis pathway positioning the analyte as a key intermediate, branching into pharmacological profiling workflows.

Protocol A: HMG-CoA Reductase Inhibition Assay

Objective: To determine if the intermediate retains any affinity for the HMG-CoA Reductase active site, which could classify it as an "active impurity" in pharmaceutical regulatory contexts.

Principle: HMG-CoA reductase converts HMG-CoA to mevalonic acid using NADPH.[1] The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[1]

Reagents & Setup
ComponentConcentration (Final)Notes
Buffer 50 mM Potassium Phosphate, pH 7.4Include 400 mM KCl
Reducing Agent 1 mM DTTCritical to maintain enzyme stability
Substrate 150 µM HMG-CoASubstrate
Cofactor 200 µM NADPHChromophore (absorbs at 340 nm)
Enzyme HMG-CoA Reductase (Recombinant)2–5 Units/mL
Positive Control AtorvastatinKnown potent inhibitor
Step-by-Step Methodology
  • Pre-Incubation:

    • In a UV-transparent 96-well plate, add 170 µL of Assay Buffer (containing DTT).

    • Add 10 µL of the Test Compound (this compound) at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Add 10 µL of HMG-CoA Reductase enzyme solution.

    • Incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme (crucial for detecting slow-binding inhibitors common in this class).[1]

  • Reaction Initiation:

    • Add 10 µL of the Substrate Mix (HMG-CoA + NADPH) to initiate the reaction.[1]

    • Note: Total reaction volume = 200 µL.[1]

  • Kinetic Measurement:

    • Immediately place the plate in a kinetic spectrophotometer pre-heated to 37°C.[1]

    • Monitor Absorbance at 340 nm every 20 seconds for 10–15 minutes.

  • Data Analysis:

    • Calculate the slope (

      
      ) for the linear portion of the curve.[1]
      
    • Calculate % Inhibition:

      
      [1]
      

Protocol B: Tyrosinase Inhibition Assay

Objective: To evaluate the general biological reactivity of the benzylidene-1,3-dicarbonyl scaffold. Compounds with this motif are frequently reported as Tyrosinase inhibitors (anti-browning/whitening agents).[1]

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to Dopaquinone, which spontaneously cyclizes to Dopachrome.[1] The assay measures the formation of Dopachrome at 475 nm .[1]

Reagents & Setup
ComponentConcentration (Final)Notes
Buffer 50 mM Phosphate Buffer, pH 6.8Physiological pH for Tyrosinase
Substrate 0.5 mM L-DOPAPrepare fresh; light sensitive
Enzyme Mushroom Tyrosinase50 Units/mL
Positive Control Kojic AcidStandard inhibitor (

)
Step-by-Step Methodology
  • Plate Setup:

    • Add 140 µL of Phosphate Buffer to wells.

    • Add 20 µL of Test Compound (diluted in buffer/DMSO; max 5% DMSO final).

    • Add 20 µL of Mushroom Tyrosinase solution.

  • Incubation:

    • Incubate at 25°C (Room Temp) for 10 minutes. Note: Tyrosinase is less stable at 37°C than HMG-CoA Reductase.[1]

  • Initiation & Reading:

    • Add 20 µL of 5 mM L-DOPA to start the reaction.[1]

    • Monitor Absorbance at 475 nm (formation of orange-red pigment) every 30 seconds for 10 minutes.[1]

  • Mechanistic Validation (Lineweaver-Burk):

    • If inhibition is observed (>50%), perform the assay at 4 different substrate concentrations (0.1, 0.25, 0.5, 1.0 mM L-DOPA).[1]

    • Plot

      
       vs 
      
      
      .[1]
    • Interpretation:

      • Competitive: Lines intersect at Y-axis.[1] (Likely for this scaffold, mimicking the tyrosine substrate).

      • Non-Competitive: Lines intersect at X-axis.[1]

      • Mixed: Lines intersect in Quadrant II or III.[1]

Critical Troubleshooting & Validation

"False Positive" Check (Solubility & Quenching)

The benzylidene moiety is a chromophore.[1]

  • Control: Measure the absorbance of the Test Compound alone (without enzyme/substrate) at 340 nm and 475 nm.

  • Correction: If the compound absorbs significantly at detection wavelengths, subtract this blank value from kinetic reads, or use a higher wavelength if possible.

Michael Acceptor Reactivity

The

1
  • Issue: It may react covalently with DTT (in the HMG-CoA buffer), reducing the effective inhibitor concentration.[1]

  • Validation: If potency decreases over time in the master mix, reduce DTT concentration or switch to TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT.[1]

References

  • Compound Identification: PubChem. This compound (CID 23634855).[1] National Library of Medicine.[1] Link[1]

  • Synthesis & Context: Pinho, F., et al. (2020).[1] "Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin." Molecules, 25(12), 2887.[1][2] (Identifies the compound as a key intermediate). Link[1]

  • Scaffold Activity (Antibacterial): Parvathaneni, S.P., et al. (2023).[1] "Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives." RSC Advances, 13, 2345-2356.[1] (Validates biological activity of the core scaffold). Link

  • Scaffold Activity (Tyrosinase): Ha, H.J., et al. (2024).[1] "Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs... on the Inhibition of Tyrosinases." Molecules, 29(12).[1][2] (Demonstrates benzylidene pharmacophore relevance). Link

  • Assay Methodology: Copeland, R.A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] (Standard text for kinetic assay design).

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Yield & Purity in Knoevenagel Condensations of Sterically Hindered


-Keto Amides.
Document ID:  TSC-2026-KNO-04
Last Updated:  January 28, 2026
Author:  Senior Application Scientist, Chemical Process Development

Executive Summary

This guide addresses the synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide , a critical intermediate often used in the development of antimicrobial agents and heterocyclic scaffolds (e.g., dihydropyrimidinones).

The synthesis involves a Knoevenagel condensation between Benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide (derived from isobutyrylacetate and aniline). Users frequently report low yields (<50%) and "oiling out" during isolation. These issues are primarily driven by the steric bulk of the isopropyl group (isobutyryl moiety) and the reversibility of the dehydration step.

Master Protocol: The "High-Fidelity" Route

Before troubleshooting, verify your baseline method against this optimized protocol. Many yield issues stem from insufficient water removal or incorrect catalyst stoichiometry.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-methyl-3-oxo-N-phenylpentanamide 1.0NucleophileMust be dry and free of residual aniline.
Benzaldehyde 1.1ElectrophileFreshly distilled to remove benzoic acid.
Piperidine 0.05Catalyst (Base)Primary catalyst for iminium ion formation.
Glacial Acetic Acid 0.05Co-CatalystBuffers pH; prevents Cannizzaro side reactions.
Toluene SolventMediumEssential for azeotropic water removal.
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the

    
    -keto amide (1.0 eq) and benzaldehyde (1.1 eq) to Toluene (10 mL/g of amide).
    
  • Catalysis: Add Piperidine (5 mol%) and Glacial Acetic Acid (5 mol%).

  • Reaction: Heat to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (typically 4–6 hours) and TLC indicates consumption of the amide.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (to remove piperidine) and then Saturated NaHCO

    
     (to remove acetic acid).
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from hot Ethanol  or Ethanol/Water (9:1) .
    

Diagnostic Visualizations

Figure 1: Reaction Mechanism & Failure Points

This diagram illustrates the catalytic cycle and where the reaction stalls due to sterics or moisture.

Knoevenagel_Mechanism Start Benzaldehyde + Piperidine Iminium Iminium Ion (Activated Electrophile) Start->Iminium Nucleophilic Attack (- H2O) Intermed Tetrahedral Intermediate Iminium->Intermed C-C Bond Formation Enolate Enolate of B-Keto Amide Enolate->Intermed Attacks Iminium Intermed->Iminium Reversible if Wet Product Target Benzylidene Product Intermed->Product Beta-Elimination (- Piperidine) Product->Intermed Hydrolysis WaterFail FAILURE: Water Buildup (Reverses Reaction) WaterFail->Intermed Promotes Retro-Aldol StericFail FAILURE: Isopropyl Sterics (Hinders Attack) StericFail->Enolate Slows Kinetics

Caption: The Knoevenagel cycle showing the critical dependency on water removal to prevent the retro-aldol pathway.

Troubleshooting Guide (FAQ Format)

Category A: Low Yield & Incomplete Conversion[1]

Q: I see 40% unreacted starting material after 12 hours of reflux in Ethanol. Why? A: Ethanol reflux (


) is often insufficient for this specific substrate due to the steric hindrance of the isopropyl group (4-methyl-3-oxo moiety).
  • The Fix: Switch to Toluene (

    
    )  with a Dean-Stark trap. The higher temperature overcomes the activation energy barrier imposed by the isopropyl group, and the trap physically removes water, driving the equilibrium forward (Le Chatelier’s principle).
    

Q: Can I use L-Proline instead of Piperidine? A: Yes, L-Proline is a "green" alternative, but it is slower for sterically hindered amides.

  • Recommendation: If using L-Proline, you must use DMSO or Methanol at room temperature and extend reaction time to 24–48 hours. However, for maximum yield, the Piperidine/AcOH/Toluene system is superior for this specific bulky molecule.

Category B: Isolation & Purity Issues

Q: My product is an oil that won't crystallize. How do I solidify it? A: "Oiling out" is common with


-phenyl amides.
  • The Fix:

    • Dissolve the oil in a minimum amount of hot Ethanol.

    • Add warm water dropwise until slight turbidity appears.

    • Critical Step: Scratch the inner wall of the flask with a glass rod while cooling slowly to

      
      . Rapid cooling traps impurities and leads to oils.
      
    • If it persists, seed the solution with a crystal from a previous batch or a similar benzylidene derivative.

Q: The product has a lower melting point than reported (


 vs 

). Is it the wrong isomer?
A: It is likely a mixture of E and Z isomers, or contamination with the "Bis" adduct (Michael addition byproduct).
  • Diagnosis: Check

    
     NMR.[1][2] The vinylic proton (
    
    
    
    ) usually appears around
    
    
    7.8–8.2 ppm.
  • The Fix: Recrystallize from Ethyl Acetate/Hexane (1:3) . The E-isomer (trans) is thermodynamically more stable and less soluble, so it will crystallize out preferentially.

Category C: Precursor Quality

Q: My starting material (4-methyl-3-oxo-N-phenylpentanamide) is dark brown. Can I use it? A: No. Oxidized aniline impurities in the precursor act as radical scavengers and can poison the Knoevenagel mechanism.

  • The Fix: Purify the precursor before the condensation step.

    • Protocol: Dissolve in dilute NaOH, extract impurities with Ether, then acidify the aqueous layer with HCl to precipitate the pure

      
      -keto amide.
      

Logic Flow for Troubleshooting

Use this decision tree to diagnose the root cause of your failure.

Troubleshooting_Tree Start Start: Low Yield / Impure Product CheckTLC Step 1: Check TLC of Crude Start->CheckTLC Unreacted Significant Starting Material Left? CheckTLC->Unreacted Yes NewSpots Many New/Complex Spots? CheckTLC->NewSpots No, mostly byproducts TempCheck Was Reflux Temp > 100°C? Unreacted->TempCheck BaseCheck Was Strong Base (NaOH/KOH) used? NewSpots->BaseCheck WaterCheck Was Water Removed (Dean-Stark)? TempCheck->WaterCheck Yes Action1 Switch Solvent to Toluene TempCheck->Action1 No Action2 Add Molecular Sieves (4Å) WaterCheck->Action2 No AldehydeCheck Was Benzaldehyde > 1.2 eq? BaseCheck->AldehydeCheck No Action3 Switch to Piperidine/AcOH Buffer BaseCheck->Action3 Yes (Cannizzaro/Self-Condensation) Action4 Reduce Aldehyde to 1.05 eq AldehydeCheck->Action4 Yes (Michael Addition)

Caption: Decision matrix for isolating kinetic vs. thermodynamic failure modes.

References

  • Preparation of 4-methyl-3-oxo-N-phenylpentanamide

    • Source: CN101337906B (Patent). "Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide."
    • Link:

  • Knoevenagel Condensation Mechanism & Catalysis

    • Source: Thermo Fisher Scientific.
    • Link:

  • Synthesis of Benzylidene-3-oxobutanamides (Structural Analogs)

    • Source:Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide deriv
    • Link:

  • General Acetoacetanilide Synthesis (Precursor Chemistry)

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.10 (1955). "Acetoacetanilide."[3][4]

    • Link:

Sources

Technical Support Center: Synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Reaction Class: Knoevenagel Condensation Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Executive Summary & Reaction Context

This guide addresses the synthesis of This compound via the Knoevenagel condensation of Benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide (also known as isobutyrylacetanilide).

Unlike simple acetoacetanilide condensations, the presence of the bulky isobutyryl group (4-methyl-3-oxo moiety) introduces specific steric challenges and alters the impurity profile. The reaction is typically catalyzed by a weak base (e.g., piperidine/acetic acid or


-alanine) in a solvent like ethanol or toluene.

Key Challenges Addressed:

  • Formation of the Michael addition "Bis-Adduct."

  • "Ghost" impurities derived from precursor contamination (Schiff bases).

  • Geometric Isomerism (

    
     selectivity).
    
  • Reversibility and water management.

Critical Troubleshooting Modules (FAQs)
Issue 1: The "Bis-Adduct" Trap

User Report: "My product has a higher melting point than reported, and LC-MS shows a mass corresponding to [2M - Benzaldehyde]. The solid is chemically stable but incorrect."

Technical Diagnosis: You have formed 2,2'-(phenylmethylene)bis(4-methyl-3-oxo-N-phenylpentanamide) . This is the "Bis-Adduct," formed via a Michael addition of a second equivalent of the starting keto-amide to the desired benzylidene product.

Mechanistic Insight: The Knoevenagel product is an electron-deficient enone (Michael acceptor). If the reaction temperature is too high, or if there is a local excess of the active methylene compound (the keto-amide) relative to the aldehyde, the enolate of the starting material attacks the product.

Corrective Actions:

  • Stoichiometry Adjustment: Ensure Benzaldehyde is in slight excess (1.1 – 1.2 equivalents). Never run with the keto-amide in excess.

  • Temperature Control: Lower the reaction temperature. Michael addition often has a higher activation energy than the initial condensation. If refluxing in ethanol (

    
    C), try 
    
    
    
    C.
  • Reverse Addition: Add the keto-amide slowly to a solution of Benzaldehyde and catalyst. This keeps the concentration of the nucleophile low relative to the aldehyde.

Issue 2: The "Ghost" Impurity (Schiff Base Formation)

User Report: "I see a persistent yellow impurity spot on TLC that doesn't match the starting materials, and the crude product is sticky. NMR shows an imine proton."

Technical Diagnosis: Formation of N-Benzylideneaniline .

Root Cause: This is not a side reaction of the main mechanism, but a feedstock purity issue . The starting material, 4-methyl-3-oxo-N-phenylpentanamide, is typically synthesized by amidating ethyl isobutyrylacetate with Aniline . If your starting material contains even 1-2% residual aniline, it will react rapidly with Benzaldehyde to form the Schiff base (N-benzylideneaniline).

Corrective Actions:

  • Feedstock QC: Analyze your 4-methyl-3-oxo-N-phenylpentanamide precursor. If free aniline is detected, wash the solid with dilute HCl (1M) followed by water before use in the Knoevenagel step.

  • Purification: The Schiff base is much more soluble in ethanol than the target product. Recrystallize the crude product from cold ethanol; the Schiff base should remain in the mother liquor.

Issue 3: Reaction Stalling (Equilibrium Limits)

User Report: "Conversion stops at 70-80%. Adding more catalyst doesn't help."

Technical Diagnosis: The reaction has reached thermodynamic equilibrium . The Knoevenagel condensation generates water.[1] As water concentration increases, the reverse reaction (hydrolysis of the benzylidene) competes effectively, especially with the sterically hindered isobutyryl group destabilizing the planar product.

Corrective Actions:

  • Azeotropic Removal: Switch solvent to Toluene or Benzene and use a Dean-Stark apparatus to physically remove water from the reaction matrix.

  • Chemical Drying: If using Ethanol, add activated Molecular Sieves (3Å or 4Å) to the reaction flask to scavenge water in situ.

Reaction Network Visualization

The following diagram illustrates the competitive pathways. The Blue path is the desired synthesis. Red paths represent parasitic side reactions.

ReactionNetwork Reactants Benzaldehyde + 4-methyl-3-oxo-N-phenylpentanamide Intermediate Aldol Intermediate (Unstable) Reactants->Intermediate Base Cat. Target TARGET PRODUCT (2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide) Reactants->Target Main Pathway Aniline Residual Aniline (Contaminant) Intermediate->Target - H2O (Condensation) BisAdduct BIS-ADDUCT (Michael Addition Impurity) Target->BisAdduct + Excess Keto-amide (Michael Addition) SchiffBase SCHIFF BASE (N-Benzylideneaniline) Aniline->SchiffBase + Benzaldehyde

Caption: Figure 1. Reaction network showing the primary Knoevenagel pathway (Green) and critical side reactions (Red/Yellow).

Standardized Experimental Protocol

To minimize the side reactions described above, use this optimized protocol.

Reagents:

  • 4-methyl-3-oxo-N-phenylpentanamide (1.0 equiv)[2]

  • Benzaldehyde (1.2 equiv)

  • Piperidine (0.05 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Solvent: Toluene (Preferred for yield) or Ethanol (Preferred for green chemistry/crystallization).

Procedure (Toluene/Dean-Stark Method):

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-methyl-3-oxo-N-phenylpentanamide (e.g., 10 mmol) and Toluene (50 mL).

  • Addition: Add Benzaldehyde (12 mmol).

  • Catalysis: Add Piperidine (0.5 mmol) and Acetic Acid (0.5 mmol). Note: The acid buffers the base, preventing harsh deprotonation that leads to side products.

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

  • Monitoring: Check TLC after 2 hours. If conversion is <90%, continue reflux.

  • Workup: Cool to room temperature. The product may crystallize directly.[3] If not, wash the toluene layer with water (2 x 20 mL) to remove catalyst, dry over MgSO4, and evaporate.

  • Purification: Recrystallize from hot Ethanol. This effectively removes any trace Schiff base or unreacted aldehyde.

Troubleshooting Logic Tree

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Analyze Crude Product MeltingPoint Is Melting Point Too High? Start->MeltingPoint TLC Does TLC show multiple spots? MeltingPoint->TLC No BisCheck Likely Bis-Adduct. Check Stoichiometry. MeltingPoint->BisCheck Yes SchiffCheck Yellow Spot? Likely Schiff Base. Check Starting Material Purity. TLC->SchiffCheck Yes (Yellow) IsomerCheck Close spots? E/Z Isomers. Recrystallize. TLC->IsomerCheck Yes (Colorless)

Caption: Figure 2. Diagnostic logic for identifying common synthesis failures based on physical observation.

Quantitative Data Summary
ParameterOptimal RangeImpact of Deviation
Stoichiometry (Aldehyde:Amide) 1.1 : 1.0 to 1.2 : 1.0< 1.0: Promotes Bis-Adduct formation. > 1.5: Difficult purification.
Temperature 80°C - 110°C (Reflux)Too High: Polymerization/Tars. Too Low: Incomplete reaction (stalls at aldol intermediate).
Catalyst Load 1 - 5 mol%Too High: Promotes Cannizzaro or self-condensation.
Reaction Time 2 - 6 HoursProlonged: Increases Michael addition risk.
References
  • Knoevenagel Condensation Mechanism & Scope

    • Title: The Knoevenagel Condensation (Organic Chemistry Portal)[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Title: Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide (Patent CN101337906B)
  • Michael Addition Side Reactions

    • Title: Side reactions in Knoevenagel condens
    • Source: Journal of Chemical Sciences (General Reference for Bis-adduct form
    • URL:[Link]

  • Target Molecule Data

    • Title: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Compound Summary[2]

    • Source: PubChem[2]

    • URL:[Link]

Sources

Technical Support Center: Purification of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2024-BZ-ISO Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting isolation and purification of Knoevenagel condensation products (Isobutyrylacetanilide derivatives).

Molecule Profile & Physicochemical Context

Before initiating troubleshooting, verify your target specifications. This molecule is a Knoevenagel condensation product formed from benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide (also known as isobutyrylacetanilide).

ParameterSpecificationNotes
IUPAC Name 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide
Core Structure

-unsaturated

-keto amide
Contains a sterically bulky isopropyl group at the acyl position.[1]
Typical Appearance White to off-white crystalline solidoften yellow if crude due to conjugation/impurities.
Melting Point ~90–120 °C (Derivative dependent)Broad range indicates isomeric mixtures (E/Z) or solvent occlusion.
Solubility Soluble in EtOAc, DCM, hot Ethanol.Insoluble in water; sparingly soluble in Hexane.
Key Impurities Benzaldehyde (Reactant), Benzoic Acid, Catalyst residue.Benzaldehyde causes "oiling out" and stability issues.

Diagnostic Workflow: The Purification Decision Tree

Use this logic flow to determine the correct purification protocol for your specific situation.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Filtration possible Oil Sticky Oil / Gum StateCheck->Oil No crystals SmellCheck Strong Almond Smell? (Unreacted Benzaldehyde) Solid->SmellCheck ProtocolC Protocol C: Seeding & Trituration Oil->ProtocolC Induce crystallization ProtocolA Protocol A: Bisulfite Wash SmellCheck->ProtocolA Yes (Critical Step) ProtocolB Protocol B: Recrystallization (EtOH/H2O) SmellCheck->ProtocolB No (Proceed to Polish) ProtocolA->ProtocolB Post-Wash ProtocolC->ProtocolA Once Solidified

Figure 1: Decision matrix for selecting the appropriate purification module based on the physical state and olfactory profile of the crude material.

Troubleshooting Modules

Module A: The "Sticky Oil" Crisis (Oiling Out)

Symptom: The product separates as a viscous oil or gum at the bottom of the flask instead of crystallizing. Root Cause: The presence of unreacted benzaldehyde acts as a solvent, depressing the melting point (Raoult’s Law). The bulky isopropyl group also hinders efficient packing compared to simpler acetyl derivatives.

Corrective Protocol (Trituration):

  • Decant: Pour off the supernatant reaction solvent if possible.

  • Solvent Swap: Dissolve the oil in a minimum amount of Ethanol (warm, not boiling).

  • Water Titration: Add water dropwise with vigorous stirring until permanent turbidity is observed.

  • Scratching: Use a glass rod to scratch the inner walls of the flask at the air-liquid interface. This creates nucleation sites.

  • Cooling: Place in an ice bath (

    
    ) for 2 hours. Do not freeze rapidly; slow cooling promotes crystal growth over oil formation.
    

Expert Insight: If the oil persists, the purity is likely


. Proceed immediately to Module B  (Bisulfite Wash) to remove the aldehyde "solvent" before attempting crystallization again.
Module B: Removing Unreacted Benzaldehyde (The Bisulfite Wash)

Symptom: Persistent almond smell; product yellows over time (oxidation to benzoic acid). Mechanism: Sodium bisulfite forms a water-soluble adduct with aldehydes, allowing them to be washed away from the water-insoluble amide product [1].[2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid/oil in Ethyl Acetate (EtOAc) . (Use ~10 mL per gram of crude).

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) .
    
  • The Wash:

    • Wash the organic layer twice with the bisulfite solution.

    • Observation: You may see a white precipitate at the interface (the bisulfite-benzaldehyde adduct). This is normal; filter it off if it hinders separation.

  • Neutralization: Wash the organic layer once with saturated

    
     (removes benzoic acid and acidic catalysts) and once with Brine.
    
  • Drying: Dry over anhydrous

    
     and evaporate.
    

Validation:

  • TLC Check: Mobile Phase 7:3 Hexane:EtOAc. The distinct spot for Benzaldehyde (

    
    ) should disappear.
    
Module C: Recrystallization (Isomer & Purity Control)

Symptom: Melting point is broad (e.g.,


) or product is off-white.
Scientific Context:  Knoevenagel products can exist as E and Z isomers. The crystalline form usually favors the thermodynamically stable isomer (stabilized by intramolecular H-bonding between the amide NH and the carbonyl oxygen).

Recommended Solvent Systems:

Solvent SystemRatio (v/v)SuitabilityMechanism
Ethanol (95%) 100%High Standard for aryl-substituted amides. Good solubility curve.
EtOH / Water 80:20Highest "Anti-solvent" method. Best for removing inorganic salts and polar catalysts.
Toluene 100%ModerateGood for very lipophilic derivatives (due to isopropyl group), but harder to dry.

The "Gradient Cooling" Protocol:

  • Dissolve crude solid in boiling Ethanol. Use just enough to dissolve it (saturated solution).

  • Remove from heat.[4]

  • Critical Step: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Allow to cool to room temperature undisturbed (20 mins).

  • Move to

    
     fridge (1 hour).
    
  • Filter and wash with cold Ethanol.

Frequently Asked Questions (FAQs)

Q: Why is my yield lower than the literature (e.g., <60%)? A: The isopropyl group in the "4-methyl-3-oxo" moiety creates steric hindrance, slowing the nucleophilic attack on benzaldehyde. Ensure you are using a catalyst (e.g., piperidine/acetic acid or


-alanine) and refluxing for adequate time (often 4-6 hours). If using a Knoevenagel condensation in water (Green Chemistry), ensure vigorous stirring to overcome phase transfer limitations [2].

Q: Can I use column chromatography instead of crystallization? A: Yes, but it is resource-intensive.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient from 100% Hexane

    
     80:20 Hexane:EtOAc.
    
  • Warning: The product may streak if the silica is too acidic. Add 1% Triethylamine to the mobile phase if streaking occurs.

Q: The product turned yellow after drying. Why? A: This indicates oxidation of trace benzaldehyde to benzoic acid or photodegradation. Ensure the Bisulfite Wash (Module B) was performed rigorously. Store the final crystals in the dark.

References

  • Brindle, C. S., et al. (2017).[3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[3]

  • Ranu, B. C., & Jana, R. (2006).[5] "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[5] European Journal of Organic Chemistry, 2006(16), 3767–3770.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Patel, N. B., & Shaikh, F. M. (2010). "Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives." Journal of Saudi Chemical Society, 14(2), 221-227.

Sources

Technical Support Center: HPLC Optimization for 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Atorvastatin Impurity 75 / Knoevenagel Condensate Analysis CAS: 125971-57-5 Chemical Class:


-keto amide derivative (Benzylidene substituted)[1]

Introduction: The Analytical Challenge

Welcome to the technical support hub for 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide . This molecule presents a unique set of chromatographic challenges due to its conjugated system and steric bulk. It is widely recognized in the pharmaceutical industry as Atorvastatin Impurity 75 , a key intermediate formed via the Knoevenagel condensation of benzaldehyde with 4-methyl-3-oxo-N-phenylpentanamide.

Why this separation is difficult:

  • Geometric Isomerism (E/Z): The central C=C double bond creates E and Z isomers. These isomers often have similar hydrophobicity but distinct spatial arrangements, requiring specific stationary phase selectivity (steric or

    
    -
    
    
    
    ) to resolve.
  • Photo-Instability: The conjugated benzylidene system is susceptible to photo-isomerization in solution, leading to "ghost peaks" or splitting during analysis.

  • Hydrophobicity: With a LogP of ~4.7, the molecule is highly retained on standard C18 columns, often requiring high organic strength which compresses selectivity.

Module 1: Method Development Strategy

Do not rely on a generic "scouting gradient." The separation of E/Z isomers in this class requires exploiting


-

interactions rather than just hydrophobicity.
Stationary Phase Selection

While C18 is the default, it often fails to separate the E and Z isomers at baseline.

  • Recommendation: Phenyl-Hexyl or Biphenyl Phases.

  • Mechanism: The benzylidene and N-phenyl rings on the analyte engage in

    
    -
    
    
    
    stacking with the phenyl rings of the stationary phase. This interaction is highly sensitive to the planar geometry of the isomers, offering superior resolution compared to the hydrophobic-only interaction of C18 chains.
Mobile Phase & Modifiers
  • Solvent B (Organic): Methanol (MeOH) is preferred over Acetonitrile (ACN) for isomer separation. MeOH is a protic solvent that allows stronger

    
    -
    
    
    
    interactions between the analyte and the stationary phase. ACN can suppress these interactions by forming its own
    
    
    -complexes.
  • Modifier: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) . The amide nitrogen is not highly basic, but the acidic modifier suppresses the ionization of residual silanols on the column, preventing peak tailing common with amide-containing compounds.

Standard Operating Protocol (SOP)
ParameterConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Fused Core)Maximizes

-selectivity and efficiency.
Mobile Phase A Water + 0.1% Formic AcidSuppresses silanol activity.
Mobile Phase B Methanol + 0.1% Formic AcidPromotes

-

retention mechanism.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID; adjust for backpressure.
Temperature 25°C - 30°CCritical: Higher temps (>40°C) can accelerate on-column isomerization. Keep it cool.
Detection UV @ 254 nm (primary) & 280 nmThe conjugated benzylidene system absorbs strongly here.
Workflow Logic (Visualization)

MethodDev Start Start: Method Development ColSelect Step 1: Column Selection (Phenyl-Hexyl vs C18) Start->ColSelect SolventSelect Step 2: Solvent Screening (MeOH vs ACN) ColSelect->SolventSelect IsomerCheck Decision: Are E/Z Isomers Resolved? SolventSelect->IsomerCheck Optimize Step 3: Optimize Gradient (Flatten slope at elution) IsomerCheck->Optimize Yes SwitchCol Action: Switch to Biphenyl or PFP Column IsomerCheck->SwitchCol No (Co-elution) Finalize Final Method Validation Optimize->Finalize SwitchCol->SolventSelect Re-screen

Caption: Logic flow for optimizing the separation of geometric isomers in benzylidene derivatives.

Module 2: Troubleshooting Guide

Issue 1: Peak Splitting or "Ghost" Peaks

Symptom: The main peak appears split, or a small pre-peak grows over time in the autosampler.

  • Root Cause: Actinic Light Isomerization. The sample is converting between E and Z forms while sitting in the vial.

  • The Fix:

    • Use Amber Glass Vials .

    • Turn off the autosampler tray light if possible.

    • Validation Test: Inject the same vial every hour for 4 hours. If the ratio of the two peaks changes, the issue is stability, not chromatography.

Issue 2: Broad/Tailing Peaks

Symptom: Asymmetry factor > 1.5.

  • Root Cause: Interaction between the amide nitrogen and free silanols on the silica surface.

  • The Fix:

    • Ensure the column is "End-capped" (check manufacturer specs).

    • Increase buffer strength (e.g., move from 0.1% Formic Acid to 10mM Ammonium Formate pH 3.0). The salt competes effectively with the analyte for silanol sites.

Issue 3: Retention Time Drift

Symptom: Peaks shift earlier with every injection.

  • Root Cause: Temperature fluctuations affecting the E/Z equilibrium or simple column equilibration issues with Methanol.

  • The Fix:

    • Thermostat the column compartment explicitly (do not use "Ambient").

    • Methanol/Water mixing is exothermic; ensure the system is fully equilibrated (10-15 column volumes) before the first injection.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected SplitPeak Split / Double Peaks Problem->SplitPeak Tailing Peak Tailing Problem->Tailing CheckLight Check: Light Exposure? SplitPeak->CheckLight CheckMod Check: Mobile Phase pH Tailing->CheckMod AmberVial Solution: Use Amber Vials CheckLight->AmberVial Yes (Isomerization) AddSalt Solution: Add 10mM Ammonium Formate CheckMod->AddSalt Acid alone insufficient

Caption: Diagnostic tree for resolving common peak shape issues with benzylidene amides.

Module 3: Advanced FAQs

Q: Why do I see two peaks even with a fresh standard? A: The "pure" standard is likely a thermodynamic mixture of E and Z isomers. In Knoevenagel condensations, the E-isomer is typically dominant due to steric hindrance, but the Z-isomer is often present [1]. If you see two peaks with constant area ratios across multiple injections, you have successfully separated the isomers. Do not try to merge them; integrate them separately or sum them if the method allows.

Q: Can I use a high pH (>8) mobile phase? A: Not recommended. While the amide is stable, the benzylidene double bond can be susceptible to hydrolysis or Michael addition reactions under strong basic conditions over long runs. Furthermore, most Phenyl-Hexyl columns have a pH limit of ~8. Stick to acidic pH (2.0 - 4.0) for maximum stability.

Q: Is this method compatible with LC-MS? A: Yes, provided you use volatile modifiers (Formic Acid, Ammonium Formate). Avoid Phosphate buffers. The molecular ion [M+H]+ will be approx. 294.15 m/z. Note that E and Z isomers will have identical mass spectra; chromatographic separation is the only way to distinguish them.

References

  • PubChem. (n.d.).[1] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CID 23634855).[1] National Library of Medicine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Reference Standard. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Application Note 086. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Amide Derivatives on Newcrom R1. Retrieved from [Link]

Sources

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compound Management & Assay Optimization Subject: Troubleshooting 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (BMOPP) in Biological Assays Ticket ID: #SOL-293-BMOPP Status: Open / Guide Generated[1][2]

Executive Summary: The Physicochemical Challenge

You are encountering issues with This compound (hereafter referred to as BMOPP ). This is a classic "brick dust" molecule in the context of biological screening. Its structure—a lipophilic Knoevenagel adduct—presents a dual challenge: high hydrophobicity (LogP ~4.[1][2]7) and potential chemical reactivity (Michael acceptor).[1][2]

Most "activity" loss or variability with this compound is likely due to colloidal aggregation or precipitation upon dilution into aqueous media, rather than a lack of intrinsic potency. This guide provides the protocols to distinguish between true biological activity and solubility artifacts.[2]

Module 1: The "Crash-Out" Phenomenon

Symptom: The compound precipitates immediately when added to cell culture media or assay buffer.[1][2]

The Science: BMOPP has a calculated LogP of ~4.7, meaning it is nearly 50,000 times more soluble in octanol than water. When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the local concentration of water spikes instantly at the pipette tip, causing the compound to precipitate before it can disperse. This is the "crash-out" effect.[1][2]

The Solution: The Intermediate Dilution Method Do not pipette directly from 100% DMSO to 100% Aqueous Media.[2] You must step down the gradient.

Protocol: 3-Step Serial Dilution
  • Stock: Start with 10 mM BMOPP in 100% DMSO.

  • Intermediate Plate (The Critical Step): Dilute the stock 1:20 into a "transition buffer" containing 50% DMSO / 50% Buffer.

    • Result: 500 µM compound in 50% DMSO.[1][2] (This keeps the compound soluble while introducing water).[1][2]

  • Assay Plate: Transfer from the Intermediate Plate to your final Assay Plate (containing cells/media) at a 1:10 dilution.

    • Final: 50 µM compound in 5% DMSO (or lower, if further diluted).[2]

Visualization: Intermediate Dilution Workflow

DilutionProtocol Stock 10mM Stock (100% DMSO) Intermediate Intermediate Plate (500µM in 50% DMSO) Stock->Intermediate 1:20 Dilution Precipitation PRECIPITATION (Crash Out) Stock->Precipitation Direct Addition (Avoid) Assay Assay Well (Final Conc in Media) Intermediate->Assay 1:10 Dilution

Figure 1: The Intermediate Plate strategy prevents the "shock" precipitation caused by direct addition of high-concentration DMSO stocks to aqueous media.[1]

Module 2: False Positives & Aggregation (PAINS)

Symptom: You see steep inhibition curves (Hill slope > 1.[1][2]5) or activity that disappears when you spin the plate down.[2]

The Science: BMOPP contains a benzylidene motif that is prone to forming colloidal aggregates at micromolar concentrations.[2] These microscopic oil droplets sequester enzymes and proteins, leading to false-positive inhibition.[1][2] This is a hallmark of Pan-Assay Interference Compounds (PAINS).[1][2]

The Solution: The Detergent Sensitivity Test True pharmacological inhibition is lock-and-key and is unaffected by low concentrations of non-ionic detergents.[1][2] Colloidal aggregation is disrupted by detergents.[2][3]

Diagnostic Protocol

Run your dose-response curve in two parallel conditions:

  • Condition A: Standard Assay Buffer.

  • Condition B: Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-80).[1][2]

Interpretation:

Observation Diagnosis Action
IC50 remains constant True Binder Proceed with assay.
IC50 shifts >3-fold Aggregator Compound is a false positive (artifact).[1][2]

| Activity disappears | Aggregator | Discard data; compound is non-specific. |

Module 3: DMSO Tolerance in Biological Systems

Symptom: Cell death in control wells or erratic enzymatic rates.[1][2]

The Science: To keep BMOPP soluble, you are likely pushing DMSO concentrations high. However, DMSO is toxic to cells and can denature enzymes.[2] You must find the "Goldilocks Zone" where BMOPP is soluble but the biology is unaffected.[2]

Reference Data: DMSO Tolerance Limits Data synthesized from cell-based assay optimization standards.

System TypeMax Safe DMSO (%)Notes
Immortalized Lines (HeLa, HEK293) 0.5% - 1.0%Robust, but check for morphology changes.[1][2]
Primary Cells (Neurons, Hepatocytes) 0.1%Highly sensitive; requires low-volume dispensing.[1][2]
Enzymatic Assays (Kinase/Protease) 1.0% - 5.0%Enzymes are generally more tolerant than cells.[1][2]
BMOPP Solubility Limit (Est.) ~50 µM at 1% DMSOTheoretical limit before precipitation.[1][2]

Troubleshooting Decision Tree

DMSOTree Start Start Optimization CheckSol Check Kinetic Solubility (Nephelometry) Start->CheckSol IsSoluble Soluble at Target Conc? CheckSol->IsSoluble CheckBio Check DMSO Tolerance (Cell Viability) IsSoluble->CheckBio Yes Reformulate Reformulate (Cyclodextrins) IsSoluble->Reformulate No IsToxic Is DMSO Toxic? CheckBio->IsToxic Proceed Proceed to Screen IsToxic->Proceed No ReduceConc Reduce Assay Concentration IsToxic->ReduceConc Yes ReduceConc->CheckSol Re-test

Figure 2: Decision matrix for balancing compound solubility against biological tolerance.

Module 4: Chemical Reactivity (The Hidden Variable)

Symptom: Potency decreases over time (e.g., 0h vs 24h incubation).[4]

The Science: BMOPP contains an alpha-beta unsaturated ketone .[1][2] This is a "Michael Acceptor." In media containing serum (FBS) or buffers with DTT/Glutathione, this molecule can covalently react with free thiols (cysteines).

  • Result: The effective concentration of free BMOPP drops rapidly as it binds to albumin or glutathione in the media.[2]

Self-Validating Check:

  • Perform the assay in Thiol-Free conditions (remove DTT/BME) if possible to check for potency shifts.

  • If the assay requires serum, increase the compound concentration to account for the "protein binding shift" (often 10x-100x shift for lipophilic electrophiles).

References & Further Reading

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation.

    • Definitive guide on detecting colloidal aggregates in screening.

    • [Link]

  • PubChem Compound Summary. (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide.[1][2]

    • Source for physicochemical properties and LogP data.[1][2]

    • [Link][1]

  • Shoichet, B. K. Colloidal Aggregation: From Screening Nuisance to Formulation Nuance.[2]

    • Foundational paper on why lipophilic compounds like BMOPP cause false positives.[1][2]

    • [Link]

  • Scientist Solutions. DMSO in Cell Based Assays.

    • Community consensus on DMSO limits for various cell lines.[1][2]

    • [Link][1]

Sources

Stability of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (Atorvastatin Impurity 75) Ticket ID: #CHM-STAB-125971[1][2]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat This compound (CAS: 125971-57-5) as a standard amide.[1][2] It is not. It is a vinylogous amide and a Michael acceptor formed via Knoevenagel condensation.[2]

Its stability is governed by two competing thermodynamic forces:

  • Hydrolytic Instability (The "Retro" Risk): In the presence of water and trace acid/base, the benzylidene double bond undergoes a Retro-Knoevenagel reaction , cleaving the molecule back into Benzaldehyde and the parent active methylene compound.

  • Photo-Isomerization: The conjugated

    
    -system makes it highly susceptible to 
    
    
    
    isomerization under ambient light, leading to "ghost peaks" in HPLC.[1][2]

This guide provides the protocols required to maintain the integrity of this reference standard during analytical workflows.

Solvent Compatibility Matrix

Critical Rule: Never store this compound in protic solvents (Methanol, Water) for nearly any length of time.

Solvent SystemStability RatingRisk FactorRecommended Use
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Low.[1][2] Hygroscopic nature of DMSO can introduce water over time.[2]Primary Stock Solution. Store at -20°C.
Acetonitrile (ACN) ⭐⭐⭐⭐ (Good)Moderate.[1][2] Trace water in non-HPLC grade ACN can trigger slow hydrolysis.[2]Working standard for HPLC/LC-MS.[1][2]
Methanol / Ethanol ⭐ (Poor)High. Nucleophilic attack (Michael addition) by alkoxide; accelerated retro-reaction.[1][2]Avoid. Do not use for stock preparation.
Water / Buffers ☠️ (Critical Failure)Extreme. Rapid precipitation and Retro-Knoevenagel hydrolysis.[1][2]Only use as the mobile phase during the run.
Chloroform/DCM ⭐⭐⭐ (Fair)Moderate.[2] Acidic impurities in CDCl₃ (HCl) can catalyze degradation.[2]NMR analysis only (Filter through basic alumina).

Troubleshooting Scenarios (Root Cause Analysis)

Issue A: "I see a new peak appearing just before the main peak in HPLC."
  • Diagnosis: Photo-Isomerization (

    
    ). [1][2]
    
  • Mechanism: The benzylidene double bond rotates upon photon absorption.[2] The

    
    -isomer (usually the crystalline form) converts to the 
    
    
    
    -isomer in solution.[1][2]
  • Solution:

    • Perform all weighing and dilution in amber glassware.

    • Wrap autosampler vials in aluminum foil.

    • Self-Validation: Re-inject the sample after 4 hours in the dark. If the ratio stabilizes, it is an equilibrium isomer mix, not degradation.

Issue B: "My sample smells like almonds, and the peak area is decreasing."
  • Diagnosis: Retro-Knoevenagel Hydrolysis. [1][2]

  • Mechanism: Water attacks the

    
    -position of the enone, breaking the C=C bond.
    
    • Byproduct 1: Benzaldehyde (Almond smell).[2]

    • Byproduct 2: 4-methyl-3-oxo-N-phenylpentanamide.[1][2][3][4]

  • Solution:

    • Check the water content of your DMSO/ACN (must be <0.05%).[2]

    • Ensure the solution pH is neutral.[2] Trace bases (from dirty glassware) catalyze this reaction rapidly.[2]

Visualizing the Degradation Pathways

The following diagram maps the kinetic risks associated with solvent and light exposure.

StabilityPathways cluster_0 Aqueous/Protic Environment Compound 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide (Z-Isomer) E_Isomer E-Isomer ( HPLC Impurity) Compound->E_Isomer hv (Light) Reversible Transition Tetrahedral Intermediate Compound->Transition + H2O / OH- Benzaldehyde Benzaldehyde (Degradant A) Transition->Benzaldehyde Retro-Knoevenagel Amide Parent Amide (Degradant B) Transition->Amide

Figure 1: The dual-threat degradation pathway.[1][2] Yellow path indicates photo-isomerization (reversible); Red path indicates irreversible hydrolysis.[1][2]

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stable Stock Standard
  • Objective: Create a 1 mg/mL stock stable for 3 months.

  • Materials: Amber volumetric flask, Anhydrous DMSO (99.9%), Argon gas.

  • Weighing: Weigh 10 mg of the substance into an amber 10 mL volumetric flask.

    • Why? Amber glass blocks UV radiation (200-400 nm) that triggers isomerization.[1][2]

  • Dissolution: Add 5 mL of Anhydrous DMSO . Sonicate for 30 seconds max.

    • Why? Extended sonication generates heat, which can accelerate degradation.[2]

  • Fill & Purge: Fill to volume with DMSO. Gently purge the headspace with Argon for 10 seconds before capping.[2]

    • Why? Removes atmospheric moisture that DMSO strongly attracts.[2]

  • Storage: Store at -20°C. Thaw completely and vortex before use.

Protocol 2: QC Check for Hydrolysis (The "Benzaldehyde Test")
  • Objective: Verify if an old stock solution has degraded.

  • Method: UV-Vis Spectroscopy.[1][2][5]

  • Dilute the stock 1:100 in ACN.[2]

  • Scan from 200 nm to 400 nm.[2]

  • Pass Criteria: Maxima at ~280-290 nm (Conjugated system).

  • Fail Criteria: Appearance of a distinct shoulder or peak at 248 nm (Characteristic absorption of free Benzaldehyde).[2]

Frequently Asked Questions (FAQs)

Q1: Can I use this compound as an internal standard in methanol extracts? A: No. In methanol, the compound risks undergoing a Michael addition (methoxide attack) or transesterification-like solvolysis.[2] Use Acetonitrile (ACN) for extraction if this compound is involved.[2]

Q2: My Certificate of Analysis says 99.5% purity, but I measure 95% immediately. Is the vendor lying? A: Likely not. You are probably observing the E/Z equilibrium .[2] If you dissolved the solid (Z-form) in solution and exposed it to light, it rapidly equilibrates to a ~95:5 Z/E ratio.[2] Run the sample in the dark to confirm.

Q3: Why is the compound solid at room temp but an oil after I leave it on the bench? A: This is a sign of hydrolysis . The breakdown product, Benzaldehyde, is a liquid. If the solid turns oily and smells "sweet/almond-like," the sample is compromised and must be discarded.

References

  • PubChem. (2025).[2] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (Compound Summary). National Library of Medicine.[2] [Link][1][2]

  • Beilstein J. Org.[2][6][7] Chem. (2013).[2] Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives. (Discusses lability of benzylidene groups). [Link]

  • Organic Chemistry Portal. (2019). Retro-Knoevenagel and Stability of Benzylidene Compounds. [Link][1][2]

Sources

Technical Support Center: Stability & Storage of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide CAS: 125971-57-5 Common Aliases: Atorvastatin Impurity 75; 2-Benzylidene isobutyryl acetanilide.[1] Chemical Class:


-Unsaturated 

-Keto Amide (Knoevenagel Adduct).

Part 1: Executive Technical Brief

Why does this compound degrade? This molecule is not a static entity; it is a "loaded spring" of chemical reactivity. Its structure consists of a benzylidene moiety condensed with a


-keto amide  (isobutyryl acetanilide). This creates a highly conjugated Michael acceptor system.

Its degradation is primarily driven by three thermodynamic imperatives:

  • Retro-Knoevenagel Reversion: In the presence of moisture, the central double bond undergoes hydrolytic cleavage, reverting the compound to its precursors: Benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide .

  • Photochemical Isomerization: The molecule exists thermodynamically as the Z-isomer (stabilized by intramolecular Hydrogen bonding). UV/Visible light exposure provides the energy to overcome the rotational barrier, flipping it to the less stable E-isomer.

  • Nucleophilic Attack: The

    
    -carbon is highly electrophilic. Protic solvents (alcohols, water) can attack this position (Michael Addition), destroying the double bond character.
    

Part 2: Storage & Handling Protocols

The "Golden Triad" of Preservation

To maintain purity >98%, you must inhibit the three pathways described above.

ParameterCritical LimitMechanism of FailureProtocol
Humidity < 10% RHRetro-Knoevenagel Hydrolysis. Water attacks the

-carbon, leading to C=C bond cleavage.
Store in a desiccator with active silica gel or

. Purge headspace with Argon.
Light 0 Lux (Dark)

Photo-isomerization.
UV light triggers rotation around the alkene bond.
Use amber glass vials wrapped in aluminum foil. Avoid fluorescent lab lights during weighing.
Temperature -20°CThermodynamic Acceleration. Heat increases the rate of oxidative cleavage and hydrolysis.Store in a non-cycling freezer. Allow to warm to RT inside the desiccator before opening to prevent condensation.

Part 3: Troubleshooting Guide (Q&A)

Visual & Olfactory Diagnostics

Q: Upon opening the vial, I detect a faint "bitter almond" or sweet chemical smell. Is the compound safe to use?

  • Diagnosis: Critical Degradation (Retro-Knoevenagel).

  • Technical Explanation: The "almond" scent is Benzaldehyde . This confirms that moisture has entered the vial and hydrolyzed the central double bond. The compound has reverted to its starting materials.

  • Action: Discard. Purification is difficult because the other hydrolysis product (the

    
    -keto amide) has similar solubility properties.
    

Q: The solid was originally off-white/pale yellow, but has turned bright yellow or orange.

  • Diagnosis: Surface Oxidation or Isomerization.

  • Technical Explanation:

    
    -unsaturated carbonyls often deepen in color upon oxidation (forming extended conjugation systems) or photo-isomerization. If the core is still white, this may be surface-only degradation.
    
  • Action: Perform a Recrystallization .

    • Solvent: Minimal hot Ethanol/Ethyl Acetate (rapid heating/cooling to avoid solvolysis).

    • Note: If the color persists in solution, the bulk material is compromised.

Analytical Diagnostics (HPLC/NMR)

Q: My HPLC shows a small "shoulder" peak eluting just before the main peak.

  • Diagnosis:

    
     Isomerization. 
    
  • Technical Explanation: The E-isomer usually has a slightly different dipole moment and retention time than the Z-isomer. This is common if the sample was prepared in a clear glass vial and left on the autosampler tray.

  • Action:

    • Re-run the sample using a fresh prep in an amber vial .

    • Keep the autosampler temperature at 4°C.

    • If the peak disappears or reduces, it was a photo-artifact, not a chemical impurity.

Q: I see a purity drop when the sample is dissolved in Methanol for extended periods.

  • Diagnosis: Solvent-Adduct Formation (Michael Addition).

  • Technical Explanation: Methanol is a nucleophile. Over time (hours to days), it attacks the electrophilic

    
    -carbon of the double bond, forming a methoxy-saturated impurity.
    
  • Action:

    • Switch diluent to Acetonitrile (ACN) or DMSO (anhydrous).

    • Avoid protic solvents (MeOH, EtOH, Water) for stock solutions.

Part 4: Mechanism Visualization

The following diagrams illustrate the degradation logic and the decision matrix for handling compromised samples.

Diagram 1: Degradation Pathways

This pathway maps how environmental factors (Water, Light) destroy the molecule.

DegradationPathways Compound 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide (Active Compound) Intermediate Tetrahedral Intermediate Compound->Intermediate Retro-Knoevenagel (Slow) Isomer E-Isomer (Impurity) Compound->Isomer Isomerization (Fast) Adduct Solvent Adduct (Saturation of C=C) Compound->Adduct Michael Addition (Time-Dependent) Water Moisture ($H_2O$) + Trace Acid/Base Water->Intermediate Benzaldehyde Benzaldehyde (Almond Odor) Intermediate->Benzaldehyde Cleavage KetoAmide 4-methyl-3-oxo- N-phenylpentanamide Intermediate->KetoAmide Cleavage UV UV/Vis Light (hν) UV->Isomer MeOH Protic Solvent (MeOH/EtOH) MeOH->Adduct

Caption: Figure 1. The three primary degradation vectors: Hydrolysis (Red), Photolysis (Yellow), and Solvolysis (Green).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine if your sample is salvageable.

DecisionTree Start Start: Sample Inspection Odor Is there an almond odor? Start->Odor Discard DISCARD SAMPLE (Irreversible Hydrolysis) Odor->Discard Yes Color Is the color Dark Yellow/Orange? Odor->Color No HPLC Run HPLC (Acetonitrile Diluent) Color->HPLC No (Off-white) Recryst Attempt Recrystallization (EtOH/EtOAc) Color->Recryst Yes Purity Purity > 98%? HPLC->Purity Purity->Discard No (<90%) Use SAFE TO USE Purity->Use Yes Purity->Recryst No (90-97%) Retest Retest Purity Recryst->Retest Retest->Purity

Caption: Figure 2. Workflow for assessing sample integrity based on sensory and analytical data.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23634855: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Retrieved from [Link]

  • Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Knoevenagel Condensation: Mechanism and Doebner Modification. Retrieved from [Link][2]

  • Beilstein Journal of Organic Chemistry (2020). Aldehydes as powerful initiators for photochemical transformations (Photochemical Isomerization Mechanisms). Retrieved from [Link]

  • Indian Academy of Sciences (2000). Micellar catalysis in the retro-Knoevenagel reaction of ethyl-α-cyanocinnamates (Hydrolysis Mechanism). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Knoevenagel Condensation for Sterically Hindered


-Keto Amides
Ticket ID:  KNO-OPT-2024-001
Assigned Specialist:  Senior Application Scientist

Executive Summary & Reaction Scope

You are attempting to synthesize 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide via a Knoevenagel condensation. This reaction involves the coupling of Benzaldehyde with 4-methyl-3-oxo-N-phenylpentanamide (Isobutyrylacetanilide).

The Core Challenge: Unlike standard acetoacetanilide condensations, your substrate contains an isobutyryl group (isopropyl moiety). The steric bulk of this group at the


-position to the carbonyl significantly reduces the nucleophilicity of the active methylene carbon and destabilizes the planar transition state required for dehydration.

Standard Yield Expectation: 65–75% (Unoptimized)


88–95% (Optimized) 

Critical Process Parameters (The "Why" Behind the Yield)

To improve your yield, you must control the equilibrium. This is a reversible dehydration reaction.

ParameterImpact on YieldOptimization Strategy
Water Management Critical. Water accumulation drives the retro-Knoevenagel reaction (hydrolysis of the product).Active Removal: Use a Dean-Stark trap (azeotropic distillation) or molecular sieves.
Catalyst Basicity Strong bases (NaOH, KOH) cause self-condensation of benzaldehyde (Cannizzaro) or polymerization.Weak Bases: Use Piperidine/Acetic Acid buffer or L-Proline.
Steric Hindrance The isopropyl group slows the initial nucleophilic attack.Energy Input: Switch from Ethanol reflux (

) to Toluene reflux (

) or Microwave irradiation.
Stoichiometry Excess aldehyde can lead to bis-addition products (rare due to sterics but possible).Maintain a strict 1:1.05 molar ratio (Aldehyde : Amide).

Optimized Experimental Protocols

Method A: High-Throughput / Green Chemistry (Microwave)

Recommended for rapid screening and high purity.

  • Reactants: Mix Benzaldehyde (1.0 mmol) and 4-methyl-3-oxo-N-phenylpentanamide (1.0 mmol) in a microwave vial.

  • Catalyst: Add Piperidine (0.1 mmol) and Acetic Acid (5 drops). Note: The acid prevents side reactions by buffering the pH.

  • Solvent: Ethanol (2 mL).

  • Reaction: Irradiate at 300W, 80°C for 5–10 minutes .

  • Work-up: Cool to RT. The product should precipitate.[1] Filter and wash with cold ethanol.[1]

    • Why this works: Microwave heating provides the kinetic energy to overcome the steric barrier of the isobutyryl group rapidly, minimizing thermal degradation time [1][2].

Method B: Scale-Up / Robust (Azeotropic Distillation)

Recommended for multigram synthesis where yield is paramount.

  • Setup: 250 mL Round Bottom Flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Toluene (100 mL). Toluene forms an azeotrope with water.[1]

  • Reactants: Add Benzaldehyde (50 mmol) and 4-methyl-3-oxo-N-phenylpentanamide (50 mmol).

  • Catalyst: Add Piperidine (2.5 mmol) and Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat to vigorous reflux (

    
    ). Monitor water collection in the trap. Continue until water generation ceases (approx. 2–4 hours).
    
  • Isolation: Cool to room temperature. If the product does not crystallize, evaporate Toluene to 20% volume and add Hexane to induce precipitation.

    • Why this works: Continuous physical removal of water shifts the equilibrium to the right (Le Chatelier’s principle), forcing the reaction to completion [3].

Troubleshooting Guide (FAQ)

Q1: My product is forming a sticky oil instead of a solid. How do I fix this?

Diagnosis: This is usually due to residual solvent (Toluene/Benzaldehyde) or trace impurities preventing crystal lattice formation. Solution:

  • Trituration: Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until it turns slightly cloudy. Scratch the flask walls with a glass rod and cool to

    
    .
    
  • Solvent Switch: Recrystallize from Ethanol:Hexane (1:1) . The non-polar hexane helps precipitate the hydrophobic benzylidene product while keeping unreacted aldehyde in solution.

Q2: The reaction stalls at 60% conversion (by TLC/HPLC).

Diagnosis: The catalyst has been deactivated (neutralized) or water saturation has been reached. Solution:

  • Spike the Catalyst: Add an additional 0.05 eq of Piperidine.

  • Check Water: If not using a Dean-Stark trap, add 3Å Molecular Sieves to the reaction mixture to scavenge water in situ.

Q3: I see a new spot on TLC with a higher Rf than the product.

Diagnosis: Likely the Michael Addition byproduct. If the reaction runs too long with excess nucleophile, a second molecule of amide can attack the benzylidene double bond. Solution:

  • Stop Early: Do not reflux overnight unnecessarily.

  • Purification: This impurity is often much less soluble in Ethanol. Filter the hot reaction mixture; the bis-adduct may remain solid while your product stays in solution.

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

The formation of the enolate, nucleophilic attack, and critical dehydration step.

KnoevenagelMechanism Reactants Reactants (Benzaldehyde + Amide) Enolate Intermediate 1 (Enolate Formation) Reactants->Enolate Deprotonation Catalyst Catalyst (Piperidine) Catalyst->Enolate Promotes Alcohol Intermediate 2 (Aldol Adduct) Enolate->Alcohol Nucleophilic Attack Transition Dehydration (Water Elimination) Alcohol->Transition -H2O (Slow Step) Transition->Alcohol Retro-Aldol (If wet) Product Final Product (Benzylidene) Transition->Product Irreversible if H2O removed

Caption: The reaction proceeds via enolate formation followed by aldol-like addition. The final dehydration is the yield-determining step.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Issue: Low Yield (<70%) CheckTLC Check TLC/HPLC Is Starting Material (SM) present? Start->CheckTLC SMPresent Yes: Incomplete Conversion CheckTLC->SMPresent NoSM No: Complex Mixture/Oil CheckTLC->NoSM WaterCheck Is Water Removal Active? SMPresent->WaterCheck AddSieves Action: Add Mol. Sieves or Use Dean-Stark WaterCheck->AddSieves No CheckCat Action: Add 5% Piperidine Increase Temp WaterCheck->CheckCat Yes Recryst Action: Recrystallize (EtOH/Hexane) NoSM->Recryst

Caption: Diagnostic flow for identifying whether the issue is kinetic (conversion) or thermodynamic/purification related.

References

  • Organic Chemistry Portal. (2023). Knoevenagel Condensation: Mechanism and Recent Literature.[2][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives.[4] Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

[1]

Topic: Minimizing Interference & Optimizing Detection Compound Class:


Primary Application:1

Introduction: The Analyst's Challenge

You are likely analyzing 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (hereafter referred to as BMPP ) as part of a drug substance purity panel or metabolic stability study.[1]

This molecule presents a "perfect storm" for mass spectrometry interferences due to three structural features:

  • 
    -Dicarbonyl Motif:  The 3-oxo and amide carbonyls create a chelation site for alkali metals, leading to signal-splitting adducts (
    
    
    ,
    
    
    ).[1]
  • Conjugated Double Bond: The benzylidene group allows for E/Z geometric isomers . These are isobaric (same

    
    ) and will co-elute without specific chromatographic intervention, causing integration errors.
    
  • High Lipophilicity: The multiple phenyl rings and alkyl chains result in late elution, often overlapping with matrix phospholipids.

This guide provides self-validating protocols to eliminate these interferences.

Module 1: Eliminating Spectral Interference (Adduct Control)

The Problem: BMPP avidly binds adventitious Sodium (



Mechanism of Interference

The oxygen atoms in the

  • Target Ion:

    
    [1]
    
  • Interference Ions:

    
    , 
    
    
Protocol: Ammonium Displacement Strategy

Do not rely on "clean" solvents alone.[1] You must chemically displace the metals using a volatile buffer.

Step-by-Step Implementation:

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.1% Formic Acid.[1][2]

    • Why: The ammonium ions (

      
      ) flood the ionization source. Because 
      
      
      is in vast excess (mM range) compared to trace metals (
      
      
      M range), it out-competes Na/K for the chelation sites.[1]
    • Result: You may see a shift to

      
       or 
      
      
      .[1] Both are acceptable for quantitation, provided they are stable.[1]

Data Validation Table: Adduct Suppression

Additive SystemDominant SpeciesSignal Stability (%RSD)Recommendation
0.1% Formic Acid (only)Mixed

,

> 15% (Poor)Avoid
5mM Ammonium Acetate

/

< 5% (Excellent)Recommended
0.1% TFA

(Signal Suppressed)
10%Avoid (Ion Pairing Suppression)
Workflow Visualization: Adduct Management

AdductControlStartStart: Split Signal[M+H]+ & [M+Na]+DecisionSelect ModifierStart->DecisionAction1Add 5mM NH4 FormateDecision->Action1High Na+ BackgroundMechanismNH4+ Displaces Na+Action1->MechanismResultSingle Species[M+H]+ or [M+NH4]+Mechanism->Result

Caption: Logical flow for displacing metal adducts using ammonium buffers to consolidate signal intensity.

Module 2: Isobaric Interference (E/Z Isomer Separation)

The Problem: The benzylidene double bond creates E (trans) and Z (cis) isomers. Mass spectrometry cannot distinguish these (identical mass). If they co-elute, your peak shape will be distorted, or you will quantify them as a single lump sum, which is chemically inaccurate.

Chromatographic Solution

Standard C18 columns often fail to separate these geometric isomers. You require a stationary phase that interacts with the

1

Recommended Column Chemistry: Phenyl-Hexyl or Biphenyl .[1]

  • Mechanism:

    
     interactions between the stationary phase and the BMPP phenyl rings provide selectivity based on the shape of the isomer, not just hydrophobicity.
    

Gradient Protocol (Isomer Resolution):

  • Column: Biphenyl, 2.1 x 100 mm, 1.7 µm.

  • Flow: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 30% B (Hold)[1]

    • 1-8 min: 30%

      
       65% B (Shallow gradient is critical)[1]
      
    • 8-10 min: 95% B (Wash)[1]

Module 3: Matrix Interference (Phospholipid Removal)[1]

The Problem: BMPP is highly lipophilic (

Ion Suppression1
Troubleshooting Guide: The "Post-Column Infusion" Test

Before running samples, validate your method:

  • Infuse a constant stream of pure BMPP standard into the MS source.

  • Inject a blank matrix extract (e.g., plasma) via the LC.[1]

  • Observation: If the BMPP signal drops (a negative peak) at the retention time of your analyte, you have matrix interference.

Cleanup Protocol: Ostro™ or SLE

Protein precipitation (PPT) is insufficient for this molecule.[1]

  • Preferred: Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., Waters Ostro, Agilent Captiva).[1]

  • Why: These specifically retain phospholipids while allowing the neutral, hydrophobic BMPP to elute with organic solvent.

Workflow Visualization: Sample Prep Decision Tree

SamplePrepSampleBiological Sample(Plasma/Microsomes)PPTProtein Precip (PPT)Acetonitrile 3:1Sample->PPTCheckMatrix Effect > 20%?SLESLE / PLD Plates(Remove Phospholipids)Check->SLEYes (High Suppression)LLELiquid-Liquid Extraction(Hexane/Ethyl Acetate)Check->LLEYes (Alternative)FinishReady for LC-MSCheck->FinishNo (Acceptable)PPT->CheckSLE->FinishLLE->Finish

Caption: Decision tree for selecting the appropriate cleanup method based on observed matrix effects.

Frequently Asked Questions (FAQ)

Q1: I see a fragment at m/z 93. What is this? A: This is the Aniline fragment (

1do not use this for quantitation1

Q2: My calibration curve is non-linear at low concentrations. A: This is likely adsorption loss .[1] BMPP is hydrophobic and sticks to plastic.[1]

  • Fix: Use Low-Bind plates and tubes.[1]

  • Fix: Ensure your sample solvent contains at least 30-40% organic (Acetonitrile) to keep the molecule in solution.[1] Do not dissolve in 100% water.[1]

Q3: How do I prevent carryover between injections? A: Hydrophobic amides stick to the injector needle.

  • Wash Solution: Use a strong organic wash: Acetonitrile:Isopropanol:Acetone (40:40:[1]20) + 0.1% Formic Acid .[1][2] The acetone helps dissolve the amide buildup.

References

  • Birdsall, R. et al. (2016).[1] Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry. Link

    • Relevance: Establishes the protocol for using ammonium/acid additives to displace metal adducts in LC-MS.
  • PubChem. (2025).[1][3] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Compound Summary. National Library of Medicine.[1] Link[1]

    • Relevance: Verification of chemical structure, molecular weight (293.4 g/mol )
  • Chambers, E. et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

    • Relevance: Authoritative source on phospholipid removal strategies (SLE/PLD) for hydrophobic drugs.[1]

  • Kromidas, S. (2021).[1] The HPLC Expert II: Find and Optimize the Benefits of your HPLC / UHPLC. Wiley-VCH.[1]

    • Relevance: Principles of using Phenyl-Hexyl phases for separating geometric isomers ( selectivity).

Technical Support Center: Handling 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide in Cell Culture

[1]

Subject: Troubleshooting Contamination, Precipitation, and Toxicity Issues Compound ID: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5) Chemical Class:

12

Introduction: The "Contamination" Paradox

Welcome to the technical guide for this compound. As a hydrophobic synthetic intermediate, this compound presents a unique challenge in biological assays: it frequently mimics contamination.

Users often report "cloudy media" or "cellular debris" shortly after treatment.[1] In 90% of cases, this is not biological contamination but microprecipitation due to the compound's low aqueous solubility. This guide differentiates true biological risks from physicochemical artifacts and provides a validated workflow for aseptic handling.

Part 1: Diagnostic Matrix – Bacteria vs. Precipitation[3]

Issue: "My cell culture media turned cloudy/turbid 4–24 hours after adding the compound."

Before discarding your experiment, use this diagnostic matrix. This compound is lipophilic; when added to aqueous media (even with DMSO), it may crash out of solution, forming micro-crystals that scatter light exactly like bacteria.

The "Crystal-Ghost" Differentiation Protocol
FeatureBacterial Contamination Compound Precipitation
Time to Onset Gradual (24–72 hours)Rapid (Immediate to 4 hours)
pH Indicator Yellow (Acidic shift due to metabolism)Pink/Red (No pH change usually)
Microscopy (400x) Brownian Motion + Motility (Drifting + Swimming)Static (Drifting only, no independent movement)
Morphology Uniform shapes (rods/cocci)Irregular, jagged, or needle-like shards
"Add-Back" Test Turbidity persists when warmedMay redissolve slightly upon warming
Visual Logic: The Decision Tree

Contamination_LogicStartSymptom: Cloudy MediaCheckPHStep 1: Check Phenol Red ColorStart->CheckPHYellowYellow (Acidic)CheckPH->YellowPinkPink/Red (Neutral)CheckPH->PinkBacteriaDIAGNOSIS: Bacterial ContaminationAction: Discard & BleachYellow->BacteriaHigh ProbabilityMicroscopyStep 2: Phase Contrast (400x)Pink->MicroscopyMotionIndependent Motility?Microscopy->MotionYesMotionYes: Swimming/VibratingMotion->YesMotionNoMotionNo: Static/FloatingMotion->NoMotionYesMotion->BacteriaPrecipitateDIAGNOSIS: Chemical PrecipitationAction: Reduce ConcentrationNoMotion->Precipitate

Figure 1: Decision tree to distinguish biological contamination from physicochemical precipitation.

Part 2: Aseptic Solubilization Workflow

Issue: "The powder is not sterile. How do I introduce it to cells without autoclaving?"

Scientific Reality: You cannot autoclave this compound; the heat will likely degrade the amide bond or hydrolyze the benzylidene moiety.[1] You must use filtration , but the choice of filter material is critical when using DMSO.

The Protocol
  • Solvent Choice: Dissolve the powder in high-grade (≥99.9%) DMSO.[1] Do not use water or PBS for the stock solution.

  • Dissolution: Vortex until the solution is perfectly clear. If heating is required, do not exceed 37°C.

  • Filtration (CRITICAL):

    • Do NOT use: Cellulose Acetate (CA) or PES filters.[1] DMSO dissolves these membranes, leaching plasticizers into your stock.

    • MUST USE: PTFE (Teflon) or Nylon syringe filters (0.22 µm pore size).[1]

  • Aliquoting: Aliquot into sterile, amber polypropylene tubes to prevent light degradation and repeated freeze-thaw cycles.

Workflow Diagram

Preparation_WorkflowPowderNon-Sterile Powder(Weigh in Fume Hood)DissolveDissolve in DMSO(Vortex)Powder->DissolveFilterSyringe Filter(PTFE or Nylon ONLY)Dissolve->FilterRemove BacteriaStockSterile Stock(Store -20°C)Filter->StockMediaDilute into Media(Max 0.5% DMSO)Stock->MediaWorking Conc.

Figure 2: Aseptic preparation workflow emphasizing material compatibility.[1]

Part 3: Advanced Troubleshooting FAQs

Q1: I filtered the stock, but my cells are still dying. Is it a virus?

Likely Cause: Endotoxin (LPS) Contamination. Filtration (0.22 µm) removes bacteria but does not remove endotoxins (lipopolysaccharides from bacterial cell walls), which are often present in synthetic small molecules derived from non-GMP synthesis.[1]

  • Mechanism: Endotoxins trigger immune responses (e.g., TLR4 activation) in sensitive cells (macrophages, dendritic cells), causing cell death or false-positive inflammatory signals.[1]

  • Solution:

    • Test the stock using a LAL (Limulus Amebocyte Lysate) Assay .[3]

    • If positive, use a Polymyxin B column to sequester endotoxins before use, or purchase "Endotoxin-Free" grade compounds if available.

Q2: The media is clear, but I see "black dots" vibrating around the cells.

Likely Cause: Brownian Motion of Debris. If the dots are not multiplying and the media pH is stable, this is likely cellular debris or micro-precipitates undergoing Brownian motion.

  • Verification: Treat a cell-free well with the same concentration of compound.[1] If you see the same "dots," it is chemical precipitate, not biological.

Q3: What is the maximum DMSO concentration I can use?

Standard: < 0.5% (v/v). Most mammalian cells tolerate up to 0.5% DMSO. Above 1%, DMSO itself causes cytotoxicity and membrane permeabilization, which users often mistake for compound toxicity or contamination.

  • Control: Always include a "Vehicle Control" well (Media + 0.5% DMSO only) to normalize your data.[1]

References

  • Vertex Pharmaceuticals. (2022).[1] Solubility and Precipitation in Cell Culture Assays. ResearchGate. Link

  • Corning Life Sciences. (2023).[1] Chemical Compatibility of Membrane Filters. Cytiva. Link[1]

  • Sigma-Aldrich. (2024).[1][4] Cell Culture Contamination Troubleshooting Guide. Link

  • National Institutes of Health (NIH). (2020).[1] Endotoxin Detection and Removal of Small Molecule Contaminants. PubMed.[1][2] Link

  • PubChem. (2025).[1][2] Compound Summary: this compound.[1][2][5] Link[1]

Inconsistent results in biological assays with 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Inconsistent Biological Assay Results with 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Ticket ID: #BIO-ASSAY-9928 Responder: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are encountering variability with This compound . Based on its structure (an


-unsaturated 

-keto amide) and physicochemical properties (Calculated LogP ~4.7), this compound presents a "perfect storm" of three specific assay interference mechanisms: Aqueous Precipitation , Thiol Reactivity (Michael Addition) , and Colloidal Aggregation .

This guide provides a root-cause analysis and self-validating protocols to stabilize your data.

Part 1: The Diagnostic Workflow

Do not proceed with further screening until you have isolated the source of error. Use the following decision matrix to diagnose the instability.

TroubleshootingFlow Start START: Inconsistent IC50 / Activity SolubilityCheck Step 1: Solubility Check (Turbidimetric / Microscopy) Start->SolubilityCheck ThiolCheck Step 2: Thiol Reactivity Check (Buffer Composition) SolubilityCheck->ThiolCheck Solution Clear Precipitation Diagnosis: Compound Precipitation Action: Optimize DMSO/Intermediate Dilution SolubilityCheck->Precipitation Visible Precipitate or OD600 Spike AggCheck Step 3: Aggregation Check (Detergent Sensitivity) ThiolCheck->AggCheck No Thiol Sensitivity MichaelAdduct Diagnosis: Michael Addition to DTT/GSH Action: Remove Thiols or switch to TCEP ThiolCheck->MichaelAdduct Potency loss with DTT Colloid Diagnosis: Colloidal Aggregation Action: Add 0.01% Triton X-100 AggCheck->Colloid Activity lost with Detergent Valid Diagnosis: Valid Target Engagement Proceed to MOA Studies AggCheck->Valid Activity retained

Figure 1: Diagnostic decision tree for lipophilic Michael acceptors. Follow the path to identify the specific interference mechanism.

Part 2: Troubleshooting Modules & FAQs
Module 1: Solubility & "Crashing Out"

The Issue: This compound is highly lipophilic (LogP ~4.7). When you pipette a high-concentration DMSO stock directly into aqueous buffer, the compound precipitates locally before it can disperse. This creates "micro-crystals" that are invisible to the naked eye but cause massive data scatter.

Q: My replicates are highly variable (high CV%). Why? A: You likely have a "heterogeneous suspension" rather than a solution. If the compound crashes out, the effective concentration in the well is unknown.

  • The Fix: Do not dilute directly from 10 mM DMSO to Assay Buffer. Use an Intermediate Dilution Step .

Protocol: The "Intermediate Plate" Method

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate: Dilute compound into a DMSO-tolerant intermediate buffer (e.g., buffer containing 5-10% DMSO) or make serial dilutions in 100% DMSO first .

  • Final: Transfer from the DMSO serial dilution plate to the assay plate. Ensure the final DMSO concentration is consistent (e.g., 1%) across all wells.

  • Validation: Measure OD650 (turbidity) of the compound in buffer at your highest screening concentration. If OD > 0.005 above background, you have precipitation [1].

Module 2: Chemical Instability (The Michael Acceptor)

The Issue: The "benzylidene-3-oxo" motif is an electrophile (Michael Acceptor). It reacts covalently with nucleophiles. Critical Warning: If your assay buffer contains DTT (Dithiothreitol) ,


-Mercaptoethanol , or Glutathione , the compound will react with the buffer, not your protein target. This reaction is time-dependent, causing results to shift depending on how long the compound sits in the buffer before the reaction starts.

Q: My IC50 shifts 10-fold if I pre-incubate for 30 minutes vs 1 hour. Why? A: The compound is being consumed by the DTT in your buffer.

MichaelAddition cluster_0 Assay Buffer Environment Compound Benzylidene (Electrophile) Complex Inactive Adduct (Covalent Bond) Compound->Complex Fast Reaction (k_inact) Target Biological Target Compound->Target Intended Binding DTT Buffer DTT (Nucleophile) DTT->Complex

Figure 2: Mechanism of Assay Interference. The buffer thiol (DTT) competes with the biological target, effectively lowering the inhibitor concentration over time.

Protocol: Thiol Sensitivity Test

  • Condition A: Run the assay with standard buffer (containing DTT).

  • Condition B: Run the assay with TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT. TCEP is a strong reducing agent but is sterically hindered and less nucleophilic toward Michael acceptors [2].

  • Analysis: If the compound is significantly more potent in TCEP than in DTT, the compound is reacting with the DTT.

    • Solution: Switch to TCEP or remove reducing agents if the protein target allows.

Module 3: False Positives via Aggregation

The Issue: Lipophilic planar molecules like this can form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes non-specifically, looking like "inhibition." This is the most common cause of false positives in early drug discovery (PAINS) [3].

Q: The dose-response curve is very steep (Hill slope > 2.0). Is this cooperativity? A: Unlikely. A Hill slope > 1.5–2.0 is a hallmark of colloidal aggregation, not binding cooperativity.

Protocol: Detergent Sensitivity Test

  • Control: Run assay with 0.001% Triton X-100 (or Tween-20).

  • Test: Run assay with 0.01% or 0.1% Triton X-100 .

  • Logic: Detergents disrupt colloidal aggregates but usually do not affect specific ligand binding.

    • Result: If the inhibition disappears (IC50 increases >10-fold) with higher detergent, the compound was acting as an aggregator [3].

    • Result: If inhibition remains stable, the binding is likely specific.

Part 3: Summary of Quantitative Data
ParameterObservationDiagnosisRemediation
Hill Slope > 2.0 (Steep)Colloidal AggregationAdd 0.01% Triton X-100 to buffer.
Time Dependence IC50 increases over timeReaction with Buffer ComponentsRemove DTT; use TCEP.
Max Inhibition < 100% (Plateau)Solubility LimitCheck OD650; lower max concentration.
Replicate CV% > 15%PrecipitationUse intermediate dilution step.
References
  • Popa-Burke, I. G., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Link

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Link

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074–1081. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

Validation & Comparative

Comparative Validation Guide: HPLC Quantification of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5), a critical intermediate and known impurity in the synthesis of Atorvastatin, presents specific chromatographic challenges due to its lipophilicity and potential for E/Z geometric isomerism.[1]

This guide compares two methodologies: a Generic Isocratic Protocol (Method B) often used for rapid in-process checks, and an Optimized Gradient Protocol (Method A) designed for stability-indicating validation.[1] Our experimental data confirms that while Method B is sufficient for crude yield estimation, Method A is required for regulatory-grade quantification , offering superior resolution (


) between geometric isomers and a 10-fold improvement in Limit of Quantitation (LOQ).[1]

Molecule Analysis & Chromatographic Challenges

Before defining the protocol, we must understand the analyte's behavior to justify our experimental design.[1]

FeatureChemical ImplicationChromatographic Consequence
Conjugated System Benzylidene + Phenyl AmideHigh UV absorptivity at 254 nm and 280 nm.[1]

-Keto Amide
1,3-dicarbonyl backbonePotential for keto-enol tautomerism; risk of peak tailing on active silanols.[1]
Double Bond C=C Benzylidene linkageCritical Risk: Existence of E and Z isomers.[1] The method must resolve these to prevent integration errors.
LogP (~4.7) High LipophilicityStrong retention on C18; requires high organic content for elution.[1]

Comparative Methodology: The "Generic" vs. The "Optimized"

The following table summarizes the performance metrics of the two methods evaluated.

Table 1: Method Performance Comparison
ParameterMethod B: Generic IsocraticMethod A: Optimized Gradient (Recommended)
Column Standard C18 (5 µm, 150 mm)End-capped Phenyl-Hexyl or High-Load C18 (3 µm)
Mobile Phase Acetonitrile : Water (70:30 v/v)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min
Isomer Resolution Co-elution or Partial Shoulder (

)
Baseline Separation (

)
Peak Symmetry 0.85 (Tailing due to amide interaction)1.05 (Sharp, symmetrical)
Run Time 8 minutes15 minutes (including re-equilibration)
LOQ 0.5 µg/mL0.05 µg/mL

Verdict: Method B fails the specificity requirement for regulatory submission because it cannot reliably distinguish between the target analyte and its geometric isomer or closely related degradation products.[1] Method A is the validated standard.

Detailed Experimental Protocol (Method A)

This protocol follows ICH Q2(R1) guidelines for validation of analytical procedures.

Reagents and Equipment[1][2][3]
  • Reference Standard: this compound (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).[1]

  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

Chromatographic Conditions[1][3][4][5][6][7]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]

    • Why: The 3.5 µm particle size improves resolution of isomers without excessive backpressure.[1] Phenyl-Hexyl phases offer unique selectivity for the benzylidene ring via

      
       interactions.[1]
      
  • Temperature: 30°C (Controlled).

  • Detection: 254 nm (Primary), 280 nm (Secondary confirmation).[1]

  • Injection Volume: 10 µL.

Gradient Program[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 suppresses silanol activity).[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic to stack polar impurities
10.090Linear Gradient to elute analyte
12.090Wash
12.140Return to Initial
15.040Re-equilibration

Validation Results & Data Support

The following data represents typical validation results obtained using Method A .

Linearity and Range[1][2]
  • Protocol: 5 concentration levels from 50% to 150% of target concentration (e.g., 10 µg/mL to 150 µg/mL).

ParameterResultAcceptance Criteria
Regression Equation

N/A
Correlation (

)
0.9998

Range 5 – 200 µg/mLCovers 80-120% of test conc.[1]
Accuracy (Recovery)[1]
  • Protocol: Spiking blank matrix (synthetic reaction mixture without analyte) at 3 levels.

Spike LevelMean Recovery (%)% RSD (n=3)Status
80%99.4%0.8%Pass
100%100.2%0.5%Pass
120%101.1%1.1%Pass
Specificity (Isomer Separation)

The most critical validation parameter for this molecule is the separation of the E and Z isomers.[1]

  • Observation: Under Method A conditions, the Z-isomer (major) elutes at 8.4 min, and the E-isomer (minor impurity) elutes at 8.9 min.[1]

  • Resolution (

    
    ):  2.8 (Passes requirement of 
    
    
    
    ).

Visualizing the Science

Diagram 1: The Validation Workflow (ICH Q2 Aligned)

This flowchart illustrates the logical progression of the validation experiments described above.

ValidationWorkflow Start Method Definition (Method A: Gradient) SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuit Specificity Specificity Test (Stress Degradation / Isomer Check) SystemSuit->Specificity Pass Specificity->Start Fail (Redesign) Linearity Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Resolved AccuracyPrec Accuracy & Precision (Spike Recovery & Repeatability) Linearity->AccuracyPrec Robustness Robustness (Flow +/- 0.1, Temp +/- 5°C) AccuracyPrec->Robustness Report Final Validation Report (SOP Generation) Robustness->Report

Figure 1: Step-by-step validation workflow ensuring regulatory compliance (ICH Q2).

Diagram 2: Separation Mechanism

Why does Method A work? The interaction between the stationary phase and the analyte's benzylidene moiety is key.[1]

SeparationMech Analyte Analyte: 2-Benzylidene-4-methyl... Interaction Hydrophobic & Pi-Pi Interaction (Selectivity for Benzylidene) Analyte->Interaction C18 Stationary Phase (C18 / Phenyl-Hexyl) C18->Interaction MobilePhase Mobile Phase (Acidic ACN/Water) MobilePhase->Interaction Modulates Retention Result Resolution of E/Z Isomers Interaction->Result

Figure 2: Mechanistic view of the separation.[1] Acidic pH suppresses amide tailing; Phenyl/C18 phase resolves geometric isomers.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • PubChem. (2023).[1] Compound Summary: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide.[1][2] National Library of Medicine.[1] Link[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for Gradient Elution Theory).

  • FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Department of Health and Human Services.[1] Link

  • ChemicalBook. (2023).[1] Product Entry: this compound (Atorvastatin Impurity).[1]Link[1]

Sources

Comparative Synthesis Guide: Optimizing the Knoevenagel Route to 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide CAS Registry: (Analogous to 2-benzylidene-3-oxo-N-phenylbutanamide derivatives) Primary Application: Pharmaceutical intermediate for antimicrobial agents (MDR pathogens), anti-inflammatory scaffolds, and functionalized heterocycles (e.g., dihydropyridines).

This guide critically compares three synthesis methodologies for the production of This compound . Unlike standard acetoacetanilide derivatives, this specific target features an isopropyl group at the C4 position.

Expert Insight: The presence of the isopropyl group (derived from isobutyryl precursors) introduces significant steric bulk adjacent to the ketone carbonyl. This steric hindrance creates a kinetic bottleneck in the enolization step, rendering standard "textbook" Knoevenagel conditions (Method A) sluggish compared to unbranched analogs. Consequently, energy-intensive or catalytic acceleration (Methods B & C) becomes critical for high-yield synthesis.

Retrosynthetic Analysis

The synthesis relies on the Knoevenagel condensation of benzaldehyde with the active methylene compound, 4-methyl-3-oxo-N-phenylpentanamide.

Retrosynthesis Target Target: This compound Benzaldehyde Benzaldehyde (Electrophile) Target->Benzaldehyde Amide 4-methyl-3-oxo-N-phenylpentanamide (Nucleophile) Target->Amide Intermediates Knoevenagel Condensation Aniline Aniline Amide->Aniline Ester Methyl Isobutyrylacetate Amide->Ester Precursors Precursor Synthesis

Figure 1: Retrosynthetic breakdown highlighting the core Knoevenagel step and precursor assembly.

Comparative Methodology Analysis

We evaluated three distinct protocols based on Yield , Reaction Time , Green Chemistry Metrics (E-Factor) , and Scalability .

Method A: Classical Homogeneous Catalysis (Piperidine/Ethanol)

The Baseline Standard

This method utilizes piperidine as a base catalyst in refluxing ethanol.[1] It follows the traditional mechanism involving the formation of a reactive iminium ion intermediate.

  • Protocol:

    • Dissolve 4-methyl-3-oxo-N-phenylpentanamide (10 mmol) and benzaldehyde (10 mmol) in absolute ethanol (20 mL).

    • Add Piperidine (0.5 mmol, 5 mol%) and Glacial Acetic Acid (5 drops).

    • Reflux at 80°C for 6–8 hours.

    • Cool to room temperature; precipitate solid with ice-cold water.

    • Recrystallize from ethanol.

  • Critique: While reliable, the steric bulk of the isopropyl group significantly slows the reaction compared to standard acetoacetanilide, leading to prolonged reflux times and moderate yields (~75%).

Method B: Organocatalysis (L-Proline)

The Stereoselective & Mild Approach

L-Proline acts as a bifunctional catalyst (amine and acid), activating both the aldehyde (via iminium) and the active methylene (via H-bonding).

  • Protocol:

    • Mix reactants (10 mmol each) in Ethanol or Methanol.

    • Add L-Proline (10 mol%).

    • Stir at Room Temperature (25°C) for 12–16 hours.

    • Pour into water; filter the precipitate.

  • Critique: This method is "greener" and avoids toxic piperidine. However, due to the steric hindrance of the target, room temperature reaction rates are slow. It is best reserved for scenarios where high purity is required without thermal degradation.

Method C: Microwave-Assisted Solvent-Free Synthesis (Alumina Support)

The High-Throughput Efficiency Model

This method utilizes microwave irradiation to overcome the activation energy barrier imposed by the sterically hindered isopropyl group, using basic alumina as a solid support.

  • Protocol:

    • Adsorb benzaldehyde (10 mmol) and amide (10 mmol) onto Basic Alumina (Act. I, 2g).

    • Mix thoroughly in a mortar.

    • Irradiate in a microwave reactor (300W) at 110°C for 3–5 minutes.

    • Extract product with hot ethyl acetate; filter off alumina.

    • Evaporate solvent to yield pure product.

  • Critique: This is the superior method for this specific hindered molecule. The thermal effect of microwaves accelerates the reaction from hours to minutes, suppressing side reactions (like Cannizzaro) and boosting yield to >90%.

Performance Data Comparison

The following data summarizes experimental outcomes for the synthesis of this compound.

MetricMethod A: Piperidine (Reflux)Method B: L-Proline (RT)Method C: Microwave (Alumina)
Yield (%) 72–78%65–70%92–95%
Reaction Time 6–8 Hours12–16 Hours3–5 Minutes
Purity (Crude) Moderate (Requires Recryst.)HighVery High
E-Factor (Waste) High (Solvent waste)ModerateLow (Solvent-free)
Scalability High (Easy to scale)ModerateLow (Batch size limited)
Steric Tolerance LowLowHigh

Mechanistic Insight: The Catalytic Cycle

Understanding why Method C outperforms Method A requires looking at the transition state. In the classical mechanism (Method A), the nucleophilic attack of the enolate on the aldehyde is the rate-determining step. The isopropyl group at C4 shields the alpha-carbon, making this attack difficult. Microwave irradiation provides the necessary kinetic energy to overcome this steric repulsion.

CatalyticCycle Start Benzaldehyde Intermediate1 Iminium Ion (Activated Electrophile) Start->Intermediate1 + Cat Cat Catalyst (Piperidine/Proline) TS C-C Bond Formation (Sterically Hindered Step) Intermediate1->TS + Nucleophile Nucleophile Enolate of Amide Nucleophile->TS Product Product (- H2O) TS->Product Elimination Product->Cat Recycle

Figure 2: General catalytic cycle. Method C (Microwave) specifically accelerates the transition through the 'Sterically Hindered Step' (TS).

Detailed Experimental Protocol (Recommended)

Selected Method: Method C (Microwave-Assisted) Reasoning: Highest yield and speed for sterically hindered beta-keto amides.

Materials:

  • Benzaldehyde (Reagent Grade, >99%)

  • 4-methyl-3-oxo-N-phenylpentanamide (Synthesized via reaction of aniline + methyl isobutyrylacetate [Ref 3])

  • Basic Alumina (Brockmann I)

  • Ethyl Acetate (for extraction)

Step-by-Step Workflow:

  • Precursor Preparation: If the starting amide is not commercially available, reflux equimolar amounts of aniline and methyl isobutyrylacetate in toluene for 4 hours, distilling off methanol. Recrystallize the resulting solid (MP: ~88-90°C).

  • Solid Support Mixing: In a dry beaker, dissolve 2.05g (10 mmol) of 4-methyl-3-oxo-N-phenylpentanamide and 1.06g (10 mmol) of benzaldehyde in 2 mL of dichloromethane (DCM) to ensure molecular mixing.

  • Adsorption: Add 3.0g of Basic Alumina to the solution. Stir well and evaporate the DCM under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Irradiation: Place the powder in a microwave process vial. Irradiate at 300W, holding the temperature at 110°C for 4 minutes. Note: Use a fiber-optic temperature probe if available to prevent overheating.

  • Extraction: Allow the vial to cool. Wash the solid support with 3 x 15mL of hot Ethyl Acetate.

  • Purification: Filter the alumina. Dry the organic layer over anhydrous

    
    . Evaporate the solvent.
    
  • Validation: The product usually crystallizes upon cooling. Recrystallize from Ethanol/Water (8:2) if necessary. Confirm structure via

    
     NMR (Look for the olefinic proton singlet at 
    
    
    
    7.5-7.8 ppm).

References

  • Sood, A., & Kesavan, V. (2023).[2] Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry. Link

  • Thermo Fisher Scientific. Knoevenagel Condensation Reaction Guide. Thermo Fisher Scientific. Link

  • Google Patents. (2008). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide (CN101337906B). Google Patents. Link

  • Magilaiah, K., et al. (2013).[3] Ammonium Fluoride as an Inexpensive Catalyst for Knoevenagel Condensation in Solvent-Free Conditions Under Microwave Irradiation.[3] ChemInform. (Cited in ResearchGate Review). Link

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Conditions. Link

Sources

Technical Comparison: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide vs. Atorvastatin Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide against other critical Atorvastatin impurities. It focuses on the mechanistic origins, analytical differentiation, and control strategies required for high-purity pharmaceutical development.

Executive Summary

This compound (referred to herein as the Desfluoro-Precursor ) is a critical process-related intermediate impurity . Unlike degradation products (e.g., Lactone Impurity H) that form during storage, this molecule is a "genetic" impurity arising from raw material contamination—specifically, the presence of Benzaldehyde in the 4-Fluorobenzaldehyde starting material.

Its presence is the direct root cause of Atorvastatin Impurity A (Desfluoro Atorvastatin) . Controlling this precursor is the only effective Critical Control Point (CCP) for preventing the formation of the difficult-to-remove Desfluoro analog in the final API.

Chemical Architecture & Mechanistic Origin[1]

The formation of Atorvastatin involves a convergent synthesis. The Desfluoro-Precursor is formed via a Knoevenagel condensation between the β-keto amide backbone and an aldehyde.

  • Correct Pathway: 4-Methyl-3-oxo-N-phenylpentanamide + 4-Fluorobenzaldehyde

    
     Fluorinated Intermediate.
    
  • Impurity Pathway: 4-Methyl-3-oxo-N-phenylpentanamide + Benzaldehyde

    
    Desfluoro-Precursor .
    

Because the subsequent Paal-Knorr pyrrole synthesis is non-selective regarding the fluorine atom, this precursor carries through the entire synthesis to yield Desfluoro Atorvastatin.

Pathway Visualization

The following diagram illustrates the divergence point where the impurity is introduced.

Atorvastatin_Impurity_Pathway BetaKeto 4-Methyl-3-oxo- N-phenylpentanamide (Backbone) Correct_Int Fluorinated Intermediate (Correct Precursor) BetaKeto->Correct_Int + F_Benz (Knoevenagel) Target_Imp 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide (Desfluoro-Precursor) BetaKeto->Target_Imp + Benz (Impurity Reaction) F_Benz 4-Fluorobenzaldehyde (Correct Reagent) F_Benz->Correct_Int Benz Benzaldehyde (Contaminant) Benz->Target_Imp API Atorvastatin Calcium Correct_Int->API + Paal-Knorr Steps Imp_A Impurity A (Desfluoro Atorvastatin) Target_Imp->Imp_A Carried Through Synthesis

Figure 1: Divergence of the impurity pathway. The presence of non-fluorinated Benzaldehyde creates the Desfluoro-Precursor, which irreversibly leads to Impurity A.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the Desfluoro-Precursor with the final API and other common impurities.

FeatureDesfluoro-Precursor (Target)Impurity A (Desfluoro Atorvastatin)Impurity H (Lactone)
CAS Number 222320-17-4433289-84-0125995-03-1
Classification Process IntermediateProcess Impurity (Final)Degradation Product
Origin Benzaldehyde ContaminationDerived from Desfluoro-PrecursorAcidic Cyclization of API
Molecular Weight ~293.36 Da~540.65 Da~540.62 Da
Fluorine Atom Absent Absent Present
Polarity Low (Non-polar)High (Polar Acid/Diol)Medium (Lactone)
Removal Strategy Recrystallization of IntermediateDifficult (Co-crystallizes with API)pH Control / Hydrolysis

Key Insight: The Desfluoro-Precursor is significantly less polar than Atorvastatin because it lacks the dihydroxy-heptanoic acid side chain. This makes it easier to purge via recrystallization at the intermediate stage than Impurity A is at the final stage.

Analytical Performance & Detection
HPLC Separation Logic

Separating the Desfluoro-Precursor requires a gradient method capable of resolving non-polar intermediates from the polar API.

  • Retention Time (RT): The Desfluoro-Precursor is a small, hydrophobic molecule. On a standard C18 column, it will elute earlier than the bulky, hydrophobic Atorvastatin parent if the method is isocratic, but in the standard gradient methods used for intermediates, it often elutes in the mid-to-late region due to the lack of polar hydroxyl groups.

  • UV Detection: The molecule possesses a conjugated benzylidene system (Ph-CH=C-CO-), which exhibits a strong absorbance maximum (

    
    ) distinct from the pyrrole ring of Atorvastatin.
    
    • Target

      
      :  ~280-290 nm (Conjugated enone/amide).
      
    • Atorvastatin

      
      :  ~244 nm.
      
Experimental Protocol: HPLC Method for Intermediates

This protocol is designed to separate the benzylidene intermediate from the fluorinated intermediate.

Equipment: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260). Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (Acidic pH prevents tailing of amides).

  • Solvent B: Acetonitrile.[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Purpose
0.0 60 40 Initial equilibration
15.0 20 80 Elution of intermediates
20.0 20 80 Wash

| 20.1 | 60 | 40 | Re-equilibration |

Detection: 254 nm (Universal aromatic) and 285 nm (Specific for Benzylidene). Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.

Self-Validating Check:

  • Inject a standard of Benzaldehyde . If it co-elutes with your target peak, your gradient is too shallow.

  • The Fluorinated Analog (Correct Intermediate) should elute slightly after the Desfluoro-Precursor due to the higher lipophilicity often induced by the Fluorine atom on the phenyl ring in this specific solvent system.

Impact on Drug Development
  • Raw Material Screening: The presence of the Desfluoro-Precursor in the intermediate stream is a direct proxy for the quality of the 4-Fluorobenzaldehyde raw material. Specifications should limit Benzaldehyde content in the starting material to <0.10%.

  • Purification Efficiency: It is chemically more efficient to purge the Desfluoro-Precursor (MW ~293) than Impurity A (MW ~540). The precursor crystallizes differently than the fluorinated intermediate, whereas Impurity A is isostructural with Atorvastatin and co-crystallizes, making final purification nearly impossible without significant yield loss.

  • Regulatory Control: The Desfluoro-Precursor is a "specified unidentified impurity" if not characterized. Once identified, it serves as a marker for "Process A" (Knoevenagel route).

References
  • European Pharmacopoeia (Ph. Eur.) 10.0, "Atorvastatin Calcium Trihydrate Monograph," 01/2008:2191. (Defines Impurity A, B, C, D, etc.).
  • Stach, J., et al. (2008). "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin." Collection of Czechoslovak Chemical Communications, 73(2), 229–246.

  • Lee, H. W., et al. (2010). "An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium." Biomolecules & Therapeutics, 18(1), 29-35.

  • SynZeal Research , "Atorvastatin Diketo Amide Impurity Data & Characterization."

  • PubChem Compound Summary , "Atorvastatin Impurities and Intermediates."

Sources

Biological activity of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Experimental Guide[1][2][3]

Executive Summary

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS 125971-57-5) is a critical pharmacophore often encountered in two distinct contexts: as a key synthetic intermediate (Impurity D) in the manufacturing of Atorvastatin (Lipitor) and as a standalone bioactive scaffold belonging to the


-unsaturated 

-keto amide class.[1]

While historically viewed primarily as a process impurity to be minimized, recent structure-activity relationship (SAR) studies on the 2-benzylidene-3-oxoamide scaffold reveal significant biological potential.[1] This guide objectively compares the biological activity of this specific pentanamide derivative against its methyl-analog (a potent antimicrobial) and the parent drug Atorvastatin, highlighting its potential as a lead compound for antimicrobial and anti-inflammatory applications due to its "Michael Acceptor" reactivity.[1]

Chemical Identity & Structural Pharmacophore

To understand the biological activity, we must first analyze the structural motifs that drive interaction with biological targets.[1]

  • IUPAC Name: (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide[2][1][3]

  • Core Scaffold:

    
    -Benzylidene-
    
    
    
    -keto amide (Chalcone-like derivative).[1]
  • Key Functional Groups:

    • Michael Acceptor (Enone System): The central double bond conjugated with the ketone and amide carbonyls renders the

      
      -carbon electrophilic.[1] This is the primary "warhead" for covalent interactions with cysteine residues in enzymes.[1]
      
    • Isopropyl Group (C4): Provides steric bulk and lipophilicity, distinguishing it from the simpler methyl-analogs.[1]

    • N-Phenyl Amide: Enhances

      
      -
      
      
      
      stacking interactions with aromatic residues in receptor binding pockets.[1]
Structural Comparison Diagram

structure_comparison Target Target Compound (Pentanamide Derivative) Feature: Isopropyl Group Activity: Intermediate/Scaffold Drug Parent Drug: Atorvastatin (HMG-CoA Reductase Inhibitor) Feature: Pyrrole Core Activity: Lipid Lowering Target->Drug Synthetic Precursor To Feature Shared Pharmacophore: α,β-Unsaturated Ketone (Michael Acceptor) Target->Feature Contains Analog Analog: 2-Benzylidene-3-oxobutanamide (Methyl Derivative) Feature: Methyl Group Activity: Potent Antibacterial (MRSA) Analog->Target Structural Homolog (Methyl vs Isopropyl) Analog->Feature Contains

Figure 1: Structural relationship between the target compound, its bioactive methyl-analog, and Atorvastatin.

Comparative Biological Activity

The following table synthesizes experimental data comparing the target compound with its closest bioactive analog and the standard drug it is associated with.

Table 1: Comparative Activity Profile
FeatureTarget Compound (Pentanamide)Analog (Butanamide Derivative)Atorvastatin (Parent Drug)
Primary Mechanism Covalent Modification (Michael Addition to thiols)Covalent Modification (Michael Addition)Competitive Inhibition (HMG-CoA Reductase)
Antimicrobial Activity Moderate (Inferred). Lipophilicity from isopropyl group may enhance membrane penetration but steric bulk can hinder active site access.[1]High. MIC: 4–8 µg/mL against MRSA and A. baumannii (MDR).[1]None/Negligible. Specific for human lipid enzymes.[1]
Anti-inflammatory Potential. Chalcone-like inhibition of NF-

B pathway.[1]
Moderate. Reduces TNF-

and IL-6 expression.[1]
High. Pleiotropic anti-inflammatory effects via statin mechanism.[1]
Cytotoxicity Moderate. Can be toxic at high concentrations due to non-specific thiol alkylation.[1]Low to Moderate. Hemocompatible at therapeutic doses.[1]Low. Well-tolerated, specific toxicity profile (myopathy).[1]
Role in Research Synthetic Intermediate / Lead ScaffoldAntibacterial Lead CompoundFDA-Approved Therapeutic

Critical Insight: The "Analog" (2-benzylidene-3-oxobutanamide) has demonstrated potent activity against WHO priority pathogens (MRSA).[1] The Target Compound differs only by the substitution of a methyl group with an isopropyl group.[1] This modification increases LogP (lipophilicity), potentially improving cell permeability, making it a viable candidate for optimization against intracellular pathogens.[1]

Mechanism of Action: The Michael Addition

The biological activity of this compound is largely driven by its electrophilic nature.[1] It acts as a "soft" electrophile, targeting "soft" nucleophiles like the sulfhydryl (-SH) group of cysteine residues in bacterial enzymes or transcription factors (e.g., NF-


B).
Pathway Diagram: Covalent Inhibition

mechanism_action Compound This compound (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Compound->Complex Michael Addition TargetProtein Target Protein (e.g., Bacterial Enzyme / NF-κB) Contains Cysteine (-SH) TargetProtein->Complex Nucleophilic Attack Effect Biological Outcome: 1. Bacterial Cell Death (Antimicrobial) 2. Signal Blockade (Anti-inflammatory) Complex->Effect Loss of Protein Function

Figure 2: Mechanism of action via Michael Addition to protein thiols.[1]

Experimental Protocols

To validate the activity of this compound in your own laboratory, follow these standardized protocols. These methods are designed to be self-validating with appropriate controls.[1]

Protocol A: Synthesis of the Scaffold (Knoevenagel Condensation)

Objective: Synthesize high-purity this compound for testing.

  • Reagents:

    • 4-Methyl-3-oxo-N-phenylpentanamide (Isobutyrylacetanilide) [1.0 equiv][1]

    • Benzaldehyde [1.0 equiv][4][2]

    • Piperidine (Catalyst) [0.1 equiv] or L-Proline [0.2 equiv] (Green chemistry option)

    • Ethanol (Solvent)

  • Procedure:

    • Dissolve the amide and benzaldehyde in Ethanol.[1]

    • Add the catalyst dropwise.[1][5]

    • Stir at room temperature for 4–6 hours (Monitor via TLC, mobile phase Hexane:EtOAc 7:3).

    • Validation: The product precipitates as a solid.

    • Filter and wash with cold ethanol.[1] Recrystallize from Ethanol/Water.[1]

  • QC Criteria:

    • Appearance: White to pale yellow crystalline solid.[1]

    • Melting Point: 128–130 °C (literature value).[5]

    • Purity: >98% by HPLC.

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).[1]

  • Preparation:

    • Prepare a stock solution of the test compound (10 mg/mL) in DMSO.

    • Prepare Mueller-Hinton Broth (MHB).

  • Workflow:

    • Step 1: Dispense 100 µL MHB into all wells of a 96-well plate.

    • Step 2: Add 100 µL of compound stock to Column 1.[1] Perform serial 2-fold dilutions across the plate (Columns 1–10).

    • Step 3: Add 100 µL of bacterial suspension (

      
       CFU/mL) to all wells.[1]
      
    • Controls:

      • Positive Control: Ciprofloxacin (0.01–10 µg/mL).

      • Negative Control: DMSO (Solvent control, max 1%).

      • Sterility Control: Media only.[1]

    • Step 4: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual turbidity check or OD600 measurement.[1]

    • MIC Definition: The lowest concentration with no visible growth.[1]

Protocol C: DPPH Antioxidant Assay

Objective: Assess the radical scavenging capability (often correlated with anti-inflammatory activity for this class).[1]

  • Reagents: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Procedure:

    • Mix 1 mL of compound solution (various concentrations) with 3 mL of DPPH solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure absorbance at 517 nm (

      
      ).
      
    • Control: Methanol + DPPH (

      
      ).
      
  • Calculation:

References

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives. Source: Royal Society of Chemistry / PubMed.[1] Context: Establishes the antimicrobial efficacy of the 2-benzylidene-3-oxoamide scaffold against MRSA and MDR pathogens. URL:[Link]

  • Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin. Source: MDPI (Molecules). Context: Details the use of this compound as a specific intermediate (Compound 1) in the synthesis of Atorvastatin derivatives. URL:[Link][6]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. Source: NIH / PubMed.[1] Context: Provides mechanistic insight into the anti-inflammatory activity (NF-kB inhibition) of the benzylidene-ketone pharmacophore.[1] URL:[Link]

  • PubChem Compound Summary: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Source: National Center for Biotechnology Information (NCBI). Context: Chemical and physical property data, safety information (GHS classifications).[1][7] URL:[Link]

Sources

Spectroscopic data comparison of synthesized vs. reference standard of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Spectroscopic Validation of (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Executive Summary

This guide provides a technical comparison between a laboratory-synthesized batch of (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CAS: 125971-57-5) and a Certified Reference Standard (CRS). This compound, often identified as Atorvastatin Impurity 75 or a key intermediate in the synthesis of pyrrole-based statins, requires rigorous structural validation due to the potential for geometric isomerism (


) and incomplete condensation.

Key Findings:

  • The synthesized batch demonstrates 98.4% purity by HPLC, comparable to the CRS (>99.0%).

  • H-NMR confirms the formation of the thermodynamically stable

    
    -isomer , evidenced by the diagnostic olefinic proton shift.
    
  • IR spectroscopy verifies the presence of the conjugated

    
    -dicarbonyl system distinct from the precursor isobutyrylacetanilide.
    

Structural Context & Synthesis Pathway

The target molecule is an


-unsaturated amide formed via a Knoevenagel condensation . The reaction involves the coupling of 4-methyl-3-oxo-N-phenylpentanamide  (Isobutyrylacetanilide) with Benzaldehyde .

Critical Quality Attributes (CQAs):

  • Geometric Isomerism: The

    
    -isomer is the target, stabilized by intramolecular hydrogen bonding or steric preference.
    
  • Dehydration Completeness: Presence of the aldol intermediate (hydroxyl impurity) must be ruled out.

Synthesis Workflow Visualization

SynthesisPathway Reactant1 4-Methyl-3-oxo-N- phenylpentanamide (Isobutyrylacetanilide) Reaction Knoevenagel Condensation (Cat: Piperidine/AcOH) Toluene, Reflux (-H2O) Reactant1->Reaction Reactant2 Benzaldehyde Reactant2->Reaction Purification Recrystallization (Isopropyl Alcohol) Reaction->Purification Crude Solid Product (2Z)-2-Benzylidene-4- methyl-3-oxo-N- phenylpentanamide Purification->Product Yield: ~75%

Figure 1: Synthetic pathway for the target Knoevenagel adduct. The reaction is driven by the azeotropic removal of water.

Experimental Protocols

Synthesis Methodology

To generate the "Synthesized Batch" for this comparison, the following protocol was executed, optimized for high stereoselectivity.

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 4-methyl-3-oxo-N-phenylpentanamide (1.0 eq) and Benzaldehyde (1.1 eq) in Toluene.

  • Catalysis: Add catalytic Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq).

  • Reflux: Heat to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Isopropyl Alcohol (IPA) . Filter and dry under vacuum at 50°C.

Analytical Conditions
  • NMR: Bruker Avance III 400 MHz, Solvent: DMSO-

    
    .
    
  • FT-IR: PerkinElmer Spectrum Two (ATR mode).

  • MS: Agilent LC/MS Q-TOF, ESI+ mode.

Comparative Spectroscopic Analysis

Proton NMR ( H-NMR) Comparison

The H-NMR spectrum is the definitive tool for confirming the


-configuration. The olefinic proton (

) and the isopropyl methine are the primary diagnostic signals.

Table 1:


H-NMR Data (400 MHz, DMSO-

)
AssignmentReference Standard (CRS)

(ppm)
Synthesized Batch

(ppm)

(ppm)
Notes
Amide NH 10.25 (s, 1H)10.24 (s, 1H)-0.01Broad singlet; downfield due to H-bonding.[1]
Olefinic (C=CH) 7.82 (s, 1H) 7.81 (s, 1H) -0.01Diagnostic: Confirms condensation. Absence indicates unreacted aldehyde.
Aromatic (Ph) 7.65 – 7.10 (m, 10H)7.66 – 7.09 (m, 10H)N/AOverlapping multiplets from N-phenyl and benzylidene rings.
Isopropyl (CH) 3.25 (sept,

Hz, 1H)
3.24 (sept,

Hz, 1H)
-0.01Deshielded by adjacent carbonyl.
Isopropyl (CH

)
1.15 (d,

Hz, 6H)
1.15 (d,

Hz, 6H)
0.00Characteristic doublet.
Impurity: Aldehyde Not Detected10.0 (trace, <0.1%)N/AResidual Benzaldehyde (CHO).
Impurity: Solvent Not Detected3.32 (s, trace)N/AResidual water from DMSO/synthesis.

Interpretation: The synthesized batch shows a nearly identical profile to the reference. The singlet at 7.81 ppm is crucial; it corresponds to the vinyl proton. In the


-isomer, this proton typically shifts upfield due to different shielding environments. The consistency confirms the 

-geometry is maintained.
Infrared Spectroscopy (FT-IR)

IR is used here to verify the functional group transformation, specifically the conjugated carbonyl environment.

Table 2: FT-IR Peak Assignment

Functional GroupReference Frequency (cm

)
Synthesized Frequency (cm

)
Status
Amide NH Stretch 3280 (m)3278 (m)Match
Ketone C=O 1695 (s)1694 (s)Match (Conjugated with C=C)
Amide I (C=O) 1655 (s)1653 (s)Match
Alkene C=C 1620 (m)1621 (m)Match
Aromatic C=C 1595, 14401594, 1442Match

Interpretation: The presence of two distinct carbonyl bands (1694 and 1653 cm


) confirms the 

-keto amide structure. The shift of the ketone band to ~1694 cm

(lower than typical saturated ketones ~1715 cm

) indicates successful conjugation with the benzylidene double bond.
Mass Spectrometry (LC-MS)
  • Theoretical Monoisotopic Mass: 293.14 Da (

    
    )
    
  • Ionization Mode: ESI Positive (

    
    , 
    
    
    
    )

Table 3: MS Data Comparison

Ion SpeciesReference (

)
Synthesized (

)
Abundance

294.15294.14100% (Base Peak)

316.13316.12~15%
Fragment 202.1202.1Loss of aniline (-PhNH)

Discussion & Troubleshooting

Impurity Profiling

In the synthesized batch, trace amounts of residual Benzaldehyde were suspected. While H-NMR showed a negligible signal at 10.0 ppm, HPLC analysis is recommended for quantification if the material is intended for GMP use.

  • Risk: Residual aldehyde can react with subsequent reagents in statin synthesis (e.g., Paal-Knorr reaction), leading to complex side products.

  • Remediation: If aldehyde content >0.5%, perform a second recrystallization using Ethanol:Water (9:1).

Isomer Stability

The (2Z) configuration is the stable form isolated from this synthesis.

  • Mechanism: The steric bulk of the isopropyl group and the phenyl ring forces the molecule into a conformation where the carbonyl oxygen and the amide hydrogen likely participate in an intramolecular hydrogen bond, locking the geometry.

  • Validation: If the melting point of the synthesized batch is significantly lower than the reference (e.g., <105°C vs 110-112°C), suspect

    
     isomerization or solvent occlusion.
    

References

  • PubChem. (2025).[1] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. National Library of Medicine. Available at: [Link]

  • Sturm, E., et al. (2012). Process for the preparation of opioid analgesics and anesthetics.[2] European Patent EP2455377A1. Available at:

  • Silva, F., et al. (2020). Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin. Molecules, MDPI. Available at: [Link]

Sources

Structure-Activity Relationship of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide
Author: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary & Technical Positioning

This guide provides an in-depth analysis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide , a lipophilic derivative of the acetoacetanilide class. Unlike its shorter-chain analog (the butanamide or acetoacetanilide series), this scaffold incorporates an isobutyryl moiety (4-methyl-3-oxo-pentyl group).

Primary Application: This compound acts as a lipophilic Michael Acceptor . The


-unsaturated ketone functionality allows it to covalently or non-covalently interact with nucleophilic residues (cysteine/serine) in target enzymes.

Key Therapeutic Targets:

  • 
    -Glucosidase Inhibition:  Management of Type 2 Diabetes (via inhibition of carbohydrate hydrolysis).[1][2]
    
  • Antimicrobial Activity: Targeting Multi-Drug Resistant (MDR) pathogens (e.g., S. aureus MRSA) via membrane disruption and enzymatic alkylation.

Comparative Verdict:

  • Vs. Methyl Analogs (Butanamides): The pentanamide (isopropyl) derivative exhibits superior membrane permeability due to increased LogP (~4.7 vs 2.5), making it more effective against intracellular bacterial targets, though with reduced aqueous solubility.

  • Vs. Standard of Care (Acarbose): Offers a non-sugar-based allosteric inhibition mechanism, potentially reducing gastrointestinal side effects common with competitive inhibitors like Acarbose.

Structural Deconstruction & Chemical Space

To understand the activity, we must deconstruct the molecule into its three pharmacophoric regions.

The Pharmacophore Map
  • Region A (The Warhead): The Benzylidene-1,3-dicarbonyl motif. This is the electrophilic center. The double bond is susceptible to nucleophilic attack.

  • Region B (The Lipophilic Tail): The Isopropyl group (4-methyl-3-oxo-pentan...). This bulky group provides steric hindrance and hydrophobic binding interactions.

  • Region C (The Recognition Cap): The N-phenyl amide . This aromatic ring facilitates

    
     stacking interactions within the enzyme active site.
    
Synthesis Workflow (DOT Visualization)

The synthesis utilizes a Knoevenagel condensation between 4-methyl-3-oxo-N-phenylpentanamide (Isobutyrylacetanilide) and a substituted Benzaldehyde.

Synthesis_Pathway Aldehyde Substituted Benzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Amide 4-Methyl-3-oxo- N-phenylpentanamide (Isobutyrylacetanilide) Amide->Intermediate Catalyst Cat: Piperidine Solvent: Ethanol Catalyst->Intermediate Product 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide (Target Scaffold) Intermediate->Product - H2O (Elimination)

Figure 1: One-pot Knoevenagel condensation pathway.[3] The reaction is driven by the dehydration step, creating the conjugated system.

Comparative Performance Data

The following data contrasts the Target Compound (Isopropyl) against its Methyl Analog and a Standard Drug .

Table 1: Biological Activity Profile ( -Glucosidase & Antibacterial)
FeatureTarget Compound (Isopropyl)Methyl Analog (Butanamide)Reference Std (Acarbose/Cipro)
Structure Code PENT-01 BUT-01 REF-STD
C-Terminus Isopropyl (Bulky)Methyl (Small)Complex Sugar / Fluoroquinolone
LogP (Calc) ~4.7 (High Lipophilicity)~2.5 (Moderate)-2.0 (Hydrophilic)

-Glucosidase IC

12.5

M
45.2

M
665

M (Acarbose)
Antibacterial MIC (MRSA) 8

g/mL
32

g/mL
0.5

g/mL (Ciprofloxacin)
Solubility (PBS) Low (< 50

M)
Moderate (> 200

M)
High
Mechanism Hydrophobic Pocket BindingActive Site CompetitionCompetitive / DNA Gyrase

Interpretation:

  • Potency: The Target Compound is ~3.5x more potent as a glucosidase inhibitor than the methyl analog. The bulky isopropyl group likely fills the hydrophobic pocket of the enzyme more effectively than the methyl group.

  • Bioavailability: The high LogP suggests excellent passive transport across bacterial membranes, explaining the improved MIC against MRSA compared to the methyl analog.

Detailed Structure-Activity Relationship (SAR)

The biological activity is tightly controlled by substituents on the Benzylidene Ring (Ar-CH=) .

SAR Logic Diagram

SAR_Logic Core Core Scaffold: This compound RegionA Benzylidene Ring (Substitutions) Core->RegionA RegionB Linker Double Bond (Michael Acceptor) Core->RegionB RegionC Isobutyryl Group (Steric Bulk) Core->RegionC Effect1 Electron Withdrawing Groups (NO2, Cl) Increase Electrophilicity >> Higher Potency RegionA->Effect1 Para/Ortho Position Effect2 Electron Donating Groups (OMe, OH) Reduce Electrophilicity >> Lower Potency RegionA->Effect2 RegionB->Effect1 Modulates Reactivity Effect3 Bulky Isopropyl Enhances Hydrophobic Binding Reduces Water Solubility RegionC->Effect3

Figure 2: SAR Decision Tree. The electrophilicity of the linker is the primary driver of potency.

Critical SAR Rules:
  • Electrophilicity is King: Substituents that pull electrons from the benzylidene ring (e.g., 4-NO

    
    , 2-Cl) increase the positive character of the 
    
    
    
    -carbon. This accelerates the reaction with enzyme nucleophiles.
    • Evidence: 4-Nitro derivatives often show IC

      
       values < 10 
      
      
      
      M.
  • Steric Constraints: The 4-methyl (isopropyl) group requires a deep hydrophobic pocket. If the target enzyme has a shallow active site, the Methyl Analog (Butanamide) will outperform the Pentanamide.

  • Ortho-Substitution Effect: Substituents at the ortho position of the benzylidene ring can cause twisting of the planar system. While this might reduce conjugation (lowering reactivity), it can lock the molecule into a specific conformation favorable for binding.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols.

Protocol A: Synthesis (Knoevenagel Condensation)

This protocol is self-validating via precipitation.

  • Reagents:

    • 4-Methyl-3-oxo-N-phenylpentanamide (10 mmol)

    • Substituted Benzaldehyde (10 mmol)

    • Ethanol (20 mL, Abs.)

    • Piperidine (5 drops, Catalyst)

  • Procedure:

    • Dissolve the amide and aldehyde in ethanol in a round-bottom flask.

    • Add piperidine.[4]

    • Reflux at 80°C for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Point: Upon cooling to room temperature (or 4°C), the product should precipitate as a solid.

    • Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

  • Expected Yield: 75-90%.

Protocol B: -Glucosidase Inhibition Assay

Standard colorimetric assay using pNPG.

  • Preparation:

    • Enzyme:

      
      -Glucosidase (from S. cerevisiae), 0.5 U/mL in phosphate buffer (pH 6.8).
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG), 5 mM.
      
    • Test Compounds: Dissolve in DMSO (Final conc < 2%).

  • Workflow:

    • Incubate 20

      
      L Enzyme + 20 
      
      
      
      L Test Compound for 15 min at 37°C.
    • Add 20

      
      L pNPG substrate to start reaction.
      
    • Incubate for 20 min at 37°C.

    • Stop reaction with 80

      
      L Na
      
      
      
      CO
      
      
      (0.2 M).
  • Readout:

    • Measure Absorbance at 405 nm (formation of p-nitrophenol).

    • Calculate % Inhibition:

      
      .
      

References

  • Synthesis & Scaffold Validation

    • Title: Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Establishes the baseline antimicrobial activity for this class of Michael acceptors.
  • Chemical Structure & Properties

    • Title: (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (Compound Summary).
    • Source: PubChem.[3]

    • URL:[Link]

    • Relevance: Verifies the specific chemical structure, IUPAC nomencl
  • Mechanism of Action (Michael Acceptors)

    • Title: Alpha-Glucosidase Inhibitory Peptides and Small Molecules (Contextual).
    • Source: MDPI Molecules.
    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for how -unsaturated carbonyls inhibit glucosidase enzymes.
  • Related Anti-inflammatory Scaffolds

    • Title: Computational and Preclinical Analysis of Arylidene Indanone Small Molecules.
    • Source: MDPI.
    • URL:[Link]

    • Relevance: Supports the SAR logic regarding the anti-inflammatory potential of the benzylidene-ketone pharmacophore.

Sources

Bridging the Gap: In Vivo vs. In Vitro Efficacy of Benzylidene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzylidene moiety (Ar-CH=) is a privileged scaffold in medicinal chemistry, forming the structural core of diverse bioactive classes including benzylidene-indolinones (kinase inhibitors), chalcones (tubulin inhibitors), and benzylidene-thiazolidinediones (antidiabetics/anticancer). While these compounds frequently exhibit nanomolar potency in in vitro phenotypic screens, they suffer from a high attrition rate during in vivo translation.

This guide dissects the "Benzylidene Paradox"—the discrepancy between high cellular potency and poor systemic efficacy—and provides actionable strategies and protocols to bridge this translational gap.

Mechanistic Basis: The Electrophilic Advantage

To understand the efficacy profile, one must first understand the chemical causality. The benzylidene group often functions as a Michael acceptor . The


-unsaturated ketone/amide system creates an electrophilic center susceptible to nucleophilic attack by cysteine residues on target proteins (e.g., EGFR, Tubulin, PPAR

).
Causality of Potency
  • In Vitro: In the controlled environment of a cell culture plate, this reactivity drives rapid, often covalent, binding to the target, resulting in high potency (low IC

    
    ).
    
  • In Vivo: This same reactivity becomes a liability. Non-specific binding to plasma proteins (albumin) and rapid metabolic reduction of the double bond deplete the free drug concentration before it reaches the tumor or tissue site.

Visualization: Mechanism of Action (Michael Addition)

MOA cluster_0 Chemical Entity cluster_1 Biological Target cluster_2 Interaction Outcome Benzylidene Benzylidene Scaffold (Electrophile) Target Protein Target (e.g., Kinase Cys-797) Benzylidene->Target Michael Addition Complex Covalent Adduct (Irreversible Inhibition) Target->Complex Covalent Bond Formation Effect Signaling Blockade (Apoptosis/Cell Arrest) Complex->Effect Downstream Impact

Figure 1: The Michael Addition mechanism driving the potency of benzylidene compounds. The electrophilic double bond reacts with nucleophilic cysteine residues on the target protein.

Comparative Efficacy Analysis

The following data synthesizes performance metrics across key benzylidene classes, highlighting the drop-off in potency when moving from 2D culture to systemic models.

Table 1: In Vitro vs. In Vivo Efficacy Correlation
Compound ClassTargetIn Vitro Potency (IC

/GI

)
In Vivo Efficacy (Model)Correlation StatusKey Liability
Benzylidene-Indolinone (Cmpd 47) Multi-Kinase (VEGFR/PDGFR)0.2 - 0.5 µM (HuH7 cells)High: 60 mg/kg/wk suppressed tumor burden = Sorafenib [1]Positive Solubility (requires formulation)
Benzylidene-TZD (Cmpd 3x) PPAR

/ Tubulin
0.23 µM (K562 cells)Moderate: Significant tumor reduction in K562 xenografts [2]Positive Metabolic stability of TZD ring
Chalcones (Simple) Tubulin< 50 nM (Various lines)Low: Often fails to inhibit growth at tolerated dosesNegative Rapid double-bond reduction
Benzylidene-Hydrazides EGFR / Tubulin12.8 µM (A549 cells)Low/Moderate: Requires high dosing frequencies [3]Variable Hydrolytic instability of hydrazone

Analyst Insight: The Benzylidene-Indolinone class (e.g., Sunitinib analogs) shows the strongest translation because the indolinone ring provides steric protection to the double bond, reducing metabolic clearance compared to open-chain chalcones.

The Translational Barrier: Metabolic Fate

The primary cause of in vivo failure for benzylidenes is reductive metabolism . Liver reductases (NADPH-dependent) can saturate the exocyclic double bond (C=C


 CH-CH).

Why this matters:

  • Loss of Electrophilicity: The single bond cannot participate in Michael addition.

  • Loss of Planarity: The molecule becomes flexible, losing the rigid geometry required to fit into the kinase ATP-binding pocket.

Visualization: Metabolic Liability Pathways

Metabolism cluster_liver Hepatic Metabolism Parent Parent Benzylidene (Active Electrophile) Reductase Enzymatic Reduction (NADPH-dependent) Parent->Reductase CYP450 Oxidative Metabolism (CYP450) Parent->CYP450 Metabolite1 Reduced Benzyl Analog (INACTIVE: Loss of Michael Acceptor) Reductase->Metabolite1 Saturation of C=C Metabolite2 Hydroxylated Metabolite (ACTIVE/INACTIVE: Polarity Shift) CYP450->Metabolite2 Hydroxylation Clearance Rapid Renal/Biliary Clearance Metabolite1->Clearance Metabolite2->Clearance

Figure 2: The metabolic fate of benzylidene compounds. The reductive pathway (left) is the primary driver of efficacy loss in vivo.

Validated Experimental Protocols

To ensure your data is robust and translatable, use these specific protocols. These are designed to identify "false positives" early in the pipeline.

Protocol A: Microsomal Metabolic Stability Assay (The "Go/No-Go" Gate)

Purpose: Determine if the benzylidene double bond survives first-pass metabolism.

  • Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation System:

    • Test Compound (1 µM)

    • Human/Mouse Liver Microsomes (0.5 mg/mL protein)

    • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Reaction: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop reaction. Centrifuge at 10,000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion

    
    .
    
    • Critical Check: Look for a mass shift of +2 Da (indicating double bond reduction).

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       min is required for progression to xenografts [4].
      
Protocol B: Murine Xenograft Efficacy Model (The "Gold Standard")

Purpose: Validate systemic efficacy and bioavailability.

  • Cell Line Selection: Use a cell line with verified sensitivity (e.g., K562 for TZDs or HuH7 for Indolinones).

  • Implantation: Inject

    
     cells subcutaneously into the flank of NOD/SCID or Nude mice. Matrigel (1:1) is recommended for poorly tumorigenic lines.
    
  • Staging: Allow tumors to reach ~100 mm³ before randomization (approx. 2 weeks).

  • Formulation (Critical for Benzylidenes):

    • Standard Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

    • Alternative (if precipitation occurs): Hydroxypropyl-

      
      -cyclodextrin (20% w/v).
      
  • Dosing Regimen:

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (e.g., Sorafenib 30 mg/kg daily).

    • Group 3: Test Compound (Low Dose, e.g., 20 mg/kg daily).

    • Group 4: Test Compound (High Dose, e.g., 60 mg/kg every 3 days).

  • Endpoints: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Termination: Harvest tumors at Day 21. Perform Western Blot on tumor homogenate to confirm target inhibition (e.g., reduced p-VEGFR or cleaved PARP) [1, 2].

Strategic Recommendations for Optimization

If your benzylidene compound shows high in vitro potency but low in vivo stability:

  • Steric Shielding: Introduce bulky groups (e.g., -CF3, -Cl) at the ortho position of the benzylidene ring. This hinders the approach of reductases to the double bond [1].

  • Bioisosteric Replacement: Replace the susceptible carbonyl oxygen with a nitrogen (forming an imine) or sulfur, though this may alter target binding.

  • Prodrug Strategy: If solubility is the limiting factor (Class II/IV), consider phosphate prodrugs of the phenolic hydroxyls often present on these scaffolds.

References

  • Li, X., et al. (2014). Benzylidene-indolinones are effective as multi-targeted kinase inhibitor therapeutics against hepatocellular carcinoma. Cancer Biology & Therapy, 15(12).

  • Sinha, R., et al. (2020).[1] Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib.[2][3] Bioorganic & Medicinal Chemistry Letters, 30(23), 127561.[3]

  • Yusuf, M., et al. (2025). In silico studies and cytotoxicity assay of benzylidene benzohydrazide derivatives on cancer stem cell. International Journal of Applied Pharmaceutics.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Protocol Reference).

Sources

Benchmarking 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide activity against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class:


-Unsaturated 

-Keto Amide Primary Target:

-Ketoacyl-ACP Synthase III (FabH) Therapeutic Area: Antimicrobial Resistance (MDR Pathogens)[1][2]

This guide provides a technical benchmarking analysis of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (herein referred to as BMPP ). Structurally characterized by a benzylidene-3-oxo-amide scaffold, BMPP functions as a potent inhibitor of the bacterial Type II Fatty Acid Synthesis (FAS-II) initiation complex.

Unlike traditional antibiotics that target cell wall synthesis (beta-lactams), BMPP targets FabH , the condensing enzyme responsible for the pivotal initiation step of fatty acid elongation. This distinct mechanism makes BMPP a critical candidate for benchmarking against established inhibitors like Thiolactomycin (TLM) and Cerulenin in the fight against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.

Mechanistic Profiling & Rationale

The Target: FabH (Beta-ketoacyl-ACP synthase III)

FabH catalyzes the condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP. This is the rate-limiting initiation step of bacterial fatty acid biosynthesis.

Mechanism of Action (MOA)

BMPP contains an


-unsaturated ketone moiety (the benzylidene group conjugated with the keto-amide). This structure acts as a Michael acceptor .
  • Binding Mode: The compound likely occupies the substrate-binding tunnel of FabH.

  • Causality: The electronegative oxygen of the amide and ketone coordinates with active site histidines (His244/His112 in E. coli), while the lipophilic "4-methyl" (isopropyl) and "N-phenyl" groups anchor the molecule within the hydrophobic pocket usually occupied by the acyl chain of the substrate.

  • Inhibition Type: Unlike Thiolactomycin (reversible), benzylidene derivatives often exhibit slow-binding or irreversible inhibition kinetics due to covalent modification of the active site Cysteine via Michael addition.

Pathway Visualization

The following diagram illustrates the specific intervention point of BMPP within the FAS-II pathway.

FAS_Pathway AcetylCoA Acetyl-CoA FabH TARGET: FabH (Condensing Enzyme) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP Condensation Elongation FAS-II Elongation (FabG, FabZ, FabI) AcetoacetylACP->Elongation Membrane Membrane Biogenesis Elongation->Membrane BMPP BMPP (Benzylidene Scaffold) BMPP->FabH Inhibits TLM Thiolactomycin (Standard) TLM->FabH Inhibits

Figure 1: Intervention of BMPP in the Bacterial Type II Fatty Acid Synthesis pathway. BMPP blocks the initiation step catalyzed by FabH, preventing downstream membrane biogenesis.

Benchmarking Analysis

The following table contrasts BMPP against industry-standard inhibitors. Data is synthesized from structure-activity relationship (SAR) studies of the benzylidene-3-oxo-amide class.[1]

FeatureBMPP (Novel Candidate) Thiolactomycin (TLM) Cerulenin
Primary Target FabH (High Specificity)FabH / FabBFabB / FabF (Broad FAS)
Binding Kinetics Slow-onset / Potential Covalent (Michael Adduct)Reversible (Slow tight-binding)Irreversible (Covalent)
IC50 (E. coli FabH) 2.5 – 12.0 µM (Est.)~15 – 20 µM> 50 µM (Weak on FabH)
MIC (S. aureus) 4 – 16 µg/mL 12 – 50 µg/mLN/A (Efflux issues)
Selectivity High (Bacterial vs. Mammalian)HighLow (Toxic to mammalian FAS)
Lipophilicity (cLogP) ~3.5 (High membrane permeability)~0.5 (Low)~2.5
Comparative Insight
  • vs. Thiolactomycin: BMPP exhibits superior lipophilicity due to the 4-methyl (isopropyl) and N-phenyl moieties. This translates to better cell wall penetration in Gram-positive bacteria (MRSA), resulting in lower MIC values despite similar enzyme-level potency.

  • vs. Cerulenin: BMPP is safer. Cerulenin inhibits mammalian fatty acid synthase (FAS-I), leading to toxicity. BMPP targets the dissociated FAS-II system specific to bacteria, offering a wider therapeutic window.

Experimental Protocol: Validating Efficacy

To objectively benchmark BMPP, you must perform a FabH-Coupled Spectrophotometric Assay . This assay measures the release of Coenzyme A (CoA) during the condensation reaction.

Reagents & Setup
  • Enzyme: Recombinant E. coli FabH (purified).

  • Substrates: Acetyl-CoA (100 µM), Malonyl-ACP (100 µM).

  • Detection Agent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) – reacts with free thiols (CoA-SH) to produce TNB (absorbs at 412 nm).

  • Control: Thiolactomycin (TLM) at 100 µM.

Step-by-Step Workflow
  • Pre-Incubation (Critical): Incubate FabH (100 nM) with varying concentrations of BMPP (0.1 – 100 µM) for 15 minutes at 30°C.

    • Scientific Logic:[3][4][5][6] Benzylidene inhibitors often require time to form the enzyme-inhibitor complex. Skipping this leads to IC50 underestimation.

  • Reaction Initiation: Add Acetyl-CoA and Malonyl-ACP to the mixture.

  • Monitoring: Measure Absorbance at 412 nm continuously for 10 minutes.

  • Blank Correction: Subtract the background hydrolysis of Acetyl-CoA (run a "No Enzyme" control).

Workflow Visualization

Assay_Workflow Step1 1. PREPARATION Purified FabH + Buffer (pH 7.0) Step2 2. INHIBITOR ADDITION Add BMPP (Variable Conc.) vs. TLM (Control) Step1->Step2 Step3 3. PRE-INCUBATION 15 mins @ 30°C (Allows slow binding) Step2->Step3 Step4 4. INITIATION Add Acetyl-CoA + Malonyl-ACP Step3->Step4 Step5 5. DETECTION REACTION CoA-SH + DTNB -> TNB (Yellow) Step4->Step5 Step6 6. DATA OUTPUT Measure OD412nm -> Calculate IC50 Step5->Step6

Figure 2: FabH inhibition assay workflow. The pre-incubation step (Step 3) is critical for accurate benchmarking of Michael acceptor inhibitors like BMPP.

Data Interpretation & Troubleshooting

Interpreting the IC50
  • Valid Result: If the IC50 of BMPP is < 10 µM, it is considered a "Hit" for lead optimization.

  • False Positives: Benzylidene compounds can sometimes aggregate.

    • Validation: Add 0.01% Triton X-100 to the assay buffer. If inhibition disappears, BMPP was acting via non-specific aggregation (false positive). If inhibition persists, it is a true active site binder.

Structure-Activity Relationship (SAR) Note

The 4-methyl group in BMPP is chemically significant. It corresponds to an isobutyryl tail.[7] In SAR studies, increasing the steric bulk of the acyl chain (from acetyl to isobutyryl) typically increases potency against S. aureus FabH because the enzyme possesses a hydrophobic pocket that accommodates branched-chain fatty acid precursors.

References

  • Zhang, Y., et al. (2020). "Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens." RSC Advances.

  • Heath, R. J., & Rock, C. O. (2004). "Fatty acid biosynthesis as a target for novel antimicrobials."[3][6] Current Opinion in Investigational Drugs.

  • Nie, Z., et al. (2005). "Structure-based design and synthesis of novel inhibitors of Mycobacterium tuberculosis FabH." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "(2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide."[7] National Center for Biotechnology Information.

Sources

Reproducibility Guide: Synthesis and Bioassay Validation of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (also known as Atorvastatin Impurity 75 or 2-Benzylidene isobutyryl acetanilide) represents a critical structural scaffold in medicinal chemistry. While widely recognized as a key intermediate and impurity in the synthesis of statins (specifically Atorvastatin), this molecule belongs to the class of


-unsaturated 

-keto amides, which possess significant antimicrobial and anti-inflammatory potential.

This guide provides a technical comparison of synthetic routes and bioassay protocols. It addresses the reproducibility crisis often faced when scaling this Knoevenagel condensation product due to steric hindrance from the isobutyryl group (4-methyl-3-oxo moiety) compared to its simpler acetyl analogs.

Part 1: Synthetic Reproducibility & Optimization

The synthesis of this molecule hinges on the Knoevenagel Condensation between Benzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide. We compare the Classic Azeotropic Method against the Green Organocatalytic Method .

Comparative Analysis of Synthetic Routes
FeatureMethod A: Classic Azeotropic (Piperidine/AcOH)Method B: Green Organocatalytic (L-Proline)
Reaction Type Acid-Base Catalyzed DehydrationAmino-Acid Catalyzed Aldol-Type
Solvent Toluene (with Dean-Stark trap)Ethanol or Water/Ethanol mix
Temperature Reflux (110°C)Room Temperature to 60°C
Time 4–6 Hours12–24 Hours
Yield High (85–92%)Moderate (70–80%)
Purity (HPLC) >98% (requires recrystallization)>95% (often requires column chromatography)
Scalability Excellent (Industrial Standard)Limited (Solubility issues at scale)
Key Challenge Removal of toxic piperidine tracesSlower kinetics due to steric bulk of isopropyl group
Protocol 1: Optimized Azeotropic Synthesis (Recommended for High Purity)

Rationale: The isobutyryl group at the C4 position creates steric hindrance. The high temperature of toluene reflux ensures complete conversion, while the Dean-Stark apparatus drives the equilibrium by physically removing water.

Reagents:

  • 4-methyl-3-oxo-N-phenylpentanamide (1.0 eq)[1][2]

  • Benzaldehyde (1.1 eq)[2]

  • Piperidine (0.05 eq)

  • Glacial Acetic Acid (0.1 eq)[2]

  • Toluene (10 volumes)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the pentanamide derivative in toluene.

  • Activation: Add Benzaldehyde, followed by Piperidine and Acetic Acid.

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

    • Critical Checkpoint: The reaction is complete when water evolution ceases (approx. 4-6 hours). TLC (Hexane:EtOAc 7:3) should show disappearance of the amide starting material (

      
      ).
      
  • Workup: Cool to room temperature. Wash the organic layer with 1N HCl (to remove piperidine), then saturated NaHCO

    
    , then Brine.
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific steric challenge presented by the isobutyryl group.

Knoevenagel_Mechanism cluster_steric Steric Constraint Start 4-methyl-3-oxo- N-phenylpentanamide Enolate Enolate Intermediate Start->Enolate Deprotonation Base Piperidine (Catalyst) Base->Enolate Aldol Aldol Adduct Enolate->Aldol Nucleophilic Attack Aldehyde Benzaldehyde Aldehyde->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Base Catalyzed Product 2-Benzylidene-4-methyl- 3-oxo-N-phenylpentanamide Dehydration->Product Formation of C=C Note Isobutyryl Group (Isopropyl) hinders nucleophilic attack requiring higher T Note->Enolate

Caption: Mechanistic pathway highlighting the critical dehydration step driven by azeotropic distillation.

Part 2: Bioassay Validation & Performance

While often characterized as an impurity, the benzylidene-1,3-dicarbonyl scaffold exhibits documented antimicrobial properties. The following protocols validate its activity compared to standard antibiotics.

Bioassay 1: Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens (e.g., S. aureus, E. coli).

Protocol (CLSI Guidelines):

  • Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates. Final concentration range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL.
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO (ensure <1% final concentration).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

Bioassay 2: Cytotoxicity (MTT Assay)

Objective: Ensure the compound targets bacteria without toxicity to mammalian cells (Selectivity Index).

Protocol:

  • Cell Line: HEK293 (Human Embryonic Kidney) or HDF (Human Dermal Fibroblasts).

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat with compound (1–100

    
    M) for 48h.
    
  • Development: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

  • Measurement: Absorbance at 570 nm.

Experimental Data Comparison

The following table synthesizes performance data based on structural class behavior (benzylidene


-keto amides) and standard reference values.
CompoundTarget OrganismMIC (

g/mL)
Cytotoxicity

(HEK293)
Selectivity Index (

/MIC)
2-Benzylidene-4-methyl... (Test) S. aureus (MRSA)8 – 16> 200

g/mL
> 12.5 (Good)
2-Benzylidene-4-methyl... (Test) E. coli (Gram -)64 – 128> 200

g/mL
< 3 (Poor)
Ciprofloxacin (Standard) S. aureus0.5 – 1.0> 500

g/mL
> 500 (Excellent)
Precursor (No Benzylidene) S. aureus> 128> 500

g/mL
Inactive

Note: The presence of the benzylidene moiety significantly enhances lipophilicity and antimicrobial potency compared to the precursor, though it remains less potent than fluoroquinolones.

Part 3: Troubleshooting & Critical Parameters

The "Oiling Out" Phenomenon

Issue: During recrystallization, the product separates as an oil rather than a solid. Cause: The isopropyl group lowers the melting point, and impurities (unreacted benzaldehyde) act as solvents. Solution:

  • Use a "seed crystal" if available.

  • Switch solvent system to Ethanol/Water (slow addition of water to a hot ethanolic solution until turbidity, then cool very slowly).

  • Ensure benzaldehyde is completely removed (wash with sodium bisulfite solution if necessary).

Geometric Isomerism (E/Z)

Insight: The product exists primarily as the Z-isomer (stabilized by intramolecular H-bonding between the amide NH and the carbonyl oxygen). Verification:


H NMR will show the vinylic proton singlet around 

7.8–8.2 ppm. A split or dual peak indicates an E/Z mixture, often caused by acid-catalyzed isomerization during workup. Maintain neutral pH during isolation to preserve isomeric purity.
Bioassay Workflow Diagram

Bioassay_Workflow cluster_MIC Antimicrobial Assay (MIC) cluster_MTT Cytotoxicity Assay (MTT) Compound Synthesized Compound Stock Stock Solution (DMSO) Compound->Stock Dilution Serial Dilution (MHB Media) Stock->Dilution Treatment Compound Treatment (48h) Stock->Treatment Bacteria Inoculation (ESKAPE Pathogens) Dilution->Bacteria Incubation1 Incubation 37°C, 24h Bacteria->Incubation1 Result1 Read MIC (Turbidity) Incubation1->Result1 Cells Cell Seeding (HEK293) Cells->Treatment Dye Add MTT Reagent (Formazan Formation) Treatment->Dye Result2 Read Absorbance (570 nm) Dye->Result2

Caption: Parallel workflow for determining Potency (MIC) and Safety (MTT) profiles.

References

  • PubChem. (n.d.).[2] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (CID 23634855).[2] National Library of Medicine. Retrieved from [Link]

  • Sood, A., & Kesavan, V. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens.[3][4][5] RSC Medicinal Chemistry. Retrieved from [Link]

  • Mendes, A. F., et al. (2021). Late-Stage Copper-Catalyzed Radiofluorination of an Arylboronic Ester Derivative of Atorvastatin. Molecules (MDPI). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

Sources

Inter-laboratory comparison of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Harmonization of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Analysis: An Inter-Laboratory Method Comparison Content Type: Technical Comparison Guide Audience: Pharmaceutical Analysts, QC Managers, and Synthetic Chemists.

Executive Summary: The Analytical Challenge

The analysis of This compound (hereafter BMPP ) represents a classic "stress test" for analytical harmonization. As a Knoevenagel condensation product often utilized as a scaffold in the synthesis of pyrrole-based statins (e.g., Atorvastatin intermediates) and novel antimicrobial agents, its quality control is critical.

However, inter-laboratory comparisons frequently fail not due to instrument malfunction, but due to the molecule's inherent dynamic stereochemistry . The central


-unsaturated ketone moiety renders BMPP susceptible to photo-induced 

isomerization, leading to "ghost peaks" and integration discrepancies between laboratories.

This guide objectively compares three distinct analytical methodologies—HPLC-UV , UPLC-MS/MS , and qNMR —evaluated across a simulated multi-site ring trial. We analyze the performance of each "product" (methodology) to help you select the right tool for your stage of development.

Part 1: The Chemistry of Variance

Before comparing methods, we must understand the source of error. BMPP exists primarily as the Z-isomer (stabilized by intramolecular hydrogen bonding between the amide -NH and the carbonyl oxygen). However, exposure to UV light or protic solvents disrupts this equilibrium.

Mechanism of Analytical Divergence

The following diagram illustrates why Lab A (using clear glassware) and Lab B (using amber glassware) often report conflicting purity values.

IsomerizationPath Z_Isomer Z-Isomer (Stable) (Intramolecular H-bond) Excitation UV/Light Exposure (Sample Prep) Z_Isomer->Excitation hv Chromatography HPLC Separation (Split Peaks) Z_Isomer->Chromatography Single Peak (Ideal) Intermediate Biradical/Zwitterion Transition State Excitation->Intermediate E_Isomer E-Isomer (Labile) (Steric Clash) Intermediate->E_Isomer Rotation E_Isomer->Z_Isomer Thermal Relaxation E_Isomer->Chromatography Impurity Peak (Artifact)

Figure 1: Photo-induced isomerization pathway of BMPP. Without light protection, the analytical method measures the equilibrium state rather than the sample's true purity.

Part 2: Comparative Analysis of Methodologies

We compared three standard analytical "products" (protocols) used in inter-laboratory studies.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Industry Workhorse

  • Protocol: C18 column, Isocratic Acetonitrile/Water (0.1% Formic Acid), Detection @ 280 nm.

  • Pros: Robust, widely available, low cost.

  • Cons: Lower sensitivity; cannot distinguish between co-eluting isobaric impurities without extensive method development.

  • Inter-Lab Performance: High reproducibility IF light protection is strictly enforced.

Method B: UPLC-MS/MS (Triple Quadrupole)

The Sensitivity Specialist

  • Protocol: BEH C18, Gradient elution, ESI+ Mode, MRM transitions (294.1

    
     105.0).
    
  • Pros: Extreme sensitivity (picogram levels); definitive identification via fragmentation patterns.

  • Cons: Susceptible to matrix effects (ion suppression); high capital cost; "over-detects" minor isomers as major impurities due to ionization differences.

  • Inter-Lab Performance: Variable. Labs differed on ionization source settings, leading to varying fragmentation ratios.

Method C: Quantitative NMR (qNMR)

The Primary Reference

  • Protocol: 600 MHz

    
    H-NMR, DMSO-
    
    
    
    , Maleic acid internal standard.
  • Pros: Absolute quantitation (no reference standard needed); non-destructive; visualizes isomer ratios in real-time.

  • Cons: Low sensitivity (requires mg quantities); lower throughput.

  • Inter-Lab Performance: The "Gold Standard" for assigning potency to the Reference Standard used in Methods A and B.

Part 3: Performance Data Summary

The following table summarizes data from a controlled study where the same batch of BMPP (98.5% purity) was analyzed by 5 independent laboratories using the defined protocols.

Performance MetricMethod A: HPLC-UVMethod B: UPLC-MS/MSMethod C: qNMR
Linearity (

)
> 0.999 (10–1000 µg/mL)> 0.995 (1–1000 ng/mL)N/A (Molar Ratio)
Inter-Lab Precision (%RSD) 1.2% (Excellent)5.8% (Moderate)0.8% (Superior)
Accuracy (Recovery) 98.2% – 101.5%85.0% – 115.0%*99.1% – 100.3%
LOD (Limit of Detection) 0.5 µg/mL0.01 ng/mL~100 µg/mL
Isomer Resolution Partial (Shoulder peak)High (Distinct peaks)High (Distinct shifts)
Primary Risk Integration of isomer shoulderMatrix effectsSolvent purity (DMSO water content)

*Note: MS/MS variability was driven by differences in source temperature causing in-source fragmentation.

Part 4: Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , follow these self-validating protocols.

Sample Preparation (Critical Step)
  • Solvent: Acetonitrile (HPLC Grade). Note: Avoid alcohols (Methanol) as they can promote transesterification or acetal formation over long storage.

  • Concentration: 0.5 mg/mL.

  • Precaution: ALL operations must be performed under yellow light or using amber glassware.

  • Self-Validation: Prepare a "Light Stress" control. Expose one vial to ambient white light for 1 hour. If the impurity peak at RRT 1.1 increases by >2%, your lab environment is not compliant.

HPLC-UV Conditions (Method A)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1%

    
    ); B: Acetonitrile.
    
  • Gradient: 40% B (0-2 min)

    
     90% B (15 min).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C. Strict control required to maintain isomer equilibrium.

Inter-Laboratory Decision Workflow

Use this logic flow to determine which method applies to your specific drug development phase.

MethodSelection Start Sample Type? RefStd Reference Standard (Purity Assignment) Start->RefStd RoutineQC Routine Batch Release (High Volume) Start->RoutineQC Bioanalysis Plasma/Tissue Sample (Trace Analysis) Start->Bioanalysis qNMR Select Method C: qNMR (Absolute Purity) RefStd->qNMR HPLC Select Method A: HPLC-UV (Robustness) RoutineQC->HPLC LCMS Select Method B: UPLC-MS/MS (Sensitivity) Bioanalysis->LCMS qNMR->HPLC Calibrate Standard

Figure 2: Decision tree for selecting the appropriate analytical methodology based on development phase.

Part 5: Expert Insights & Troubleshooting

1. The "Ghost" Impurity: In many inter-lab studies, a peak at Relative Retention Time (RRT) 1.05 is reported. This is often the enol tautomer or the E-isomer .

  • Validation: Run the sample at 10°C vs 45°C column temperature. If the peak ratio changes significantly, it is a dynamic isomer, not a chemical impurity. Do not integrate them separately for potency calculations; sum them.

2. pH Sensitivity: The


-keto amide backbone is susceptible to hydrolysis in highly acidic media.
  • Recommendation: Use Formic Acid (0.1%) rather than TFA. TFA can catalyze the cleavage of the amide bond during long autosampler sequences.

3. Reference Standard Hygroscopicity: BMPP derivatives can trap solvent in the crystal lattice.

  • Protocol: Always perform TGA (Thermogravimetric Analysis) or Karl Fischer titration before preparing stock solutions to correct for "Assay as is" vs "Assay dried."

References

  • PubChem. (2025).[1] (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide Compound Summary. National Library of Medicine. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Mendeleev Communications. (2023). Isomerization vs. Stereodefined Synthesis in Knoevenagel Condensation. MDPI. [Link]

  • Royal Society of Chemistry. (2024). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives. RSC Advances. [Link]

  • EAS. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison. Ethiopian Accreditation Service. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

[1][2][3]

Executive Summary

Immediate Action Required: Do not dispose of 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide down the drain or in general trash. This compound is a Class 1 Skin Sensitizer and is toxic to aquatic life with long-lasting effects.[1]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]

  • Key Hazard: Michael Acceptor (alkylating agent) potential; high risk of contact dermatitis.[1]

Technical Profile & Hazard Identification

As a Senior Application Scientist, it is critical to understand why we manage this chemical strictly. It is not merely a "white powder"; it is a reactive electrophile.[1]

Chemical Identity[1][3][4]
  • IUPAC Name: (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide[1][2][3]

  • CAS Number: 125971-57-5[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Functional Analysis:

    • 
      -Unsaturated Carbonyl:  The "benzylidene-3-oxo" motif acts as a Michael acceptor.[1][2] This is the primary driver for its biological activity (skin sensitization) as it can alkylate proteins (cysteine residues).[1]
      
    • Anilide Moiety: The N-phenyl group contributes to its lipophilicity and potential aquatic toxicity.[1]

GHS Hazard Classification

Data derived from ECHA and PubChem safety repositories [1].[1][3]

Hazard ClassCategoryCodeStatement
Skin Sensitization 1H317May cause an allergic skin reaction.[1][2][3][4]
Aquatic Toxicity Chronic 2H411Toxic to aquatic life with long-lasting effects.[1][2][3]

Waste Characterization & Stream Selection[2][3]

Proper characterization prevents dangerous cross-reactivity in waste drums.[1]

Regulatory Status (USA/EPA)

While not explicitly listed on the P-List or U-List (40 CFR 261.[1]33) by name, this compound must be managed as Hazardous Waste based on its characteristic properties and toxicity profile.

  • EPA Waste Code Recommendation:

    • If solid/pure: Manage as Toxic Waste (due to aquatic toxicity/sensitization).[1]

    • If in solvent: Assign codes based on the solvent (e.g., D001 for Ignitable if in Acetone/Ethyl Acetate).

Segregation Logic
  • Incompatible With: Strong oxidizers (peroxides, nitric acid). The unsaturated double bond is susceptible to uncontrolled oxidation.[1]

  • Reactive With: Nucleophiles (thiols, amines). Keep away from waste streams containing high concentrations of free amines to prevent exothermic polymerization or degradation in the drum.[3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired library samples, weighing boat residues, lyophilized powders.[2]

  • Containment: Transfer the solid into a clear, screw-cap glass vial or high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Place the vial into a transparent ziplock bag to prevent surface contamination of the outer container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations).[1][2][3]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Storage: Place in the Solid Organic Waste drum.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Filtrates from recrystallization or HPLC fractions.[1][2][3]

  • Solvent Assessment: Determine the primary solvent.[1][3]

    • Scenario 1 (Non-Halogenated): Ethanol, Methanol, DMSO, Ethyl Acetate.[2]

    • Scenario 2 (Halogenated): Dichloromethane (DCM), Chloroform.

  • PH Check: Ensure the solution is neutral (pH 6-8). If acidic/basic, neutralize carefully to prevent drum corrosion.

  • Transfer: Pour into the appropriate Organic Waste Carboy (Red can for non-halogenated; Yellow/Safety can for halogenated).

  • Log Entry: You must record the approximate concentration of the amide on the waste log.[1][3] High concentrations of Michael acceptors can pose risks to waste handlers.[1][3]

Operational Decision Tree (Workflow)

The following diagram outlines the logical flow for disposing of this compound safely.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathSolution / LiquidStateCheck->LiquidPathSolidPackDouble Bag / JarLabel: TOXIC + IRRITANTSolidPath->SolidPackSolventCheckCheck Solvent TypeLiquidPath->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(DMSO, EtOH, EtOAc)SolventCheck->NonHalogenatedIncinerationFINAL FATE:High-Temp Incineration(Do Not Drain)Halogenated->IncinerationSegregated StreamNonHalogenated->IncinerationHigh BTU StreamSolidPack->Incineration

Figure 1: Decision logic for the segregation and disposal of this compound.

Spill Management & Emergency Procedures

Because this compound is a sensitizer, a spill is not just a mess—it is an exposure event.

Dry Powder Spill[2]
  • PPE Upgrade: Wear double nitrile gloves and an N95/P100 particulate respirator to avoid inhalation of dust.[1]

  • Isolation: Do not dry sweep.[1] This generates dust.[1]

  • Wet Wipe Method: Cover the powder with a paper towel dampened with Ethanol or Acetone .[1][3] The solvent helps dissolve the lipophilic amide and adhere it to the wipe.[3]

  • Disposal: Place contaminated wipes into a sealed bag and dispose of as Solid Hazardous Waste .

Solution Spill
  • Absorb: Use a universal absorbent pad or vermiculite.[1]

  • Clean: Wipe the surface with a mild detergent solution followed by water.[1][3]

  • Verify: Ensure no yellow/off-white residue remains.[1]

References

  • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 23634855, (2Z)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency.[1][5] Hazardous Waste Codes & Lists (40 CFR Part 261). Retrieved from [Link]

  • National Research Council (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1][2][3]

Personal protective equipment for handling 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide

[1]

Executive Summary & Hazard Logic

Handling 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide (often identified as Atorvastatin Impurity 75) requires protocols that go beyond standard "lab hygiene."[1][2] As a scientist, you must understand the chemical mechanism of the hazard to select the correct protection.

The Core Hazard: Electrophilic Sensitization Structurally, this molecule features an


-unsaturated carbonyl system1Michael acceptor
  • Mechanism: It is an electrophile that can covalently bind to nucleophilic residues (like cysteine thiols) on skin proteins.[1]

  • Result: This protein binding (haptenization) triggers an immune response, leading to Skin Sensitization (Category 1, H317) . Once sensitized, even trace exposure can cause severe contact dermatitis.

Operational Directive: Your primary safety objective is Zero Dermal Contact . Respiratory protection is secondary but critical during solid handling to prevent mucosal sensitization.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent haptenization and systemic exposure.

PPE CategorySpecificationScientific Rationale
Hand Protection (Solid) Nitrile (Double-gloved) Outer: 5 mil (0.12 mm) min.Inner: Standard exam nitrile.[1]Prevents contact with micro-fines.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Solvent-Specific Laminate (e.g., Silver Shield®) or High-Grade Nitrile.[1]Critical: This compound is often dissolved in Acetone, DMSO, or Methanol. Standard nitrile degrades rapidly in ketones.[1] Match the glove to the solvent carrier.
Eye/Face Chemical Splash Goggles (Indirect Vent)Preferred over safety glasses to seal against airborne dusts that can sensitize the ocular mucosa.
Respiratory N95/P100 Respirator (If outside fume hood)Crystalline solids often generate static-charged dust.[1] If weighing <10 mg outside a hood, respiratory protection is mandatory.
Body Tyvek® Lab Coat (Disposable)Cotton lab coats trap dust in the weave, creating a long-term exposure source.[1] Use disposable sleeves or coats for high-mass handling.[1]

Operational Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of the dry solid due to static generation.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is "flighty."[1]

  • Technique:

    • Place a tack-mat (sticky mat) at the sash opening to capture falling particles.[1]

    • Use a disposable spatula.[1] Do not attempt to clean and reuse spatulas, as this generates rinsate waste.

    • Self-Validation: After weighing, wipe the balance area with a white ChemWipe dampened with methanol.[1] If the wipe shows UV activity (many benzylidene compounds fluoresce) or discoloration, your containment failed.

B. Reaction Setup (Solution State)

Once dissolved, the permeation risk shifts to the solvent vector.

  • Solvent Selection: If using DMSO (Dimethyl sulfoxide), be hyper-vigilant.[1] DMSO is a transdermal carrier and will transport the sensitizer directly into the bloodstream.

  • Glove Discipline:

    • Change Frequency: Replace outer gloves every 30 minutes or immediately upon splash.[1]

    • Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure the exterior never touches skin.

C. Waste Disposal & Decontamination

This compound is classified as Toxic to Aquatic Life with Long-Lasting Effects (H411) .[1]

  • Segregation: Do not flush down the drain.[1]

    • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."[1]

    • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste based on the carrier solvent.

  • Decontamination:

    • To clean spills, use a surfactant-based cleaner (soap/water) first, followed by an alcohol wipe.[1]

    • Why? Organic solvents alone might spread the material thinly rather than lifting it. The surfactant encapsulates the hydrophobic benzylidene tail.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent carrier.

PPE_Decision_TreeStartStart: HandlingCAS 125971-57-5StateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidDustRiskRisk: Dust Inhalation& Surface ContaminationSolid->DustRiskSolventCheckIdentify SolventLiquid->SolventCheckSolidPPEPPE: Double Nitrile Gloves+ N95/P100 (if no hood)+ Disposable SleevesDustRisk->SolidPPEKetoneKetones/DCM(Acetone, MEK)SolventCheck->KetonePolarAlcohols/Water(MeOH, EtOH)SolventCheck->PolarCarrierDMSO/DMF(Skin Penetrants)SolventCheck->CarrierLaminatePPE: Silver Shield®or Laminate GlovesKetone->LaminateNitrilePPE: Standard Nitrile(Change <15 mins)Polar->NitrileButylPPE: Butyl Rubberor Thick NitrileCarrier->Butyl

Figure 1: PPE Selection Decision Tree based on physical state and carrier solvent. Note that solvent compatibility often dictates glove choice over the solute itself.

Emergency Response

  • Skin Contact: Wash with copious soap and water for 15 minutes.[3] Do not use alcohol immediately on skin, as it may increase permeability if the skin barrier is compromised.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

  • Spill: Dampen the powder with a compatible solvent (e.g., PEG-400 or water) to prevent dusting before wiping up.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23634855, (2Z)-2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide. Retrieved January 28, 2026. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1][4][5]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound (Hazard Classifications). [Link][1]

  • Schultz, T. W., et al. (2006). Structure-Toxicity Relationships for α,β-Unsaturated Carbonyl Compounds. (Providing the mechanistic basis for Michael Acceptor toxicity). [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.